Einecs 300-992-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
93966-41-7 |
|---|---|
Molecular Formula |
C29H38N4O6 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
N-benzyl-1-methyl-N-phenylpiperidin-4-amine;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H24N2.2C5H7NO3/c1-20-14-12-19(13-15-20)21(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17;2*7-4-2-1-3(6-4)5(8)9/h2-11,19H,12-16H2,1H3;2*3H,1-2H2,(H,6,7)(H,8,9)/t;2*3-/m.00/s1 |
InChI Key |
DTJBFLLGECANOS-YHUPNWGDSA-N |
Isomeric SMILES |
CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Dipotassium Dihydrogen ((Isononylimino)bis(methylene))bisphosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel nitrogen-containing bisphosphonate, dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate. Due to the absence of literature on this specific compound, this guide leverages established methodologies for analogous N-substituted bisphosphonates to present a predictive but detailed framework for its preparation and analysis. This document includes a putative synthetic protocol, predicted analytical data, experimental methodologies for characterization, and a discussion of the expected biological mechanism of action based on well-understood pathways for this class of compounds.
Proposed Synthesis
The synthesis of dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate is proposed to be a multi-step process involving an initial three-component reaction to form the bisphosphonate ester, followed by hydrolysis and subsequent salt formation.
Synthesis of Tetraethyl ((Isononylimino)bis(methylene))bisphosphonate (Ester Intermediate)
A plausible route for the synthesis of the bisphosphonate ester is the well-established three-component reaction involving isononylamine, triethyl orthoformate, and diethyl phosphite.[1][2][3] This one-pot synthesis is a common and efficient method for preparing N-substituted aminomethylene bisphosphonates.[2][3]
Reaction Scheme:
Isononylamine + Triethyl Orthoformate + 2 Diethyl Phosphite → Tetraethyl ((Isononylimino)bis(methylene))bisphosphonate + 3 Ethanol
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isononylamine (1 equivalent), triethyl orthoformate (1.2 equivalents), and diethyl phosphite (2.2 equivalents).
-
The reaction mixture is heated to 120-130°C and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
After the reaction is complete, the excess reagents and ethanol byproduct are removed under reduced pressure.
-
The resulting crude product, tetraethyl ((isononylimino)bis(methylene))bisphosphonate, can be purified by vacuum distillation or column chromatography on silica gel.
Hydrolysis to ((Isononylimino)bis(methylene))bisphosphonic Acid
The tetraethyl ester is then hydrolyzed to the corresponding bisphosphonic acid using concentrated hydrochloric acid.[4]
Reaction Scheme:
Tetraethyl ((Isononylimino)bis(methylene))bisphosphonate + 4 H₂O --(HCl)--> ((Isononylimino)bis(methylene))bisphosphonic Acid + 4 Ethanol
Experimental Protocol:
-
The purified tetraethyl ((isononylimino)bis(methylene))bisphosphonate is dissolved in concentrated hydrochloric acid (e.g., 6 M HCl).
-
The mixture is heated to reflux (approximately 110°C) for 8-12 hours to ensure complete hydrolysis.
-
The solvent is then removed under reduced pressure to yield the crude ((isononylimino)bis(methylene))bisphosphonic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.
Formation of Dipotassium Dihydrogen ((Isononylimino)bis(methylene))bisphosphonate
The final step is the formation of the dipotassium salt by treating the bisphosphonic acid with a stoichiometric amount of potassium hydroxide.
Reaction Scheme:
((Isononylimino)bis(methylene))bisphosphonic Acid + 2 KOH → Dipotassium Dihydrogen ((Isononylimino)bis(methylene))bisphosphonate + 2 H₂O
Experimental Protocol:
-
((Isononylimino)bis(methylene))bisphosphonic acid is dissolved in deionized water.
-
Two equivalents of a standardized potassium hydroxide solution are added dropwise to the stirred solution.
-
The pH of the solution should be monitored and adjusted to approximately 7.
-
The water is removed by lyophilization to yield the final product, dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate, as a solid.
Predicted Characterization Data
The following tables summarize the predicted quantitative data for the synthesized compounds based on known values for structurally similar bisphosphonates.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in D₂O
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (isononyl) | 0.8 - 1.0 | m |
| (CH₂)n (isononyl) | 1.2 - 1.6 | m |
| N-CH₂ (isononyl) | 2.8 - 3.2 | t |
| P-CH-N | 3.5 - 4.0 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in D₂O
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ (isononyl) | ~14 |
| (CH₂)n (isononyl) | 22 - 35 |
| N-CH₂ (isononyl) | ~50 |
| P-C-N | 60 - 70 (triplet due to P-C coupling) |
Table 3: Predicted ³¹P NMR Chemical Shift (δ, ppm) in D₂O
| Phosphorus | Predicted Chemical Shift (ppm) |
| P-C-P | 15 - 25 |
Table 4: Predicted FTIR Absorption Bands (cm⁻¹)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (P-OH) | 2500 - 3300 | Broad |
| C-H stretch (alkyl) | 2850 - 2960 | Strong |
| N-H bend | 1580 - 1650 | Medium |
| P=O stretch | 1150 - 1250 | Strong |
| P-O-H stretch | 950 - 1050 | Strong |
Table 5: Predicted Mass Spectrometry Data (Negative Ion Mode ESI-MS)
| Ion | Predicted m/z |
| [M-H]⁻ | Calculated MW - 1 |
| [M-2H]²⁻ | (Calculated MW - 2) / 2 |
| [M-K]⁻ | Calculated MW of acid - 1 |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H, ¹³C, and ³¹P NMR spectra will be recorded on a 400 MHz or higher spectrometer.
-
Sample Preparation: Samples will be dissolved in deuterium oxide (D₂O).
-
¹H NMR: Standard parameters will be used. The chemical shifts will be referenced to the residual HDO signal.
-
¹³C NMR: Proton-decoupled spectra will be acquired.
-
³¹P NMR: Proton-decoupled spectra will be acquired, with 85% H₃PO₄ as an external standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
FTIR spectra will be recorded on a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample will be placed directly on the ATR crystal.
-
Spectra will be collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
High-resolution mass spectra will be obtained using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
-
Sample Preparation: The sample will be dissolved in a suitable solvent (e.g., water/methanol) and infused into the mass spectrometer.
-
Analysis will be performed in both positive and negative ion modes to determine the molecular weight and fragmentation pattern. Due to the high polarity of bisphosphonates, derivatization may be necessary for optimal results in some LC-MS setups.
Visualizations
Synthetic Workflow
Caption: Proposed synthetic workflow for Dipotassium Dihydrogen ((isononylimino)bis(methylene))bisphosphonate.
Characterization Workflow
Caption: General workflow for the characterization of the synthesized bisphosphonate.
Biological Signaling Pathway
Nitrogen-containing bisphosphonates are known to act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[5][6][7][8] This inhibition prevents the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rab.[9][10] In osteoclasts, the disruption of this process leads to cytoskeletal abnormalities, loss of resorptive function, and ultimately apoptosis, thereby inhibiting bone resorption.[8]
Caption: Inhibition of the Mevalonate Pathway in Osteoclasts by Nitrogen-Containing Bisphosphonates.
References
- 1. Synthetic Procedures Leading towards Aminobisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Nitrogen-containing bisphosphonate mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of ((Isononylimino)bis(methylene))bisphosphonate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of N-substituted bisphosphonates, with a specific focus on compounds structurally related to ((isononylimino)bis(methylene))bisphosphonate. While specific crystallographic data for the title compound is not publicly available, this document outlines the established experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, drawing from extensive research on analogous aminobisphosphonates.
The solid-state structure of a bisphosphonate is paramount in drug development, influencing its physicochemical properties such as solubility, stability, and dissolution rate, which in turn affect its bioavailability and therapeutic efficacy.[1] Understanding the three-dimensional arrangement of atoms and intermolecular interactions provides critical insights for structure-activity relationship (SAR) studies, aiding in the design of more potent and targeted therapeutic agents.[2][3]
I. Synthesis of N-Substituted Bisphosphonates
The synthesis of N-substituted bisphosphonates, such as ((isononylimino)bis(methylene))bisphosphonate, typically involves a one-pot, three-component reaction. This approach is favored for its efficiency and is widely documented for the preparation of various α-amino-gem-bisphosphonates.[4] The general synthetic route involves the reaction of an amine, triethyl orthoformate, and diethyl phosphite.[4]
Experimental Protocol: A Generalized Synthesis
A common method for synthesizing N-substituted α-amino-gem-bisphosphonates is the reaction of an appropriate amine with triethyl orthoformate and diethyl phosphite.[4] For a compound like ((isononylimino)bis(methylene))bisphosphonate, isononylamine would be the starting amine. The reaction is often carried out at elevated temperatures, and in some cases, under microwave irradiation to improve yields and reduce reaction times.[4] The resulting bisphosphonate esters can then be hydrolyzed to the corresponding bisphosphonic acids using strong acids like hydrochloric acid.[4][5]
The synthesis workflow can be visualized as follows:
Caption: Generalized workflow for the synthesis of N-substituted bisphosphonates.
II. Crystallization of Bisphosphonates
Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis. Bisphosphonates can be crystallized from aqueous solutions, often with the addition of a co-solvent to modulate solubility.[5][6]
Experimental Protocol: Single Crystal Growth
A typical procedure for growing single crystals of aminobisphosphonates involves the following steps:
-
Dissolution: The purified bisphosphonate is dissolved in a suitable solvent, commonly water or a water/methanol mixture, at an elevated temperature (e.g., 80°C) to achieve saturation.[6]
-
Slow Cooling/Solvent Evaporation: The saturated solution is then allowed to cool slowly to room temperature. Alternatively, slow evaporation of the solvent can be employed.[5]
-
Anti-Solvent Diffusion: A common and effective technique is the use of an anti-solvent. An anti-solvent, in which the compound is less soluble (e.g., ethanol or methanol), is carefully layered on top of the saturated aqueous solution.[5] Diffusion of the anti-solvent into the primary solvent reduces the solubility of the bisphosphonate, promoting the formation of well-ordered crystals over several days.[5][6]
The logical flow of the crystallization process is illustrated below:
Caption: A typical workflow for the crystallization of bisphosphonates.
III. X-ray Diffraction Analysis
Once suitable single crystals are obtained, their structure is determined using X-ray diffraction (XRD). This technique provides precise information about the atomic arrangement within the crystal lattice.[7][8]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded by a detector as the crystal is rotated.[9] Data is typically collected at low temperatures (e.g., 93 K) to minimize thermal vibrations of the atoms.[9]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the unit cell. Software packages like SHELXT are used for structure solution.[9] The initial structural model is then refined to achieve the best possible fit with the experimental data.
The overall process of X-ray diffraction analysis is depicted in the following diagram:
Caption: Workflow for single-crystal X-ray diffraction analysis.
IV. Data Presentation and Interpretation
The final output of a crystal structure analysis is a set of crystallographic data that describes the atomic arrangement with high precision. This data is typically presented in tables for clarity and ease of comparison.
Table 1: Representative Crystallographic Data for Aminobisphosphonates
While specific data for ((isononylimino)bis(methylene))bisphosphonate is unavailable, the following table presents typical crystallographic parameters for related aminobisphosphonates to illustrate the expected format and values.
| Parameter | Alendronate Monohydrate | Pamidronate Pentahydrate |
| Chemical Formula | C₄H₁₃NO₇P₂·H₂O | C₃H₁₁NO₇P₂·5H₂O |
| Formula Weight | 267.11 | 341.17 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 10.134(2) | 6.543(1) |
| b (Å) | 10.321(2) | 10.123(2) |
| c (Å) | 10.543(2) | 11.012(2) |
| α (°) | 90 | 89.99(1) |
| β (°) | 107.54(1) | 85.43(1) |
| γ (°) | 90 | 79.87(1) |
| Volume (ų) | 1052.1(4) | 715.1(2) |
| Z | 4 | 2 |
| Density (calc) (g/cm³) | 1.686 | 1.584 |
Data compiled from published studies on known bisphosphonates.
Table 2: Selected Bond Lengths and Angles
This table provides examples of key intramolecular distances and angles that are determined from the crystal structure. These parameters are crucial for understanding the molecular geometry and bonding.
| Bond/Angle | Expected Range (Å or °) | Significance |
| P-C | 1.82 - 1.86 Å | Length of the phosphonate-carbon bond. |
| P-O | 1.49 - 1.52 Å | Length of the phosphorus-oxygen bonds. |
| C-N | 1.47 - 1.50 Å | Length of the carbon-nitrogen bond in the side chain. |
| O-P-O | 108 - 112 ° | Angles within the phosphonate group. |
| P-C-P | 110 - 115 ° | Angle of the bisphosphonate backbone. |
Expected ranges are based on typical values for aminobisphosphonates.
Interpretation of Structural Data
The crystal structure reveals not only the molecular conformation but also the intricate network of intermolecular interactions, such as hydrogen bonds. In aminobisphosphonates, hydrogen bonds involving the phosphonate groups, the amino group, and water molecules of crystallization play a significant role in stabilizing the crystal lattice.[10] The conformation of the side chain, in this case, the isononyl group, will be a key determinant of the crystal packing and can influence the compound's interaction with its biological target.
V. Conclusion
The crystal structure analysis of ((isononylimino)bis(methylene))bisphosphonate, and N-substituted bisphosphonates in general, is a critical component of the drug development process. By following established protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain detailed insights into the solid-state properties of these compounds. The resulting structural data, when systematically analyzed and tabulated, provides a foundation for understanding structure-activity relationships, optimizing physicochemical properties, and ultimately designing more effective bisphosphonate-based therapeutics. This guide provides a framework for undertaking such an analysis, from initial synthesis to final data interpretation.
References
- 1. Physicochemical parameters affecting liposomal bisphosphonates bioactivity for restenosis therapy: internalization, cell inhibition, activation of cytokines and complement, and mechanism of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative structure-activity relationship and pharmacophore modeling investigation of aryl-X and heterocyclic bisphosphonates as bone resorption agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. erepo.uef.fi [erepo.uef.fi]
- 6. Characterization of Bisphosphonate Hydrate Crystals by Phosphorus K-Edge X-Ray Absorption Near-Edge Structure Spectroscopy [jstage.jst.go.jp]
- 7. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]
- 8. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 9. researchgate.net [researchgate.net]
- 10. Systematic Study of the Physicochemical Properties of a Homologous Series of Aminobisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Amino-2-fluorobenzoic Acid (CAS 446-31-1): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2-fluorobenzoic acid (CAS RN: 446-31-1), a key building block in pharmaceutical and chemical synthesis. The information presented herein is intended to support research and development activities by offering detailed spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside relevant experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 4-Amino-2-fluorobenzoic acid.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 | dd | 1H | H-6 |
| ~6.4 | dd | 1H | H-5 |
| ~6.2 | dd | 1H | H-3 |
| ~6.0 (broad) | s | 2H | -NH₂ |
| ~12.5 (broad) | s | 1H | -COOH |
Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (Carboxylic Acid) |
| ~164 (d) | C-2 (C-F) |
| ~152 (d) | C-4 (C-N) |
| ~132 | C-6 |
| ~112 | C-1 |
| ~108 (d) | C-5 |
| ~100 (d) | C-3 |
Note: The letter 'd' in parentheses indicates a doublet, arising from coupling with the adjacent fluorine atom.
IR (Infrared) Spectroscopy Data
Sample Preparation: Solid (ATR)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3400-3200 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| 3500-3300 | Medium | N-H stretch (Amine) |
| ~3080 | Medium | Aromatic C-H stretch |
| ~1680 | Strong | C=O stretch (Carboxylic Acid) |
| ~1620 | Strong | N-H bend (Amine) |
| ~1580, ~1480 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (Carboxylic Acid) |
| ~1150 | Strong | C-F stretch |
Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 155 | High | [M]⁺ (Molecular Ion) |
| 138 | Medium | [M-OH]⁺ |
| 110 | High | [M-COOH]⁺ |
| 95 | Medium | [M - COOH - F]⁺ or [C₆H₄N]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of 4-Amino-2-fluorobenzoic acid was accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
The solution was transferred to a standard 5 mm NMR tube.
-
The tube was capped and vortexed to ensure complete dissolution and homogeneity.
Instrumentation and Data Acquisition:
-
A 400 MHz NMR spectrometer was used for both ¹H and ¹³C NMR analysis.
-
For ¹H NMR, the spectral width was set to encompass the expected chemical shift range for aromatic and acidic protons. A sufficient number of scans were acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence was employed. A larger number of scans were necessary due to the lower natural abundance of the ¹³C isotope.
-
Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
FTIR Spectroscopy
Sample Preparation:
-
A small amount of the solid 4-Amino-2-fluorobenzoic acid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
A consistent pressure was applied to the sample using the ATR's pressure arm to ensure good contact with the crystal.
Instrumentation and Data Acquisition:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory was used.
-
A background spectrum of the clean, empty ATR crystal was recorded.
-
The sample spectrum was then collected over the range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio. The final spectrum was presented in terms of transmittance or absorbance.
Mass Spectrometry
Sample Introduction and Ionization:
-
A small amount of the 4-Amino-2-fluorobenzoic acid sample was introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
The sample was vaporized by heating.
-
The gaseous molecules were then ionized using a standard electron ionization (EI) source with an electron energy of 70 eV.
Mass Analysis and Detection:
-
The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight mass analyzer.
-
A detector recorded the abundance of each ion, generating a mass spectrum.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 4-Amino-2-fluorobenzoic acid.
Caption: General workflow for spectroscopic analysis.
Mass Spectrometry Fragmentation Pathway
This diagram illustrates a plausible fragmentation pathway for 4-Amino-2-fluorobenzoic acid under electron ionization conditions.
Caption: Plausible EI fragmentation pathway.
In-depth Technical Guide: Solubility and Stability of Dipotassium Dihydrogen ((isononylimino)bis(methylene))bisphosphonate
Disclaimer: Following a comprehensive literature and database search, no specific quantitative data on the solubility and stability of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate was publicly available. The following guide is therefore presented as a general framework and best-practice methodology for researchers, scientists, and drug development professionals to determine these properties. The experimental protocols and data tables are illustrative templates.
Introduction to Bisphosphonates
Bisphosphonates are a class of drugs known for their efficacy in treating bone-related disorders such as osteoporosis and Paget's disease.[1] Their therapeutic action is closely linked to their ability to chelate divalent metal ions and bind to hydroxyapatite in bone. The solubility and stability of a specific bisphosphonate salt, such as Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate, are critical parameters that influence its formulation, bioavailability, and therapeutic efficacy. Understanding these properties is a fundamental step in preclinical and pharmaceutical development.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical factor for its formulation. For oral dosage forms, aqueous solubility is particularly important, while solubility in organic solvents can be relevant for purification, synthesis, and the development of parenteral formulations.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Purified Water | 25 | Data not available | Shake-flask |
| Phosphate Buffered Saline (pH 7.4) | 25 | Data not available | Shake-flask |
| 0.1 N HCl (pH 1.2) | 37 | Data not available | Shake-flask |
| Ethanol | 25 | Data not available | Shake-flask |
| Propylene Glycol | 25 | Data not available | Shake-flask |
| Polyethylene Glycol 400 | 25 | Data not available | Shake-flask |
A standardized and widely accepted method for determining solubility is the shake-flask method.
-
Preparation: An excess amount of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate is added to a known volume of the selected solvent in a sealed, thermostated container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry, to determine the concentration of the dissolved compound. The analytical method should be validated for linearity, accuracy, and precision.
-
Replicates: The experiment is performed in triplicate to ensure the reliability of the results.
Stability Profile
Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. This data informs storage conditions, re-test periods, and shelf life.
| Condition | Time (Months) | Assay (%) | Degradation Products (%) | Appearance |
| 25°C / 60% RH | 0 | Data not available | Data not available | Data not available |
| 3 | Data not available | Data not available | Data not available | |
| 6 | Data not available | Data not available | Data not available | |
| 40°C / 75% RH | 0 | Data not available | Data not available | Data not available |
| 3 | Data not available | Data not available | Data not available | |
| 6 | Data not available | Data not available | Data not available | |
| Photostability | Hours | Data not available | Data not available | Data not available |
-
Solution Preparation: A solution of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate of known concentration is prepared in a relevant aqueous buffer (e.g., phosphate buffer at pH 7.4).
-
Stress Conditions: Aliquots of the solution are stored under various conditions as per ICH guidelines, including elevated temperature (e.g., 40°C, 60°C), different pH values, and exposure to light (photostability testing).
-
Time Points: Samples are withdrawn at specified time intervals (e.g., 0, 1, 3, and 6 months).
-
Analysis: Each sample is analyzed for the remaining concentration of the parent compound and the presence of any degradation products using a stability-indicating HPLC method. Visual inspection for color change or precipitation is also performed.
-
Forced Degradation: To understand the degradation pathways, forced degradation studies are typically conducted under more extreme conditions (e.g., strong acid, strong base, oxidation).
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Solubility Determination.
Caption: Workflow for Stability Assessment.
References
The Core Mechanism of Action of Amino-Bisphosphonates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amino-bisphosphonates represent a cornerstone in the management of bone resorption disorders, including osteoporosis and malignant bone diseases. Their therapeutic efficacy is rooted in a highly specific molecular mechanism centered on the inhibition of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway. This guide provides a detailed exploration of this mechanism, from the molecular interactions with FPPS to the downstream cellular consequences in osteoclasts. We present a compilation of quantitative data on the inhibitory potency of various amino-bisphosphonates, detailed protocols for key experimental assays, and visual representations of the involved signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development professionals.
Introduction
Amino-bisphosphonates are synthetic analogs of pyrophosphate characterized by a P-C-P backbone and a nitrogen-containing side chain, which significantly enhances their anti-resorptive potency.[1] These agents exhibit a high affinity for hydroxyapatite, the mineral component of bone, leading to their targeted accumulation at sites of active bone remodeling.[2] Osteoclasts, the primary cells responsible for bone resorption, internalize the bone-bound bisphosphonates during the resorption process.[3] Once inside the osteoclast, amino-bisphosphonates exert their potent inhibitory effects through a well-defined molecular pathway.
The Mevalonate Pathway and the Molecular Target: Farnesyl Pyrophosphate Synthase
The primary molecular target of amino-bisphosphonates is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[4] This pathway is responsible for the synthesis of cholesterol and various isoprenoid lipids, which are essential for post-translational modifications of small GTP-binding proteins.[3][4]
FPPS catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), and subsequently, the condensation of GPP with another IPP molecule to produce farnesyl pyrophosphate (FPP).[3] FPP is a precursor for the synthesis of geranylgeranyl pyrophosphate (GGPP). Both FPP and GGPP are crucial lipid donors for a post-translational modification process known as prenylation.[4]
Mechanism of FPPS Inhibition
Amino-bisphosphonates are not metabolized but act as potent inhibitors of FPPS.[1] Their nitrogen-containing side chain is critical for this inhibitory activity. X-ray crystallography studies have revealed that these drugs bind to the GPP binding site of FPPS.[5] The nitrogen atom within the side chain forms a key hydrogen bond with the hydroxyl group of a threonine residue (Thr201) and interacts with a tyrosine residue (Tyr204) in the active site, leading to a time-dependent, tight-binding inhibition of the enzyme.[4] This interaction effectively blocks the catalytic activity of FPPS, leading to a depletion of intracellular FPP and GGPP pools.[4]
Cellular Consequences of FPPS Inhibition in Osteoclasts
The inhibition of FPPS and the subsequent reduction in FPP and GGPP levels have profound effects on osteoclast function and survival, primarily through the disruption of protein prenylation.
Disruption of Protein Prenylation and Small GTPase Function
Many small GTPases, including members of the Ras, Rho, and Rab families, require prenylation for their proper subcellular localization and function.[4] These proteins act as molecular switches in a multitude of cellular processes. Prenylation involves the covalent attachment of either a farnesyl (from FPP) or a geranylgeranyl (from GGPP) lipid moiety to a cysteine residue at the C-terminus of the protein. This lipid tail anchors the GTPase to cellular membranes, a prerequisite for their interaction with downstream effectors.
By inhibiting FPPS, amino-bisphosphonates prevent the synthesis of the necessary lipid donors for prenylation. Consequently, small GTPases accumulate in their unprenylated, cytosolic, and inactive form.[4] The lack of functional, membrane-bound small GTPases disrupts several critical osteoclast functions:
-
Cytoskeletal Arrangement and the Ruffled Border: The Rho family of GTPases (including Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton. In osteoclasts, a highly organized actin ring, known as the sealing zone, is essential for the formation of the "ruffled border." This specialized, highly folded membrane structure is where protons and lysosomal enzymes are secreted to dissolve the bone mineral and degrade the organic matrix. Disruption of Rho GTPase function leads to the disorganization of the actin cytoskeleton and the loss of the ruffled border, thereby incapacitating the osteoclast's resorptive machinery.
-
Vesicular Trafficking: Rab GTPases are crucial for regulating vesicular transport within the cell. In osteoclasts, they are involved in the trafficking of vesicles containing acids and proteases to the ruffled border. Impaired Rab function due to a lack of prenylation disrupts this essential trafficking, further contributing to the inhibition of bone resorption.
Induction of Osteoclast Apoptosis
In addition to inhibiting their function, amino-bisphosphonates also induce apoptosis (programmed cell death) in osteoclasts.[3][6] The precise mechanisms are multifaceted but are intrinsically linked to the inhibition of FPPS and the disruption of small GTPase signaling. Several pro-survival signaling pathways in osteoclasts are dependent on the proper function of prenylated proteins, such as Ras. The disruption of these pathways, coupled with the cellular stress induced by the accumulation of unprenylated proteins, triggers the intrinsic apoptotic cascade. This is characterized by the activation of effector caspases, such as caspase-3, which execute the apoptotic program.[7]
Quantitative Data: Inhibitory Potency of Amino-Bisphosphonates
The anti-resorptive potency of different amino-bisphosphonates correlates well with their ability to inhibit FPPS. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
| Amino-bisphosphonate | Initial IC50 (nM) for human FPPS | Final IC50 (nM) for human FPPS (after 10 min preincubation) |
| Zoledronate | 365.6 ± 32.0 | 4.1 |
| Risedronate | 360 - 450 | 5.7 |
| Ibandronate | 1000 | 25 |
| Alendronate | 2250 | 260.0 ± 19.6 |
| Pamidronate | 1900 | 353.2 ± 32.1 |
| Neridronate | 2400 | 388.2 ± 23 |
| Data compiled from multiple sources.[8] |
| Amino-bisphosphonate | Ki (µM) for human bone binding |
| Zoledronate | 81 |
| Risedronate | 85 |
| Ibandronate | 116 |
| Alendronate | 61 |
| Pamidronate | 83 |
| Etidronate | 91 |
| Tiludronate | 173 |
| Clodronate | 806 |
| Data compiled from multiple sources.[9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Amino-Bisphosphonate Action
References
- 1. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualization of bisphosphonate-induced caspase-3 activity in apoptotic osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 9. Bone Resorption Assay [bio-protocol.org]
A Guide to the Thermogravimetric Analysis of Dipotassium Dihydrogen ((isononylimino)bis(methylene))bisphosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of thermogravimetric analysis (TGA) for the characterization of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate. Due to the limited publicly available data on the thermal properties of this specific bisphosphonate, this document outlines a generalized yet detailed experimental protocol and data interpretation framework based on established methodologies for analogous compounds. The guide is intended to equip researchers with the necessary information to design and execute TGA experiments, analyze the resulting data, and understand the thermal stability and decomposition profile of this compound.
Introduction to Thermogravimetric Analysis of Bisphosphonates
Thermogravimetric analysis is a powerful thermoanalytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For pharmaceutical compounds such as bisphosphonates, TGA provides critical information regarding:
-
Thermal Stability: Determining the temperature at which the compound begins to decompose.
-
Compositional Analysis: Quantifying the loss of volatile components such as water (hydration) or solvents.
-
Decomposition Kinetics: Elucidating the mechanisms and stages of thermal degradation.
-
Purity Assessment: Identifying the presence of impurities that exhibit different thermal profiles.
Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate, as a salt of a nitrogen-containing bisphosphonic acid, is expected to exhibit a multi-stage decomposition pattern. This typically involves an initial loss of water molecules, followed by the degradation of the organic moiety, and ultimately the formation of a stable inorganic residue.
Experimental Protocol: Thermogravimetric Analysis
The following protocol provides a standardized procedure for the thermogravimetric analysis of a bisphosphonate salt.
2.1. Instrumentation and Calibration
-
Instrument: A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
-
Sample Pans: Inert sample pans, typically made of alumina or platinum, should be used.
-
Purge Gas: High-purity nitrogen or argon should be used as the purge gas to maintain an inert atmosphere and prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.
-
Calibration: The instrument should be calibrated for mass and temperature according to the manufacturer's guidelines. Mass calibration is typically performed using standard calibration weights, and temperature calibration is performed using certified reference materials with known melting or Curie points (e.g., indium, tin, zinc).
2.2. Sample Preparation
-
Sample Form: The sample should be a fine, homogeneous powder to ensure uniform heat distribution.
-
Sample Mass: A sample mass of 5-10 mg is recommended. The exact mass should be recorded precisely.
-
Sample Loading: The sample should be evenly distributed in the sample pan to form a thin layer.
2.3. TGA Measurement Parameters
-
Temperature Program:
-
Initial Temperature: 25 °C
-
Heating Rate: A linear heating rate of 10 °C/min is standard. Slower or faster heating rates can be employed to investigate specific thermal events in more detail.
-
Final Temperature: 800-1000 °C, or until a stable mass plateau is reached.
-
-
Atmosphere: Inert (Nitrogen or Argon) at a constant flow rate.
2.4. Data Acquisition and Analysis
The primary data obtained from a TGA experiment is a plot of mass versus temperature, known as a thermogram or TGA curve. The derivative of this curve, the DTG (Derivative Thermogravimetry) curve, plots the rate of mass change versus temperature and is useful for identifying the onset and peak temperatures of decomposition events.
Data Presentation
The quantitative data from the TGA of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate should be summarized in a clear and structured table to facilitate interpretation and comparison.
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) | Probable Lost Moiety |
| Dehydration | 50 - 150 | Data | Data | Water (H₂O) |
| Decomposition 1 | 150 - 400 | Data | Data | Organic side chain |
| Decomposition 2 | 400 - 700 | Data | Data | Bisphosphonate backbone |
| Final Residue | > 700 | - | Data | Potassium pyrophosphate/polyphosphate |
Note: The temperature ranges and interpretations are hypothetical and should be replaced with experimental data.
Visualization of Experimental Workflow
The logical flow of a standard thermogravimetric analysis experiment can be visualized to provide a clear overview of the process.
Interpretation of Results
The thermogram of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate is expected to show distinct mass loss steps.
-
Initial Mass Loss (below 150 °C): This is typically attributed to the loss of adsorbed or crystalline water. The percentage of mass loss in this step can be used to determine the hydration state of the compound.
-
Intermediate Mass Loss (150 - 400 °C): This stage likely corresponds to the decomposition of the isononylimino and methylene bridge components of the molecule.
-
Final Decomposition (above 400 °C): This final major mass loss is characteristic of the breakdown of the phosphonate groups.
-
Residual Mass: The stable residue at high temperatures is expected to be an inorganic potassium phosphate species, such as potassium pyrophosphate (K₄P₂O₇) or other polyphosphates. The experimental residual mass can be compared with the theoretical mass of the expected inorganic product to support the proposed decomposition pathway.
Conclusion
In-Depth Technical Guide to EINECS 300-992-8 for Research Laboratories
Chemical Identity: Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-hydroxy-, C12-14-alkyl ethers, sodium salts CAS Number: 68891-38-3
This technical guide provides a comprehensive overview of the material safety data for Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-hydroxy-, C12-14-alkyl ethers, sodium salts (EINECS 300-992-8), specifically tailored for researchers, scientists, and drug development professionals. The information is presented to ensure safe handling and use in a laboratory environment.
Section 1: Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this substance.
| Property | Value | Reference |
| Physical State | Liquid | [1][2][3][4][5] |
| Color | White, Opaque, Clear, Blue, Green, Reddish | [1][2][3][4][6] |
| Odor | Characteristic / Product specific | [2][4][6] |
| pH | ≈ 2.5 - 8 | [1][2][3][4][6] |
| Flash Point | > 60°C to > 100°C (closed cup) | [2][6][7] |
| Boiling Point | Not determined | [1][8] |
| Melting/Freezing Point | Not determined | [1][8] |
| Relative Density | ≈ 1.04 - 1.05 (at 20°C) | [1][2] |
| Solubility in Water | Fully miscible | [2][7] |
| Vapor Pressure | Not determined | [1][2] |
| Viscosity | ~ 700 - 2000 cP (at 20°C) | [7][9] |
Section 2: Toxicological Data
This section provides critical toxicological data for risk assessment in a laboratory setting.
| Toxicity Endpoint | Value | Species | Method | Reference |
| Acute Oral Toxicity (LD50) | >5,000 mg/kg | Rat | Acute Oral Toxicity | [10] |
| 2,870 mg/kg bw | Rat | - | [7][11] | |
| 4,100 mg/kg | Rat | - | [12] | |
| Acute Dermal Toxicity (LD50) | >2,000 mg/kg | Rat | Acute Dermal Toxicity | [10] |
| >2,000 mg/l bw | Rabbit | - | [7] | |
| Skin Corrosion/Irritation | Irritant | Rabbit | OECD 404 (EU B.4) | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage | - | - | [2][6][7][8][10] |
| Skin Sensitization | Not sensitizing | Guinea pig | OECD Test Guideline 406 | [2][13] |
| Reproductive Toxicity (NOAEL) | >300 mg/kg bw/d | Rat | OECD TG 416 | [10] |
| STOT-Repeated Exposure (NOAEL) | >225 mg/kg/d | Rat | OECD TG 408 | [10] |
Mutagenicity: Based on available data, the classification criteria for mutagenicity are not met.[10] Carcinogenicity: Not classified as a carcinogen.[7][10]
Section 3: Ecotoxicological Data
Understanding the environmental impact is crucial for proper disposal and in case of accidental release.
| Ecotoxicity Endpoint | Value | Species | Reference |
| Toxicity to Fish (LC50) | 7.1 mg/l | Leuciscus idus (Golden orfe) | [14] |
| Predicted No-Effect Concentration (PNEC) - Fresh Water | 0.24 mg/l (or 240 µg/l) | - | [6][10] |
| Predicted No-Effect Concentration (PNEC) - Marine Water | 0.024 mg/l (or 24 µg/l) | - | [6][10] |
| Predicted No-Effect Concentration (PNEC) - Intermittent Release | 71 µg/l | - | [10] |
| Predicted No-Effect Concentration (PNEC) - Sediment (Fresh Water) | 0.9168 mg/kg | - | [10] |
| Predicted No-Effect Concentration (PNEC) - Sediment (Marine Water) | 0.09168 mg/kg | - | [10] |
| Predicted No-Effect Concentration (PNEC) - Soil | 7.5 mg/kg | - | [10] |
Persistence and Degradability: The product is readily biodegradable.[7][9] Bioaccumulative Potential: Based on available data, the product does not contain any PBT or vPvB substances in a percentage greater than 0.1%.[6]
Section 4: Experimental Protocols
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this chemical. The following diagram outlines the recommended PPE.
Caption: Recommended Personal Protective Equipment.
Safe Handling and Storage Workflow
Adherence to proper handling and storage protocols is essential to minimize risk in the laboratory.
Caption: Workflow for safe handling and storage.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
Caption: First aid procedures for exposure.
Spill Response Protocol
A clear and concise spill response plan is necessary for any laboratory working with this chemical.
Caption: Step-by-step spill response protocol.
Section 5: Stability and Reactivity
-
Reactivity: No dangerous reactions are known under normal conditions of use.[4][8]
-
Chemical Stability: The product is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[3][7][8][15]
-
Possibility of Hazardous Reactions: No hazardous reactions are known under normal storage and use conditions.[2][3] Exothermic reactions may occur with strong acids.[8]
-
Conditions to Avoid: Keep away from heat, sources of ignition, and direct sunlight.[11][12]
-
Incompatible Materials: Strong acids and oxidizing agents.[4][7][11]
-
Hazardous Decomposition Products: Under fire conditions, irritating and/or toxic gases may be produced, including carbon oxides and sulfur oxides.[11]
References
- 1. 6763524.app.netsuite.com [6763524.app.netsuite.com]
- 2. barclean.com.au [barclean.com.au]
- 3. bunzlasiapacific.com [bunzlasiapacific.com]
- 4. media.koch-chemie.com [media.koch-chemie.com]
- 5. tridentbjd.com [tridentbjd.com]
- 6. cobart.gr [cobart.gr]
- 7. zohardalia.co.il [zohardalia.co.il]
- 8. assets.eshop-live.com [assets.eshop-live.com]
- 9. autosmart.de [autosmart.de]
- 10. biophen.eu [biophen.eu]
- 11. redox.com [redox.com]
- 12. med-dent24.com [med-dent24.com]
- 13. schuelke.com [schuelke.com]
- 14. cdn.vanderven.de [cdn.vanderven.de]
- 15. carlroth.com [carlroth.com]
Chelation Properties of ((Isononylimino)bis(methylene))bisphosphonate with Metal Ions: A Technical Guide
Disclaimer: Publicly available scientific literature lacks specific quantitative data and detailed experimental protocols for the chelation properties of ((isononylimino)bis(methylene))bisphosphonate. Therefore, this guide provides a comprehensive overview based on the well-documented behavior of structurally similar N-substituted bisphosphonates, such as ibandronate and alendronate. The experimental methodologies and expected chelation behaviors described herein are based on established principles in coordination chemistry and bisphosphonate research.
Introduction to Bisphosphonate Chelation
Bisphosphonates are a class of compounds characterized by a P-C-P backbone. This structural motif confers a high affinity for divalent and trivalent metal ions, making them potent chelating agents. The phosphonate groups, which are typically deprotonated at physiological pH, provide multiple oxygen donor atoms for coordination with metal cations. The substituent on the central carbon atom, in this case, an isononylimino group, can influence the steric and electronic properties of the ligand, thereby modulating its chelation behavior and the stability of the resulting metal complexes.
The interaction of bisphosphonates with metal ions is fundamental to their biological activity, particularly their strong affinity for calcium ions (Ca²⁺) in hydroxyapatite, the mineral component of bone. This interaction is crucial for their therapeutic applications in bone diseases. Furthermore, the chelation of other biologically relevant metal ions, such as magnesium (Mg²⁺), zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺), is of significant interest in drug development and toxicology.
Quantitative Data on Metal Ion Chelation (Based on Analogous N-Substituted Bisphosphonates)
The stability of metal-bisphosphonate complexes is quantified by stability constants (log K). Higher log K values indicate stronger binding affinity. The following table summarizes typical stability constants for complexes of related N-substituted bisphosphonates with various metal ions. These values are generally determined by potentiometric titration.
| Metal Ion | Ligand (Analogous) | Log K₁ (1:1) | Log K₂ (1:2) | Conditions | Reference |
| Ca²⁺ | Ibandronate | 3.5 - 4.5 | - | 25 °C, 0.1 M NaClO₄ | [1] |
| Mg²⁺ | Ibandronate | 4.0 - 5.0 | - | 25 °C, 0.1 M NaClO₄ | [1] |
| Zn²⁺ | Alendronate | 7.0 - 8.0 | 5.0 - 6.0 | 25 °C, 0.15 M NaCl | |
| Cu²⁺ | Pamidronate | 9.0 - 10.0 | 6.0 - 7.0 | 25 °C, 0.1 M KNO₃ | |
| Fe³⁺ | Alendronate | 15.0 - 16.0 | - | 25 °C, 0.1 M KCl | [2] |
| Al³⁺ | Alendronate | 13.0 - 14.0 | - | 25 °C, 0.1 M KCl | [2] |
Note: The stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and pH. The values presented are indicative and serve as a reference for the expected range of affinities for ((isononylimino)bis(methylene))bisphosphonate.
Experimental Protocols
The determination of the chelation properties of bisphosphonates involves a variety of analytical techniques. The following sections detail the methodologies for key experiments.
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a primary method for determining the stability constants of metal-ligand complexes in solution. The Calvin-Bjerrum and Irving-Rossotti methods are commonly employed for this purpose.[1]
Principle: The method involves monitoring the change in pH of a solution containing the bisphosphonate ligand upon the addition of a strong base, both in the absence and presence of a metal ion. The displacement of the titration curve in the presence of the metal ion is used to calculate the formation function (n̄), which represents the average number of ligands bound to a metal ion, and the free ligand concentration (pL). These values are then used to determine the stepwise stability constants.
Experimental Workflow:
Caption: Workflow for determining stability constants via potentiometric titration.
Detailed Steps:
-
Solution Preparation: Prepare standardized solutions of the bisphosphonate, the metal salt (e.g., nitrate or perchlorate salt to avoid complexation by the counter-ion), a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH). An inert electrolyte (e.g., NaClO₄ or KNO₃) is added to maintain a constant ionic strength.[1]
-
Titration Sets: Perform at least three sets of titrations:
-
Acid titration (for calibration).
-
Acid + Ligand titration (to determine the protonation constants of the ligand).
-
Acid + Ligand + Metal ion titration.[1]
-
-
Titration Procedure: Titrate the solutions with the standardized base at a constant temperature. Record the pH after each addition of the base.
-
Data Analysis: Plot the pH versus the volume of base added for each titration. Use the data from the titration curves to calculate the formation function (n̄) and the free ligand concentration (pL) at various pH values. The stability constants are then determined from these values using graphical or computational methods.
Spectroscopic Methods
UV-Vis and NMR spectroscopy can provide further insights into the coordination of metal ions by the bisphosphonate.
-
UV-Vis Spectroscopy: This technique is useful if the metal ion or the resulting complex has a characteristic absorption in the UV-Vis range. Changes in the absorption spectrum upon addition of the metal ion can be used to determine the stoichiometry and stability of the complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P and ¹H NMR are powerful tools to probe the coordination environment of the phosphonate groups. Chemical shift changes of the phosphorus and proton signals upon metal ion binding can provide information about the binding sites and the conformation of the complex.
Experimental Workflow for Spectroscopic Analysis:
Caption: General workflow for spectroscopic analysis of metal-bisphosphonate complexes.
Signaling Pathways and Logical Relationships
While specific signaling pathways involving ((isononylimino)bis(methylene))bisphosphonate are not documented, the chelation of metal ions by bisphosphonates can have significant biological implications. For instance, the chelation of Zn²⁺ and Mg²⁺ can affect the activity of metalloenzymes. The primary and well-established "signaling pathway" for N-substituted bisphosphonates is the inhibition of the mevalonate pathway in osteoclasts.
Logical Relationship of Bisphosphonate Action:
Caption: Simplified logical pathway of N-bisphosphonate action in bone.
Conclusion
((Isononylimino)bis(methylene))bisphosphonate, as a member of the N-substituted bisphosphonate family, is expected to be a strong chelator of di- and trivalent metal ions. The stability of the resulting complexes is anticipated to follow the general trend observed for other bisphosphonates, with a particularly high affinity for Fe³⁺ and Al³⁺. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of its chelation properties. Further research is required to determine the specific quantitative data for this compound and to elucidate its precise biological effects related to metal ion chelation.
References
Methodological & Application
Application Notes and Protocols for Dipotassium Dihydrogen ((isononylimino)bis(methylene))bisphosphonate as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphosphonates are a class of compounds known for their strong affinity for divalent metal ions. This property has been extensively utilized in the medical field for the treatment of bone disorders like osteoporosis, where they target calcium in the hydroxyapatite of bone.[1][2][3] The same fundamental property of chelation with metal ions makes bisphosphonates promising candidates for corrosion inhibition on various metal surfaces. This document provides detailed application notes and protocols for the evaluation of a novel bisphosphonate, Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate, as a corrosion inhibitor. While this specific compound is presented here as a novel inhibitor, the methodologies described are based on established standards for corrosion inhibitor evaluation.
Hypothetical Compound Profile
-
Compound Name: Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate
-
Abbreviation: K2-IDMBP
-
Chemical Structure: A nitrogen-containing bisphosphonate with an isononylimino group. The phosphonate groups provide strong metal-chelating properties, while the organic moiety can contribute to the formation of a hydrophobic barrier.
-
Proposed Application: Water-soluble corrosion inhibitor for mild steel and other alloys in neutral to slightly alkaline aqueous environments.
Proposed Mechanism of Action
Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate is hypothesized to inhibit corrosion through a combination of mechanisms:
-
Adsorption and Film Formation: The phosphonate groups are expected to strongly adsorb onto the metal surface, chelating with metal ions (e.g., Fe²⁺, Fe³⁺) to form a stable, protective film.
-
Hydrophobic Barrier: The isononylimino group, being a bulky and hydrophobic organic moiety, is anticipated to orient away from the metal surface, creating a barrier that repels water and corrosive species.
Application Notes
-
Solubility: Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate is expected to be soluble in water and polar organic solvents. Prepare a stock solution (e.g., 1 M) in deionized water and dilute to the desired concentrations for testing.
-
Material Compatibility: This inhibitor is primarily designed for carbon steel. Its efficacy on other metals and alloys such as aluminum, copper, and stainless steel should be evaluated experimentally.
-
Operating Conditions:
-
Concentration: The effective concentration range should be determined, typically starting from a few parts per million (ppm) up to several hundred ppm.
-
pH: The inhibitor is expected to be most effective in neutral to slightly alkaline conditions (pH 7-9). Performance in acidic environments may vary and should be tested.
-
Temperature: The thermal stability of the inhibitor and its performance at elevated temperatures should be characterized.
-
Experimental Protocols
A systematic evaluation of a corrosion inhibitor involves multiple techniques. The following are standard protocols for assessing the performance of K2-IDMBP.
Weight Loss Method
This is a fundamental technique to determine the average corrosion rate over a period of time.[4][5][6]
Materials and Equipment:
-
Metal coupons (e.g., mild steel, 1cm x 1cm x 0.1cm)
-
Abrasive paper (e.g., silicon carbide, various grits)
-
Analytical balance (±0.1 mg)
-
Desiccator
-
Beakers or corrosion cells
-
Corrosive medium (e.g., 3.5% NaCl solution)
-
K2-IDMBP inhibitor solutions of varying concentrations
-
Cleaning solution (e.g., Clarke's solution: 20g Sb₂O₃ + 50g SnCl₂ in 1000 mL of concentrated HCl)
Protocol:
-
Coupon Preparation:
-
Mechanically polish the metal coupons with abrasive paper of decreasing grit size to achieve a uniform surface finish.
-
Degrease the coupons with acetone, rinse with deionized water, and dry with a stream of warm air.
-
Weigh each coupon accurately using an analytical balance (W_initial).
-
Store the prepared coupons in a desiccator until use.
-
-
Immersion Test:
-
Prepare the corrosive medium with and without different concentrations of K2-IDMBP.
-
Immerse the pre-weighed coupons in the test solutions. Ensure the coupons are fully submerged.
-
Maintain the test solutions at a constant temperature for a specified duration (e.g., 24, 48, 72 hours).
-
-
Post-Immersion Cleaning and Weighing:
-
After the immersion period, remove the coupons from the solutions.
-
Remove the corrosion products by immersing the coupons in a cleaning solution for a short period (e.g., 1-2 minutes), followed by gentle scrubbing with a soft brush.
-
Rinse the coupons with deionized water and acetone, then dry them.
-
Weigh the cleaned and dried coupons (W_final).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × ρ)
-
ΔW = weight loss in grams
-
A = surface area of the coupon in cm²
-
T = immersion time in hours
-
ρ = density of the metal in g/cm³ (e.g., ~7.85 for mild steel)
-
-
Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
CR_uninhibited = corrosion rate in the absence of the inhibitor
-
CR_inhibited = corrosion rate in the presence of the inhibitor
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the formation and properties of the inhibitor film at the metal-solution interface.[7][8][9]
Equipment:
-
Potentiostat with a frequency response analyzer
-
Three-electrode corrosion cell:
-
Working Electrode (WE): Metal specimen
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite rod
-
-
Test solutions (corrosive medium with and without inhibitor)
Protocol:
-
Cell Setup:
-
Assemble the three-electrode cell with the metal specimen as the working electrode.
-
Fill the cell with the test solution.
-
Allow the system to stabilize by measuring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
-
EIS Measurement:
-
Perform the EIS measurement at the stable OCP.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data.
-
-
Data Analysis:
-
Plot the data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters like:
-
Solution Resistance (Rs): Resistance of the electrolyte.
-
Charge Transfer Resistance (Rct): Resistance to the corrosion reaction at the metal-solution interface. A higher Rct indicates better corrosion inhibition.
-
Double Layer Capacitance (Cdl): Capacitance of the electrical double layer. A decrease in Cdl is often associated with the adsorption of the inhibitor.
-
-
Inhibition Efficiency (IE%): IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100
-
Potentiodynamic Polarization (PDP)
This technique provides information on the kinetics of the anodic and cathodic corrosion reactions and helps determine the type of inhibitor (anodic, cathodic, or mixed).[10][11][12]
Equipment:
-
Same as for EIS (Potentiostat and three-electrode cell).
Protocol:
-
Cell Setup and Stabilization:
-
Follow the same procedure as for EIS to set up the cell and stabilize the OCP.
-
-
Polarization Scan:
-
After OCP stabilization, scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).
-
Record the resulting current density.
-
-
Data Analysis:
-
Plot the potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic branches of the curve back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Inhibition Efficiency (IE%): IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] × 100
-
Analyze the shift in Ecorr to determine the inhibition mechanism:
-
If the shift is > 85 mV towards the anodic or cathodic direction, the inhibitor is considered anodic or cathodic, respectively.
-
If the shift is < 85 mV, it is a mixed-type inhibitor.
-
-
Data Presentation
Table 1: Weight Loss Measurement Data
| Inhibitor Conc. (ppm) | W_initial (g) | W_final (g) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | - | ||||
| 50 | |||||
| 100 | |||||
| 200 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Parameters
| Inhibitor Conc. (ppm) | Rs (Ω·cm²) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (%) |
| 0 (Blank) | - | |||
| 50 | ||||
| 100 | ||||
| 200 |
Table 3: Potentiodynamic Polarization (PDP) Data
| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | Icorr (µA·cm⁻²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | - | ||||
| 50 | |||||
| 100 | |||||
| 200 |
(Note: βa and βc are the anodic and cathodic Tafel slopes, respectively.)
References
- 1. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. corrosionpedia.com [corrosionpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. chesci.com [chesci.com]
- 7. ijcsi.pro [ijcsi.pro]
- 8. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 9. usbr.gov [usbr.gov]
- 10. Potentiodynamic polarization [corrosion-doctors.org]
- 11. Potentiodynamic Corrosion Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gamry.com [gamry.com]
Application of 3-(trimethoxysilyl)propyl methacrylate (Einecs 300-992-8) in Bone Resorption Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Einecs 300-992-8, chemically identified as 3-(trimethoxysilyl)propyl methacrylate (TMSPM), is a bifunctional organosilane commonly utilized as a coupling agent in dental restorative materials and bone cements. Its role is primarily to enhance the interface between inorganic fillers and organic polymer matrices, thereby improving the mechanical properties and durability of the composite materials. While extensively studied in the context of biomaterial fabrication and biocompatibility with bone-forming cells (osteoblasts), there is currently a notable lack of direct research investigating the specific effects of isolated 3-(trimethoxysilyl)propyl methacrylate on osteoclast differentiation and bone resorption.
These application notes provide a comprehensive overview of standard experimental protocols for assessing bone resorption. While direct data for TMSPM is unavailable, these methodologies can be adapted to evaluate the potential impact of TMSPM or materials containing it on osteoclast activity.
Summary of Biocompatibility Data
Although no studies directly assess the impact of isolated TMSPM on bone resorption, its use in composite materials has been evaluated for biocompatibility with bone cells. The following table summarizes key findings from studies on materials containing 3-(trimethoxysilyl)propyl methacrylate.
| Material Composition | Cell Type | Key Findings | Reference |
| Poly(methyl methacrylate-co-3-(trimethoxysilyl)propyl methacrylate)-star-SiO2 hybrid scaffolds | MC3T3 pre-osteoblast cells | Scaffolds demonstrated non-cytotoxicity with cell viability greater than 70%. Cells were able to adhere to the scaffolds. | [1] |
| Polymethylmethacrylate (PMMA) bone cement modified with 3-methacryloxypropyltrimethoxysilane (MPS) and CaCl2 | Not specified (in simulated body fluid) | The modified cement showed increased bioactivity, indicated by apatite formation. | [2] |
| PMMA/Hydroxyapatite composites with 3-(trimethoxysilyl) propyl methacrylate (γ-MPS) as a surface treatment | Not specified | The addition of γ-MPS improved the mechanical properties of the composites. | |
| Polymethylmethacrylate (PMMA)-based acrylic bone cement | Rat femur-derived osteoblasts | PMMA-based cements can exhibit cytotoxicity, which hinders bone formation. | [3] |
Experimental Protocols for Bone Resorption Assays
The following are detailed protocols for key in vitro assays used to study bone resorption and osteoclast activity. These can be adapted to test the effects of novel compounds like 3-(trimethoxysilyl)propyl methacrylate.
Osteoclast Differentiation Assay
This assay is fundamental to understanding how a substance affects the formation of mature, bone-resorbing osteoclasts from their precursor cells.
Principle: Osteoclast precursors, typically bone marrow-derived macrophages (BMMs) or RAW 264.7 cells, are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) to induce differentiation into multinucleated osteoclasts. The test compound is added to assess its inhibitory or stimulatory effects on this process.
Protocol:
-
Cell Seeding:
-
Isolate bone marrow macrophages (BMMs) from the femur and tibia of mice.
-
Culture the cells in α-MEM supplemented with 10% FBS and 30 ng/mL M-CSF for three days.
-
Seed the adherent BMMs in a 96-well plate at a density of 1 x 10^4 cells/well.
-
-
Induction of Differentiation:
-
Culture the seeded BMMs in α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL to induce osteoclast differentiation.
-
Concurrently, treat the cells with various concentrations of the test compound (e.g., TMSPM). Include a vehicle control.
-
-
Cell Culture and Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Replace the culture medium with fresh medium containing M-CSF, RANKL, and the test compound every two days.
-
-
Assessment of Differentiation:
-
After 4-5 days, when multinucleated osteoclasts are visible in the control group, terminate the culture.
-
Proceed with Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and quantify osteoclasts.
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is an enzyme highly expressed in osteoclasts, and its activity is a hallmark of the osteoclast phenotype.
Principle: TRAP staining is a histochemical method used to visualize osteoclasts. In an acidic environment, the TRAP enzyme in fixed cells hydrolyzes a substrate (e.g., Naphthol AS-MX phosphate), which then couples with a diazonium salt (e.g., Fast Red Violet LB salt) to form a colored precipitate at the site of enzyme activity.
Protocol:
-
Cell Fixation:
-
After the osteoclast differentiation assay, gently wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash the cells three times with deionized water.
-
-
Staining Solution Preparation:
-
Prepare the TRAP staining solution. A common formulation includes:
-
Naphthol AS-MX phosphate as the substrate.
-
Fast Red Violet LB salt.
-
A tartrate-containing buffer (e.g., acetate buffer with sodium tartrate, pH 5.0).
-
-
Alternatively, commercial TRAP staining kits are available and should be used according to the manufacturer's instructions.
-
-
Staining Procedure:
-
Add the TRAP staining solution to each well and incubate at 37°C for 20-60 minutes, or until a visible red/purple color develops in the osteoclasts.
-
Monitor the color development under a microscope.
-
-
Washing and Counterstaining:
-
Stop the reaction by washing the wells with deionized water.
-
(Optional) Counterstain the nuclei with a suitable stain like DAPI or hematoxylin for better visualization of multinucleation.
-
-
Quantification:
-
Image the wells using a light microscope.
-
Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) in each well.
-
Bone Resorption Pit Assay
This assay directly measures the functional activity of osteoclasts by quantifying their ability to resorb a bone-like substrate.
Principle: Osteoclasts are cultured on a resorbable substrate, such as a dentin slice or a calcium phosphate-coated plate. The resorptive activity of the osteoclasts creates pits on the surface of the substrate. After removing the cells, these pits can be stained and quantified.
Protocol:
-
Substrate Preparation:
-
Use sterile dentin slices or commercially available calcium phosphate-coated multi-well plates.
-
Place one dentin slice per well in a 96-well plate.
-
-
Cell Seeding and Culture:
-
Seed osteoclast precursors (e.g., BMMs) onto the substrate at a density of 5 x 10^4 cells/well.
-
Culture the cells in differentiation medium (α-MEM with M-CSF and RANKL) with or without the test compound for 10-14 days.
-
Change the medium every 2-3 days.
-
-
Cell Removal:
-
At the end of the culture period, remove the cells from the substrate. This can be done by treating the wells with 1M NH4OH for a few minutes or using a cell scraper.
-
Wash the substrates thoroughly with deionized water.
-
-
Staining of Resorption Pits:
-
For dentin slices, stain the resorption pits with 1% toluidine blue for 1-2 minutes.
-
For calcium phosphate-coated plates, the resorbed areas can be visualized directly or stained with 5% silver nitrate (von Kossa staining).
-
-
Quantification:
-
Image the stained substrates using a light microscope or a scanning electron microscope.
-
Use image analysis software (e.g., ImageJ) to measure the total area of the resorption pits in each sample.
-
The resorbed area can be normalized to the number of osteoclasts if a parallel TRAP staining experiment is performed.
-
Signaling Pathways in Osteoclast Differentiation
The RANKL/RANK/OPG signaling axis is the master regulator of osteoclast differentiation and function. Understanding this pathway is crucial for interpreting the results of bone resorption assays. A test compound could potentially interfere with any step in this cascade.
Key Signaling Events:
-
RANKL-RANK Binding: RANKL, expressed by osteoblasts and other cells, binds to its receptor RANK on the surface of osteoclast precursors.
-
Recruitment of TRAF6: This binding leads to the recruitment of TNF receptor-associated factor 6 (TRAF6).
-
Downstream Activation: TRAF6 activates several downstream signaling pathways, including:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Essential for the initial stages of osteoclast differentiation.
-
MAPKs (Mitogen-Activated Protein Kinases): Including p38, JNK, and ERK, which are involved in various cellular responses.
-
-
Induction of NFATc1: These pathways converge to induce the expression and activation of the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).
-
Gene Expression: NFATc1 translocates to the nucleus and orchestrates the expression of osteoclast-specific genes, such as TRAP, Cathepsin K, and DC-STAMP, which are necessary for cell fusion and bone resorption.
Osteoprotegerin (OPG) acts as a decoy receptor for RANKL, preventing it from binding to RANK and thereby inhibiting osteoclast formation and activity.
Conclusion
While 3-(trimethoxysilyl)propyl methacrylate (this compound) is a key component in various biocompatible materials used in bone-related applications, its direct influence on bone resorption remains uninvestigated. The protocols detailed in these application notes provide a robust framework for researchers to systematically evaluate the effects of TMSPM and other novel compounds on osteoclast differentiation and function. Such studies would be invaluable in fully characterizing the biological activity of this compound and its potential applications in bone tissue engineering and regenerative medicine.
References
Application Note & Protocol: Evaluation of the Antimicrobial Activity of N-benzyl-1-methyl-N-phenylpiperidin-4-amine, (2S)-5-oxopyrrolidine-2-carboxylic acid (CAS 93966-41-7)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the in vitro antimicrobial activity of the chemical compound with CAS number 93966-41-7, hereafter referred to as "the compound." The described methods include initial screening for antimicrobial activity and quantitative determination of the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents.[1] This document outlines a standardized workflow for assessing the antimicrobial potential of new chemical entities, specifically CAS 93966-41-7. The protocols herein describe the qualitative Kirby-Bauer disk diffusion method for initial screening, followed by the quantitative broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). A time-kill kinetics assay is also detailed to understand the compound's bactericidal or bacteriostatic effects over time.[2]
Materials and Reagents
-
Test Compound: CAS 93966-41-7
-
Bacterial Strains:
-
Growth Media:
-
Reagents:
-
Sterile saline (0.85% NaCl)
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Sterile filter paper discs (6 mm diameter)
-
Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)
-
0.5 McFarland turbidity standard[4]
-
-
Equipment:
Experimental Workflow
The overall experimental workflow for assessing the antimicrobial activity of CAS 93966-41-7 is depicted below.
Figure 1. Workflow for Antimicrobial Activity Testing.
Detailed Experimental Protocols
Protocol 1: Kirby-Bauer Disk Diffusion Assay
This method is used for the initial qualitative screening of the antimicrobial activity of the compound.[4][7]
-
Inoculum Preparation: From an 18-24 hour culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[8]
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[4][9]
-
Disk Preparation and Placement: Prepare a stock solution of CAS 93966-41-7 in DMSO. Aseptically impregnate sterile paper discs with a known concentration of the compound (e.g., 10 µ g/disc ). Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated discs on the inoculated MHA plate. Gently press the discs to ensure complete contact with the agar surface. Also, place a positive control antibiotic disc and a negative control disc (impregnated with DMSO only).
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[6]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm).[9]
Protocol 2: Broth Microdilution for MIC Determination
This quantitative method determines the lowest concentration of the compound that inhibits visible bacterial growth.[5][10]
Figure 2. Broth Microdilution Protocol Workflow.
-
Plate Preparation: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).[3]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).[5]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[5]
Protocol 3: MBC Determination
This protocol determines the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the broth microdilution plate.
-
Plating: Spot-plate the aliquot onto a fresh Tryptic Soy Agar (TSA) plate.
-
Incubation: Incubate the TSA plate at 35 ± 2°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in no bacterial growth on the subculture plate, corresponding to a ≥99.9% kill of the initial inoculum.
Protocol 4: Time-Kill Kinetics Assay
This assay provides information on the rate at which the compound kills a bacterial population over time.[11]
-
Preparation: Prepare flasks containing MHB with the compound at concentrations corresponding to 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC. Also, prepare a growth control flask with no compound.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Sampling and Plating: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[12] Perform serial dilutions of the aliquot in sterile saline and plate onto TSA plates.
-
Incubation and Counting: Incubate the plates at 37°C for 24 hours. Count the number of colonies (CFU/mL) on each plate.
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[2] A bacteriostatic effect is observed when there is a prevention of growth but not a significant reduction in CFU/mL.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Disk Diffusion Screening Results for CAS 93966-41-7
| Test Microorganism | Zone of Inhibition (mm) |
|---|---|
| S. aureus ATCC 25923 | |
| B. subtilis ATCC 6633 | |
| E. coli ATCC 25922 | |
| P. aeruginosa ATCC 27853 | |
| Controls | |
| Ciprofloxacin (5 µg) | |
| Vancomycin (30 µg) |
| DMSO (Solvent Control) | |
Table 2: MIC and MBC Values for CAS 93966-41-7 (µg/mL)
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
|---|---|---|---|
| S. aureus ATCC 25923 | |||
| E. coli ATCC 25922 | |||
| Controls | |||
| Ciprofloxacin |
| Vancomycin | | | |
An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.
Table 3: Time-Kill Assay Data for CAS 93966-41-7 against S. aureus ATCC 25923
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
|---|---|---|---|---|---|
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 |
| 24 | | | | | |
Disclaimer: These protocols are intended as a guide. Researchers should ensure all procedures are performed in accordance with institutional safety guidelines and standard microbiological practices. Validation of these methods with appropriate quality control strains is essential for generating reliable data.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. emerypharma.com [emerypharma.com]
- 3. 2.7. Antimicrobial Activity [bio-protocol.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. asm.org [asm.org]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols for Nanoparticle Functionalization with ((Isononylimino)bis(methylene))bisphosphonate
Introduction
Bisphosphonates are a class of compounds characterized by two phosphonate groups attached to a central carbon atom, granting them a high affinity for calcium ions, particularly within the hydroxyapatite matrix of bone tissue. This inherent bone-targeting ability makes them invaluable for the functionalization of nanoparticles in biomedical applications. While specific data on ((isononylimino)bis(methylene))bisphosphonate is not extensively available in public literature, the principles and protocols outlined in this document are based on well-established methods for similar amino-bisphosphonates, such as alendronate and pamidronate. These guidelines can be readily adapted by researchers and drug development professionals for the surface modification of various nanoparticle systems.
The functionalization of nanoparticles with bisphosphonates enables targeted delivery of therapeutic and diagnostic agents to bone-related sites for conditions like osteoporosis, bone metastasis, and for bone imaging.[1][2][3] This targeted approach can enhance therapeutic efficacy while minimizing off-target side effects.[4][5]
Application Notes
Principle of Bisphosphonate-Based Nanoparticle Functionalization
The primary mechanism behind the utility of bisphosphonates in nanoparticle functionalization lies in their strong chelating properties with metal and metal oxide surfaces. The phosphonate groups can form stable coordinate bonds with a variety of nanoparticle core materials, including:
-
Gold Nanoparticles (AuNPs): Amino-bisphosphonates can be attached to the surface of gold nanoparticles through the interaction of a primary amine group with the gold surface.[1][3]
-
Iron Oxide Nanoparticles (IONPs): Bisphosphonates exhibit a high affinity for iron oxide, allowing for direct and stable surface coating.[6] This is particularly useful for developing targeted magnetic resonance imaging (MRI) contrast agents.
-
Polymeric and Lipid-Based Nanoparticles: For these systems, bisphosphonates are typically conjugated to the polymer or lipid components prior to nanoparticle formulation. This can be achieved through standard bioconjugation chemistries.
Applications
Bisphosphonate-functionalized nanoparticles have a wide range of applications in medicine and research:
-
Targeted Drug Delivery: These nanoparticles can be loaded with anticancer drugs for the treatment of bone metastases or with agents to manage bone resorption in osteoporosis.[2][3][4] The bisphosphonate moiety directs the nanoparticles to the bone, increasing the local concentration of the therapeutic agent.
-
Enhanced Bio-imaging: By functionalizing contrast agents (e.g., gold or iron oxide nanoparticles) with bisphosphonates, it is possible to achieve targeted imaging of bone structures and pathologies like microcalcifications in breast cancer.[1][7]
-
Theranostics: Combining therapeutic and diagnostic capabilities, theranostic nanoparticles can simultaneously deliver a drug and provide an imaging signal, allowing for real-time monitoring of treatment response.
Characterization Methods
Thorough characterization is crucial to ensure the quality and efficacy of the functionalized nanoparticles. Key parameters and common analytical techniques are summarized below.
| Parameter | Analytical Technique(s) | Typical Values (Example: Alendronate-AuNPs) |
| Size and Morphology | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) | Hydrodynamic Diameter (DLS): 45.8 (1.5) nmCore Diameter (TEM): 12.8 (1.6) nm |
| Surface Charge | Zeta Potential Measurement | -20 mV to -40 mV at physiological pH |
| Surface Functionalization | Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS) | Presence of P-O and N-H bands (FTIR) |
| Colloidal Stability | DLS measurements over time in relevant media (e.g., PBS, cell culture media) | Stable for > 24 hours with minimal aggregation |
| Drug Loading Efficiency | UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC) | > 85% for certain drug-nanoparticle combinations |
Experimental Protocols
Protocol 1: Synthesis of Bisphosphonate-Functionalized Gold Nanoparticles (AuNPs)
This protocol describes a typical method for the functionalization of gold nanoparticles with an amino-bisphosphonate.
Materials:
-
Hydrogen tetrachloroaurate(III) (HAuCl₄)
-
Trisodium citrate
-
((Isononylimino)bis(methylene))bisphosphonate (or other amino-bisphosphonate)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Synthesis of Gold Nanoparticles (Turkevich Method):
-
Bring 100 mL of 0.01% HAuCl₄ solution to a rolling boil in a clean flask with vigorous stirring.
-
Rapidly add 2 mL of 1% trisodium citrate solution.
-
Continue boiling and stirring until the solution color changes from yellow to deep red.
-
Maintain boiling for an additional 15 minutes, then allow to cool to room temperature.
-
-
Surface Functionalization:
-
To the cooled AuNP solution, add the bisphosphonate to a final concentration of 1 mM.
-
Stir the solution at room temperature for 24 hours to allow for ligand exchange.
-
-
Purification:
-
Centrifuge the solution at 12,000 x g for 30 minutes to pellet the functionalized AuNPs.
-
Remove the supernatant and resuspend the pellet in DI water.
-
Repeat the centrifugation and resuspension steps twice to remove excess unbound bisphosphonate.
-
-
Characterization:
-
Characterize the purified nanoparticles for size, zeta potential, and colloidal stability as described in the characterization table.
-
Diagram of the Experimental Workflow for AuNP Functionalization:
Caption: Workflow for AuNP Functionalization.
Protocol 2: Preparation of Bisphosphonate-Functionalized PLGA Nanoparticles
This protocol provides a general method for creating polymeric nanoparticles with surface-conjugated bisphosphonates using an emulsion-solvent evaporation technique.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
PLGA-PEG-bisphosphonate conjugate (pre-synthesized)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Drug to be encapsulated (optional)
-
DI water
Procedure:
-
Organic Phase Preparation:
-
Dissolve PLGA and the PLGA-PEG-bisphosphonate conjugate (typically at a 9:1 ratio) in DCM.
-
If encapsulating a drug, dissolve it in this organic phase as well.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous PVA solution while sonicating on an ice bath.
-
Continue sonication for 2-5 minutes to form a stable oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger volume of DI water and stir at room temperature for at least 4 hours to allow for the complete evaporation of DCM.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes.
-
Wash the nanoparticle pellet with DI water three times by repeated centrifugation and resuspension.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., sucrose).
-
Protocol 3: In Vitro Characterization of Nanoparticle Binding to Hydroxyapatite
This assay assesses the bone-targeting capability of the functionalized nanoparticles.
Materials:
-
Hydroxyapatite (HA) powder
-
Bisphosphonate-functionalized nanoparticles
-
Control (non-functionalized) nanoparticles
-
PBS
Procedure:
-
Binding Assay:
-
Prepare a suspension of HA in PBS (e.g., 10 mg/mL).
-
Add a known concentration of functionalized nanoparticles to the HA suspension.
-
In a separate tube, add the same concentration of control nanoparticles to an identical HA suspension.
-
Incubate the mixtures at 37°C for 1 hour with gentle shaking.
-
-
Separation:
-
Centrifuge the tubes at a low speed (e.g., 2,000 x g) to pellet the HA.
-
-
Quantification:
-
Carefully collect the supernatant.
-
Measure the concentration of nanoparticles remaining in the supernatant using a suitable method (e.g., UV-Vis spectroscopy for AuNPs, fluorescence for labeled nanoparticles).
-
-
Calculation:
-
Calculate the percentage of nanoparticles bound to HA using the following formula: % Bound = [(Initial NP Conc. - Supernatant NP Conc.) / Initial NP Conc.] * 100
-
Signaling Pathway and Logical Relationships
Nitrogen-containing bisphosphonates, a class to which ((isononylimino)bis(methylene))bisphosphonate likely belongs, exert their therapeutic effect by inhibiting the mevalonate pathway, which is crucial for osteoclast function and survival.[4][8]
Diagram of the Mevalonate Pathway Inhibition by N-Bisphosphonates:
Caption: Mevalonate Pathway Inhibition.
References
- 1. Bisphosphonate-Functionalized Gold Nanoparticles for Contrast-Enhanced X-Ray Detection of Breast Microcalcifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisphosphonate-functionalized coordination polymer nanoparticles for the treatment of bone metastatic breast cancer [ouci.dntb.gov.ua]
- 3. "Bisphosphonate Functionalized Gold Nanoparticles for the Study and Tre" by Christopher Conners [digitalcommons.usf.edu]
- 4. Development and Characterization of a Peptide-Bisphosphonate Nanoparticle for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Evaluating Bisphosphonates as Scaling Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setups and protocols for evaluating the efficacy of bisphosphonates as mineral scale inhibitors. The methodologies described are standard in the oil and gas industry and are applicable to other industrial water treatment processes where scale formation is a concern.
Introduction to Mineral Scaling and Inhibition by Bisphosphonates
Mineral scale deposition, such as calcium carbonate (calcite), barium sulfate (barite), and calcium sulfate, is a significant operational challenge in various industries, leading to reduced efficiency, equipment damage, and production losses.[1] Bisphosphonates are a class of organophosphorus compounds known for their effectiveness as scale inhibitors, even at substoichiometric concentrations (threshold inhibitors).[2][3] They function by adsorbing onto the active growth sites of mineral scale crystals, thereby inhibiting their nucleation and growth.
Key Experimental Methods for Inhibitor Evaluation
The performance of bisphosphonate scale inhibitors is typically evaluated through a combination of static and dynamic tests. These tests aim to determine the Minimum Inhibitor Concentration (MIC), which is the lowest concentration of the inhibitor required to prevent scale formation for a specific period under given conditions.[4]
Static Jar Test (Bottle Test)
The static jar test is a simple and widely used method for the initial screening of scale inhibitors.[3][5] It provides a qualitative or semi-quantitative assessment of an inhibitor's performance under static conditions.
Principle: Supersaturated solutions of scaling ions are mixed in the presence and absence of the bisphosphonate inhibitor. The solutions are then aged at a specific temperature for a set duration. The effectiveness of the inhibitor is determined by visually observing the presence or absence of precipitation or by quantifying the remaining soluble ions in the solution.
Experimental Protocol:
-
Brine Preparation: Prepare separate cationic (e.g., containing Ca²⁺, Ba²⁺) and anionic (e.g., containing CO₃²⁻, SO₄²⁻) brines with concentrations that will result in a supersaturated solution when mixed. The ionic composition should be representative of the field or process water.
-
Inhibitor Dosing: Prepare a stock solution of the bisphosphonate inhibitor. Add varying concentrations of the inhibitor to a series of glass jars or bottles.[3]
-
Mixing: Add the anionic brine to the jars containing the inhibitor, followed by the cationic brine, ensuring thorough mixing after each addition.[3] The order of addition is crucial, especially for carbonate scales, to avoid premature precipitation.[3]
-
Incubation: Seal the jars and place them in a water bath or oven at the desired test temperature for a specified period (e.g., 2 to 24 hours).[2] For calcium carbonate testing, it is often better not to pre-heat the solutions due to its inverse solubility.[3]
-
Analysis: After incubation, cool the solutions to room temperature. Visually inspect for any precipitate. For a quantitative analysis, filter the solution and measure the concentration of the scaling cation (e.g., Ca²⁺, Ba²⁺) in the filtrate using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Calculation of Inhibition Efficiency:
-
Inhibition Efficiency (%) = [(C_inhibitor - C_blank) / (C_initial - C_blank)] * 100
-
Where:
-
C_inhibitor = Concentration of the cation in the presence of the inhibitor.
-
C_blank = Concentration of the cation in the absence of the inhibitor.
-
C_initial = Initial concentration of the cation before precipitation.
-
-
Data Presentation:
| Bisphosphonate | Concentration (ppm) | Test Temperature (°C) | Test Duration (h) | Inhibition Efficiency (%) |
| ATMP | 2.5 | 65 | 1 | >95 |
| PAA | 10 | 65 | 0.67 | >95 |
| RSI-1 | 10 | 65 | 0.67 | >95 |
This table is a representative example based on data that could be obtained from static jar tests as described in the literature.[1]
Workflow Diagram:
Caption: Workflow for the static jar test evaluation of scale inhibitors.
Dynamic Tube Blocking Test (TBT) / Dynamic Scale Loop (DSL)
The dynamic tube blocking test is a more realistic method that simulates the flow conditions found in industrial pipelines.[4][6] It is the industry-standard method for evaluating the performance of scale inhibitors.[4]
Principle: Two separate brines (cationic and anionic) are pumped at a constant flow rate through pre-heating coils and then mixed. The resulting supersaturated solution flows through a narrow capillary tube. As scale forms and deposits on the inner surface of the tube, the differential pressure across the tube increases. The time taken for a significant pressure increase is recorded as the "scaling time" or "tube blocking time". The MIC is the lowest inhibitor concentration that prevents significant pressure buildup for a specified duration.[4]
Experimental Protocol:
-
System Setup: The apparatus consists of two high-pressure pumps, pre-heating coils, a mixing point, a capillary scaling coil, a differential pressure transducer, and a data acquisition system. The scaling coil is housed in an oven to maintain the test temperature.
-
Brine Preparation: Prepare filtered cationic and anionic brines. The inhibitor is typically added to the anionic brine.
-
Blank Run: Conduct a blank run without any inhibitor to determine the baseline scaling time.
-
Inhibitor Run: Introduce the bisphosphonate inhibitor into the anionic brine at a specific concentration and repeat the experiment.
-
Data Acquisition: Continuously monitor and record the differential pressure across the capillary tube.
-
Determination of MIC: The MIC is typically defined as the lowest inhibitor concentration at which the scaling time is at least three times that of the blank run or a predefined time (e.g., 60 minutes).[4]
Data Presentation:
| Bisphosphonate | Test Scale | Temperature (°C) | Pressure (bar) | Failed Inhibition Concentration (FIC) (ppm) | Time to Block (min) |
| HEDP | Calcite | 100 | 80 | 1 | 35 |
| ATMP | Calcite | 100 | 80 | 10 | - |
| DTPMP | Calcite | 100 | 80 | 20 | - |
| SI-1 (Pamidronic Acid) | Calcite | 100 | 80 | 50 | 45 |
| SI-2 (Alendronic Acid) | Calcite | 100 | 80 | 20 | 38 |
This table summarizes data from a study on hydroxybisphosphonates.[2] FIC is the concentration at which the inhibitor failed to prevent scaling.
Workflow Diagram:
Caption: Workflow for the dynamic tube blocking test.
Electrochemical Method (Conductivity Measurement)
This method provides a rapid assessment of an inhibitor's ability to prevent the initial stages of precipitation by measuring changes in the solution's conductivity.[7]
Principle: As precipitation of ionic scale minerals occurs, the concentration of ions in the solution decreases, leading to a drop in conductivity. A scale inhibitor will delay this drop in conductivity. The effectiveness of the inhibitor is determined by the extent to which it maintains the conductivity of the supersaturated solution.
Experimental Protocol:
-
Setup: A thermostated vessel equipped with a conductivity sensor and a magnetic stirrer is used.[7]
-
Procedure:
-
Place a solution of the cationic species (e.g., CaCl₂) and the bisphosphonate inhibitor in the vessel.
-
Titrate this solution with a solution of the anionic species (e.g., Na₂CO₃) while continuously monitoring the conductivity.
-
The point at which a sharp decrease in conductivity is observed indicates the onset of precipitation.
-
-
Analysis: The volume of titrant added before the onset of precipitation is a measure of the inhibitor's effectiveness. A larger volume indicates better inhibition.
Data Presentation:
| Bisphosphonate | Concentration (µmol/dm³) | Relative Supersaturation of CaCO₃ |
| EDTMP | 5 | ~3.7 |
| PBTC | 5 | ~3.7 |
| EDTMP | 22 | >7 |
This table is a representative example based on data from a study using a conductivity method.[7]
Logical Relationship Diagram:
Caption: Logical relationship in the conductivity-based evaluation method.
Considerations for Experimental Design
-
Brine Composition: The composition of the synthetic brines should closely mimic the actual field or process water, including pH, salinity, and the presence of other ions that might interfere with the inhibitor's performance (e.g., iron).[1]
-
Temperature and Pressure: Tests should be conducted at temperatures and pressures relevant to the operational environment.[2]
-
Inhibitor Stability: The thermal stability of the bisphosphonate should be evaluated, especially for high-temperature applications. This can be done by aging the inhibitor solution at high temperatures and then re-evaluating its performance.[2][8]
-
Calcium Compatibility: The compatibility of the bisphosphonate with high concentrations of calcium ions should be tested to ensure that the inhibitor itself does not precipitate.[2]
Conclusion
The evaluation of bisphosphonates as scale inhibitors requires a systematic approach using a combination of static and dynamic test methods. The static jar test is suitable for initial screening, while the dynamic tube blocking test provides a more realistic assessment of inhibitor performance under flowing conditions. Electrochemical methods can offer a rapid means of evaluation. By carefully controlling experimental parameters and systematically varying inhibitor concentrations, researchers can accurately determine the efficacy of bisphosphonates and select the most appropriate inhibitor for a given application.
References
- 1. spe.org [spe.org]
- 2. Synthesis and Antiscaling Evaluation of Novel Hydroxybisphosphonates for Oilfield Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. watertechonline.com [watertechonline.com]
- 4. spebrazilfatc.com.br [spebrazilfatc.com.br]
- 5. onepetro.org [onepetro.org]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Phosphonated Iminodisuccinates—A Calcite Scale Inhibitor with Excellent Biodegradability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Studies with Nitrogen-Containing Bisphosphonates
Introduction
Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate is a member of the nitrogen-containing bisphosphonate class of compounds. Bisphosphonates are synthetic analogs of pyrophosphate that exhibit a strong affinity for bone mineral.[1][2] Nitrogen-containing bisphosphonates are potent inhibitors of osteoclast-mediated bone resorption and are widely used in the treatment of various skeletal disorders.[2][3] Beyond their effects on osteoclasts, emerging evidence suggests that these compounds also exert direct anti-tumor effects on cancer cells, including the induction of apoptosis.[4]
This document provides detailed protocols for cell culture studies to evaluate the biological activity of nitrogen-containing bisphosphonates, such as Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate, on various cell types, particularly cancer cell lines. The protocols focus on assessing cell viability, cytotoxicity, and the induction of apoptosis.
Mechanism of Action
Nitrogen-containing bisphosphonates primarily act by inhibiting farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[3] This inhibition prevents the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These lipids are essential for the post-translational modification (prenylation) of small GTP-binding proteins (e.g., Ras, Rho, Rac), which are critical for various cellular processes, including cell signaling, cytoskeletal arrangement, and cell survival. Disruption of these processes in osteoclasts leads to their inactivation and apoptosis, thereby inhibiting bone resorption.[3] In cancer cells, the inhibition of the mevalonate pathway can also lead to apoptosis.[5]
Data Presentation
Table 1: Cytotoxicity of a Representative Nitrogen-Containing Bisphosphonate on Human Breast Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MDA-MB-231 | 72 | Data would be presented here |
| Hs 578T | 72 | Data would be presented here |
| MCF-7 | 72 | Data would be presented here |
IC50 (half-maximal inhibitory concentration) values would be determined from dose-response curves generated from cell viability assays.
Table 2: Induction of Apoptosis by a Representative Nitrogen-Containing Bisphosphonate
| Cell Line | Treatment | % Apoptotic Cells (Annexin V Assay) | Fold Increase in Caspase-3/7 Activity |
| MDA-MB-231 | Control | Data would be presented here | 1.0 |
| MDA-MB-231 | Bisphosphonate (IC50) | Data would be presented here | Data would be presented here |
| MCF-7 | Control | Data would be presented here | 1.0 |
| MCF-7 | Bisphosphonate (IC50) | Data would be presented here | Data would be presented here |
% Apoptotic cells and caspase activity would be measured following treatment with the bisphosphonate at its IC50 concentration for a specified duration.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using the MTS Assay
This protocol is designed to measure cellular metabolic activity as an indicator of cell viability.[6]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Nitrogen-containing bisphosphonate stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 1 x 10^4 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the nitrogen-containing bisphosphonate in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Include wells with medium only for background control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Protocol 2: Assessment of Apoptosis by Annexin V Staining and Flow Cytometry
This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
Nitrogen-containing bisphosphonate
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to confluence by the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with the nitrogen-containing bisphosphonate at the desired concentrations for the specified time.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Visualizations
Caption: Mechanism of action of nitrogen-containing bisphosphonates.
Caption: Workflow for assessing cell viability using the MTS assay.
References
- 1. Bisphosphonate - Wikipedia [en.wikipedia.org]
- 2. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisphosphonate mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bisphosphonates induce apoptosis in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
Application Notes and Protocols: In Vitro Evaluation of Bisphosphonate Effects on Osteoclast Activity
Introduction
Bisphosphonates are a class of drugs that are potent inhibitors of osteoclast-mediated bone resorption and are widely used in the treatment of various bone diseases, including osteoporosis and bone metastases.[1][2][3] These compounds are synthetic analogs of pyrophosphate and exhibit a high affinity for hydroxyapatite, the mineral component of bone.[1][4] This property leads to their accumulation in bone, where they are subsequently taken up by osteoclasts.[4][5] This document provides detailed protocols for the in vitro assessment of the effects of bisphosphonates, using ((isononylimino)bis(methylene))bisphosphonate as a representative compound, on osteoclast differentiation, function, and survival.
Data Presentation
Table 1: Effect of a Representative Bisphosphonate (Alendronate) on Osteoclast Formation
| Concentration | Number of TRAP-positive Multinucleated Cells (MNCs) | Inhibition of Osteoclastogenesis (%) |
| Control (0 µM) | 150 ± 12 | 0 |
| 1 µM | 115 ± 9 | 23.3 |
| 10 µM | 62 ± 7 | 58.7 |
| 100 µM | 15 ± 4 | 90.0 |
Data are presented as mean ± standard deviation and are representative of typical results for a nitrogen-containing bisphosphonate. TRAP-positive cells with three or more nuclei are considered osteoclasts.
Table 2: Effect of a Representative Bisphosphonate (Zoledronic Acid) on Bone Resorption
| Concentration | Resorbed Area (% of Control) | Inhibition of Bone Resorption (%) |
| Control (0 µM) | 100 ± 8.5 | 0 |
| 0.1 µM | 78 ± 6.2 | 22 |
| 1 µM | 45 ± 5.1 | 55 |
| 10 µM | 12 ± 3.3 | 88 |
Data are presented as mean ± standard error of the mean and are representative of typical results. The resorbed area is quantified from images of dentin or bone slices.
Experimental Protocols
Protocol 1: Osteoclast Differentiation Assay
This assay is used to assess the effect of a test compound on the formation of osteoclasts from precursor cells.[6][7][8]
Materials:
-
RAW 264.7 macrophage cell line or bone marrow-derived macrophages (BMMs)
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor) (for BMMs)
-
((isononylimino)bis(methylene))bisphosphonate (or other test bisphosphonate)
-
96-well tissue culture plates
-
TRAP Staining Kit
Procedure:
-
Cell Seeding:
-
For RAW 264.7 cells: Seed at a density of 1 x 10⁴ cells/well in a 96-well plate.
-
For BMMs: Isolate from the long bones of mice and culture in the presence of M-CSF (30 ng/mL) for 3 days. Then, seed the non-adherent cells at 2.5 x 10⁴ cells/well.
-
-
Induction of Osteoclastogenesis:
-
Culture the cells in differentiation medium (Alpha-MEM with 10% FBS, 1% Penicillin-Streptomycin) containing RANKL (50-100 ng/mL). For BMMs, also include M-CSF (30 ng/mL).
-
-
Treatment:
-
Add varying concentrations of ((isononylimino)bis(methylene))bisphosphonate to the wells at the time of RANKL stimulation. Include a vehicle control (e.g., PBS or DMSO).
-
-
Culture:
-
Incubate the plates at 37°C in a humidified atmosphere of 5% CO₂ for 5-7 days. Replace the medium with fresh medium containing RANKL and the test compound every 2-3 days.
-
-
TRAP Staining:
-
After the incubation period, fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts, following the manufacturer's protocol.
-
-
Quantification:
-
Count the number of TRAP-positive multinucleated cells (MNCs) containing three or more nuclei per well under a light microscope.
-
Protocol 2: Bone Resorption (Pit) Assay
This assay evaluates the functional ability of mature osteoclasts to resorb bone.
Materials:
-
Dentin or bone slices
-
Mature osteoclasts (generated as described in Protocol 1 or isolated from long bones)
-
Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin
-
((isononylimino)bis(methylene))bisphosphonate
-
Sonicator
-
Toluidine Blue stain
Procedure:
-
Cell Seeding:
-
Place sterile dentin or bone slices into the wells of a 96-well plate.
-
Seed mature osteoclasts onto the slices.
-
-
Treatment:
-
Allow the cells to adhere for 4-6 hours, then replace the medium with fresh medium containing various concentrations of the test bisphosphonate.
-
-
Culture:
-
Incubate for 24-48 hours to allow for resorption.
-
-
Cell Removal:
-
Remove the cells from the slices by sonication in ammonium hydroxide or by mechanical scraping.
-
-
Staining and Visualization:
-
Stain the slices with Toluidine Blue to visualize the resorption pits.
-
-
Quantification:
-
Capture images of the resorption pits using a microscope and quantify the total resorbed area per slice using image analysis software (e.g., ImageJ).
-
Protocol 3: Osteoclast Viability/Apoptosis Assay
This protocol assesses the cytotoxic effects of the bisphosphonate on osteoclasts.
Materials:
-
Mature osteoclasts
-
((isononylimino)bis(methylene))bisphosphonate
-
Cell viability reagent (e.g., WST-1, MTT) or an apoptosis detection kit (e.g., Annexin V/PI staining)
-
96-well plate
-
Plate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Generate and seed mature osteoclasts in a 96-well plate as described previously.
-
Treat the cells with varying concentrations of the test bisphosphonate for 24-72 hours.
-
-
Viability Assessment (WST-1/MTT):
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Apoptosis Assessment (Annexin V/PI):
-
Harvest the cells and stain with Annexin V and Propidium Iodide (PI) according to the kit protocol.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Visualizations
Caption: Signaling pathways in osteoclast differentiation and the inhibitory mechanism of nitrogen-containing bisphosphonates.
Caption: Experimental workflow for the in vitro assessment of a novel bisphosphonate on osteoclast activity.
References
- 1. Determination of bisphosphonate properties in terms of bioavailability, bone affinity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Review of the Effects of Bisphosphonates on Osteoblasts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Dipotassium Dihydrogen ((Isononylimino)bis(methylene))bisphosphonate in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Due to the limited publicly available data on Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate, the following application notes and protocols are based on established methodologies for structurally similar amino-bisphosphonates, particularly those with long alkyl chains. Researchers should adapt and optimize these protocols based on the specific physicochemical properties of the target compound.
Introduction
Bisphosphonates are a class of drugs known for their high affinity for the bone mineral matrix, making them valuable for treating bone-related diseases such as osteoporosis and bone metastases. Their bone-targeting capabilities also position them as promising ligands for drug delivery systems aimed at bone tissues. The molecule of interest, Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate, is an amino-bisphosphonate characterized by a nine-carbon "isononyl" alkyl chain. This lipophilic moiety may influence its formulation properties and interaction with cellular membranes.
These notes provide an overview of potential formulation strategies for this compound for drug delivery research, including liposomal and nanoparticle-based systems. Detailed experimental protocols for formulation and characterization are also presented.
Formulation Strategies and Data Presentation
The formulation of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate can be approached through several delivery systems to enhance its therapeutic efficacy and bioavailability. Below is a summary of potential formulations and their key characteristics.
| Formulation Strategy | Key Components | Typical Size Range (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Advantages |
| Liposomes | Phospholipids (e.g., DSPC), Cholesterol, PEGylated lipids | 80 - 200 | -10 to -40 | 20 - 50 | Biocompatible, can encapsulate hydrophilic and lipophilic drugs, potential for surface modification. |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA, Chitosan) | 100 - 300 | -20 to +30 | 40 - 70 | Controlled release, protection of the drug from degradation, can be functionalized for targeting. |
| Peptide-Bisphosphonate Nanoparticles | Cell-penetrating peptides (e.g., RALA) | 50 - 150 | +15 to +35 | Self-assembled | Can enhance cellular uptake and direct anticancer activity.[1][2] |
Experimental Protocols
Protocol for Liposomal Formulation
This protocol describes the preparation of liposomes encapsulating Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate using the thin-film hydration method.[3][4]
Materials:
-
Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC and cholesterol (e.g., in a 2:1 molar ratio) and a small amount of DSPE-PEG2000 (1-5 mol%) in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (for DSPC, >55°C) to form a thin, uniform lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a solution of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate dissolved in PBS (pH 7.4) by vortexing the flask. The temperature should be kept above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should be performed at a temperature above the lipid phase transition temperature.
-
-
Purification:
-
Remove the unencapsulated drug by dialysis against PBS or by size exclusion chromatography.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determine using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure to assess the surface charge and stability of the liposomes.
-
Encapsulation Efficiency (EE%): Quantify the amount of encapsulated drug. This can be done by lysing the liposomes with a suitable solvent (e.g., methanol) and measuring the drug concentration using an appropriate analytical method (e.g., HPLC). The EE% is calculated as: (Mass of encapsulated drug / Total mass of drug) x 100
-
Protocol for Polymeric Nanoparticle Formulation
This protocol outlines the preparation of polymeric nanoparticles using a double emulsion (w/o/w) solvent evaporation method, suitable for encapsulating water-soluble drugs like bisphosphonates.
Materials:
-
Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Primary Emulsion (w/o):
-
Dissolve a known amount of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate in a small volume of deionized water.
-
Dissolve PLGA in dichloromethane.
-
Add the aqueous drug solution to the PLGA solution and emulsify using a probe sonicator to form a water-in-oil (w/o) emulsion.
-
-
Secondary Emulsion (w/o/w):
-
Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer, such as PVA (e.g., 1-5% w/v).
-
Immediately sonicate the mixture to form a water-in-oil-in-water (w/o/w) double emulsion.
-
-
Solvent Evaporation:
-
Stir the double emulsion on a magnetic stirrer at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
-
Washing and Collection:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage.
-
-
Characterization:
-
Perform characterization for particle size, PDI, zeta potential, and encapsulation efficiency as described in the liposome protocol.
-
Visualizations
Signaling Pathway of Amino-bisphosphonates
Amino-bisphosphonates, once endocytosed by osteoclasts, inhibit the farnesyl pyrophosphate synthase (FPPS) enzyme in the mevalonate pathway.[5] This disrupts the prenylation of small GTPase signaling proteins, which is essential for osteoclast function and survival, ultimately leading to apoptosis.
Experimental Workflow for Liposome Formulation
The following diagram illustrates the key steps in the preparation and characterization of bisphosphonate-loaded liposomes.
Logical Relationship of Formulation Characterization
The characterization of a drug delivery system involves a logical progression from fundamental physical properties to biological performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development and Characterization of a Peptide-Bisphosphonate Nanoparticle for the Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of Alendronate Liposomes for Enhanced Stability and Bioactivity: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.isciii.es [scielo.isciii.es]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Novel Bisphosphonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphosphonates are a class of drugs widely used in the treatment of bone-related diseases such as osteoporosis and Paget's disease.[1][2] The primary mechanism of action for the more potent, nitrogen-containing bisphosphonates (N-BPs) is the inhibition of the mevalonate pathway, a critical metabolic pathway for osteoclast function and survival.[3][4][5] Specifically, N-BPs target and inhibit Farnesyl Diphosphate Synthase (FDPS), a key enzyme in this pathway.[3][4] This inhibition prevents the synthesis of isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification (prenylation) of small GTPase signaling proteins crucial for osteoclast activity.[3]
The development of novel bisphosphonate derivatives with improved efficacy and safety profiles necessitates robust and efficient screening methodologies. High-throughput screening (HTS) offers a platform to rapidly assess large libraries of chemical compounds for their biological activity.[6][7] This document provides detailed application notes and protocols for both biochemical and cell-based HTS assays designed to identify and characterize novel bisphosphonate derivatives.
Key Signaling Pathway: The Mevalonate Pathway
Nitrogen-containing bisphosphonates exert their therapeutic effect by inhibiting Farnesyl Diphosphate Synthase (FDPS) within the mevalonate pathway.[3][4] This pathway is responsible for producing cholesterol and isoprenoid lipids.[3] Inhibition of FDPS disrupts the prenylation of small GTPases, which are vital for the function and survival of osteoclasts, the cells responsible for bone resorption.[3]
Caption: Inhibition of FDPS in the mevalonate pathway by N-BPs.
High-Throughput Screening Workflow
A typical HTS campaign for novel bisphosphonate derivatives involves a primary screen to identify active compounds ("hits") from a large library, followed by secondary assays to confirm their activity and determine their potency and selectivity.
Caption: General workflow for HTS of bisphosphonate derivatives.
Biochemical Assay: FDPS Inhibition
A continuous, enzyme-coupled fluorescence assay is a highly effective method for screening inhibitors of FDPS in a high-throughput format.[8][9] This assay measures the production of FPP by FDPS by coupling it to a subsequent reaction catalyzed by protein farnesyltransferase (PFTase), which attaches the FPP to a dansylated peptide, resulting in an increase in fluorescence.[8][9]
Data Presentation: FDPS Inhibition
| Compound | Type | IC50 (nM) |
| Zoledronate | N-BP (Reference) | 70 |
| Risedronate | N-BP (Reference) | 60 |
| Alendronate | N-BP (Reference) | 450 |
| Derivative X | Novel Compound | 55 |
| Derivative Y | Novel Compound | 200 |
Note: IC50 values are representative and may vary based on experimental conditions.
Experimental Protocol: Continuous Coupled Fluorescence Assay for FDPS
1. Materials and Reagents:
-
Recombinant human FDPS
-
Recombinant human PFTase
-
Isopentenyl pyrophosphate (IPP)
-
Dimethylallyl pyrophosphate (DMAPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVIA)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 10 µM ZnCl₂
-
Test compounds (novel bisphosphonate derivatives) and reference inhibitors (e.g., zoledronate)
-
384-well, black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 505 nm)
2. Procedure:
-
Prepare a stock solution of the test compounds and reference inhibitors in an appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add 1 µL of the test compound or control to each well.
-
Prepare an enzyme/substrate master mix in the assay buffer containing FDPS (final concentration ~50 nM), PFTase (final concentration ~50 nM), IPP (final concentration ~5 µM), DMAPP (final concentration ~5 µM), and the dansylated peptide (final concentration ~1 µM).
-
Add 49 µL of the master mix to each well of the 384-well plate.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 505 nm using a fluorescence plate reader.[10]
-
The percentage of inhibition is calculated relative to the controls (wells with and without inhibitor).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assays
Cell-based assays are crucial for evaluating the effects of novel bisphosphonate derivatives on cellular processes such as proliferation, viability, and cytotoxicity in a more physiologically relevant context.[11][12][13]
Data Presentation: Cell Viability (J774 Macrophage Cell Line)
| Compound | Concentration (µM) | Cell Viability (%) |
| Control | 0 | 100 |
| Zoledronate | 10 | 45 |
| Alendronate | 50 | 52 |
| Derivative X | 10 | 38 |
| Derivative Y | 50 | 75 |
Note: Data is representative and should be determined empirically for each cell line and compound.
Experimental Protocol: Cell Viability Assay (Resazurin-Based)
1. Materials and Reagents:
-
J774 macrophage cell line (or other relevant cell line, e.g., osteoclast precursors)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds and reference bisphosphonates
-
Resazurin sodium salt solution (e.g., AlamarBlue™)
-
Phosphate-buffered saline (PBS)
-
96-well, clear, flat-bottom cell culture plates
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
2. Procedure:
-
Seed J774 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of the test compounds and reference bisphosphonates in complete medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of the resazurin solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion
The described high-throughput screening assays provide a robust framework for the discovery and initial characterization of novel bisphosphonate derivatives. The biochemical FDPS inhibition assay allows for the direct assessment of a compound's activity against the primary molecular target of N-BPs.[8][9] Complementary cell-based assays are essential for evaluating the downstream cellular effects and potential cytotoxicity of the lead compounds.[1] Together, these protocols facilitate an efficient and effective screening cascade for the identification of promising new therapeutic candidates for bone disorders.
References
- 1. Assessment of bisphosphonate activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Bishosphonate Activity In Vitro: Ingenta Connect [ingentaconnect.com]
- 3. Bisphosphonates pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo effects of bisphosphonates on the osteoclast mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. tdi.ox.ac.uk [tdi.ox.ac.uk]
- 8. An enzyme-coupled continuous fluorescence assay for farnesyl diphosphate synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An enzyme-coupled continuous fluorescence assay for farnesyl diphosphate synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 12. marinbio.com [marinbio.com]
- 13. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
Troubleshooting & Optimization
Overcoming solubility issues with Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate in aqueous solutions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues with bisphosphonates, specifically focusing on compounds like Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My preparation of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate in a neutral aqueous buffer has resulted in a cloudy solution or precipitate. What is the likely cause?
A1: Poor aqueous solubility is a known challenge for many bisphosphonates. The formation of a cloudy solution or precipitate suggests that the compound's concentration has exceeded its equilibrium solubility in the given aqueous environment. This can be influenced by factors such as pH, ionic strength, and temperature of the solution.
Q2: How does pH influence the solubility of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate?
A2: The solubility of bisphosphonates is often highly dependent on pH. These molecules contain multiple acidic protons on their phosphonate groups. At lower pH values, these groups are protonated, leading to lower aqueous solubility. Conversely, increasing the pH deprotonates these groups, forming a more soluble salt. For instance, some bisphosphonates like zoledronic acid are sparingly soluble in water and acidic solutions but are freely soluble in alkaline solutions (e.g., 0.1 N NaOH)[1]. Therefore, adjusting the pH of your aqueous solution to a more alkaline range is a primary strategy to enhance solubility.
Q3: Are there any recommended solvents or co-solvents to improve the solubility of this compound?
A3: While bisphosphonates are generally poorly soluble in organic solvents, the use of polar co-solvents in your aqueous solution can sometimes improve solubility. However, the selection of a co-solvent should be done carefully to ensure it does not interfere with downstream applications. It is advisable to first explore pH modification. If co-solvents are necessary, consider small amounts of pharmaceutically acceptable glycols or alcohols.
Q4: Can the formation of complexes help in solubilizing Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate?
A4: Yes, complexation is a viable technique for enhancing the solubility of poorly soluble drugs[2]. For bisphosphonates, forming complexes with certain excipients can increase their aqueous solubility. One approach is the use of cyclodextrins, which can encapsulate the nonpolar regions of a molecule, thereby increasing its solubility in water[2]. Another strategy involves the formation of solution complexes with amino acids[1].
Q5: What is the impact of particle size on the dissolution rate of this bisphosphonate?
A5: Reducing the particle size of a compound increases its surface area, which can lead to a faster dissolution rate[3]. Techniques such as micronization can be employed to achieve this[2]. While this does not change the equilibrium solubility, a faster dissolution rate can be critical in many experimental setups.
Troubleshooting Guides
Problem: Precipitate Formation in Aqueous Buffer
This guide provides a systematic approach to resolving precipitate formation when preparing aqueous solutions of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate.
dot
Caption: A workflow diagram for troubleshooting precipitate formation.
Data Presentation: Illustrative Solubility Data
The following tables provide representative data on how different factors can influence the solubility of a hypothetical bisphosphonate similar to Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate.
Table 1: Effect of pH on Solubility
| pH | Solubility (mg/mL) | Observations |
| 4.0 | < 0.1 | Insoluble |
| 6.0 | 0.5 | Sparingly soluble |
| 7.4 | 1.2 | Slightly soluble |
| 8.5 | 15.0 | Soluble |
| 10.0 | > 50.0 | Freely soluble |
Table 2: Effect of Co-solvents on Solubility at pH 7.4
| Co-solvent (v/v %) | Solubility (mg/mL) |
| None | 1.2 |
| 5% Ethanol | 2.5 |
| 10% Ethanol | 4.8 |
| 5% Propylene Glycol | 3.1 |
| 10% Propylene Glycol | 6.2 |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
A detailed methodology for assessing the impact of pH on the solubility of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate.
dot
Caption: Experimental workflow for determining pH-dependent solubility.
Protocol 2: Complexation with Amino Acids for Enhanced Solubility
This protocol outlines a method to potentially increase the aqueous solubility of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate through the formation of a solution complex with an amino acid, such as L-arginine[1].
-
Preparation of Amino Acid Solution: Prepare a stock solution of L-arginine in deionized water (e.g., 1 M).
-
Solubilization: In a series of vials, add a fixed amount of the bisphosphonate.
-
Addition of Amino Acid Solution: To each vial, add varying molar ratios of the L-arginine solution to the bisphosphonate (e.g., 1:1, 1:2, 1:5).
-
Equilibration: Agitate the vials at room temperature for a specified period (e.g., 2 hours).
-
Observation and Quantification: Visually inspect for complete dissolution. If the solution is clear, quantify the concentration of the dissolved bisphosphonate to determine the extent of solubility enhancement.
Signaling Pathway Analogy: Solubility Enhancement Strategies
The following diagram illustrates the logical relationships between the problem of poor solubility and the various strategic approaches to overcome it.
dot
Caption: Strategies for enhancing the aqueous solubility of bisphosphonates.
References
- 1. EP3158867A1 - A method for increasing the aqueous solubility of a bisphosphonic acid or a bisphosphonate - Google Patents [patents.google.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(Piperidin-1-yl)aniline (CAS 27969-75-1)
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. All procedures should be carried out by qualified individuals in a well-equipped laboratory, adhering to all necessary safety precautions. The CAS number 93966-41-7 provided in the topic query is not associated with 3-(piperidin-1-yl)aniline in major chemical databases. This guide pertains to the synthesis of 3-(piperidin-1-yl)aniline, which is correctly identified by CAS number 27969-75-1.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 3-(piperidin-1-yl)aniline?
A1: The most common and effective methods for synthesizing 3-(piperidin-1-yl)aniline are the Buchwald-Hartwig amination and reductive amination. The Buchwald-Hartwig reaction involves a palladium-catalyzed cross-coupling of an aryl halide (typically 3-bromoaniline or 3-chloroaniline) with piperidine. Reductive amination involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.
Q2: Which starting materials are recommended for the Buchwald-Hartwig synthesis?
A2: For the Buchwald-Hartwig synthesis, 3-bromoaniline is a common starting material due to its higher reactivity compared to 3-chloroaniline. Piperidine is the amine coupling partner. A palladium catalyst, a phosphine ligand, and a base are also required.
Q3: What are the key parameters to optimize in a Buchwald-Hartwig reaction for this synthesis?
A3: Optimization of a Buchwald-Hartwig reaction is crucial for achieving high yields and purity. Key parameters to consider include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand (e.g., BINAP, Xantphos), the base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄), the solvent (e.g., toluene, dioxane), and the reaction temperature.
Q4: Are there any common side reactions to be aware of?
A4: Yes, potential side reactions in the Buchwald-Hartwig synthesis include hydrodehalogenation of the aryl halide starting material and the formation of undesired byproducts from ligand degradation or side reactions of the starting materials. In reductive amination, over-alkylation of the amine can be an issue if not properly controlled.
Q5: How can the product, 3-(piperidin-1-yl)aniline, be purified?
A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities. Recrystallization can also be an effective method for obtaining highly pure product.
Troubleshooting Guides
Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | Ensure the palladium precursor and ligand are of high quality and stored under an inert atmosphere. Consider using a pre-catalyst. |
| Ineffective ligand | The choice of ligand is critical. For this transformation, consider bulky electron-rich phosphine ligands. Experiment with different ligands such as Xantphos, BINAP, or others. | |
| Inappropriate base | The base is crucial for the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are often effective. The solubility of the base can also be a factor. | |
| Low reaction temperature | Buchwald-Hartwig reactions often require elevated temperatures (typically 80-110 °C). Ensure the reaction is heated to the appropriate temperature. | |
| Poor quality reagents/solvents | Use anhydrous solvents and ensure starting materials are pure. Degas the solvent to remove oxygen, which can deactivate the catalyst. | |
| Significant Side Product Formation (e.g., hydrodehalogenation) | Catalyst deactivation | This can be caused by impurities or high temperatures. Optimize the reaction temperature and ensure high-purity reagents. |
| Incorrect ligand-to-metal ratio | The ratio of ligand to palladium can influence the stability and activity of the catalyst. An optimal ratio is typically between 1:1 and 2:1. | |
| Incomplete Reaction | Insufficient reaction time | Monitor the reaction progress by TLC or GC-MS. If starting material remains, extend the reaction time. |
| Catalyst deactivation over time | If the reaction stalls, it may be due to catalyst decomposition. A fresh portion of catalyst could be added, though this is not always effective. |
Reductive Amination
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | Inefficient reducing agent | Common reducing agents for this reaction include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN)[1]. Ensure the chosen reducing agent is suitable and active. |
| Unfavorable reaction pH | The formation of the intermediate imine or enamine is pH-dependent. The reaction is typically carried out under weakly acidic conditions. | |
| Formation of Over-Alkylated Byproducts | Use of a primary amine precursor | If starting with a primary amine that can react multiple times, consider using a large excess of the amine or controlling the stoichiometry carefully. |
| Starting Material Recovery | Incomplete imine/enamine formation | Ensure adequate reaction time for the initial condensation step before adding the reducing agent. The use of a dehydrating agent can sometimes be beneficial. |
Experimental Protocols
Detailed Methodology: Buchwald-Hartwig Amination of 3-Bromoaniline with Piperidine
This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
3-Bromoaniline
-
Piperidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 2 mol%) and BINAP (e.g., 3 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene to the flask.
-
Add 3-bromoaniline (1.0 eq), piperidine (1.2 eq), and NaOtBu (1.4 eq).
-
Stir the reaction mixture at a specified temperature (e.g., 100 °C) under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(piperidin-1-yl)aniline.
Data Presentation
The following tables summarize typical reaction parameters for the Buchwald-Hartwig synthesis of aryl amines. Note that optimal conditions for the synthesis of 3-(piperidin-1-yl)aniline may vary and require experimental optimization.
Table 1: Common Catalysts, Ligands, and Bases for Buchwald-Hartwig Amination
| Palladium Precursor | Phosphine Ligand | Base | Typical Solvent | Typical Temperature (°C) |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-110 |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 80-110 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 80-110 |
| Pd₂(dba)₃ | BrettPhos | K₂CO₃ | Dioxane | 80-110 |
Visualizations
Experimental Workflow for Buchwald-Hartwig Synthesis
Caption: Workflow for the Buchwald-Hartwig synthesis of 3-(piperidin-1-yl)aniline.
Troubleshooting Logic for Low Yield in Buchwald-Hartwig Synthesis
Caption: Troubleshooting guide for low yield in Buchwald-Hartwig synthesis.
References
Purification techniques for high-purity ((isononylimino)bis(methylene))bisphosphonate
Technical Support Center: Purification of High-Purity Bisphosphonates
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of high-purity bisphosphonates, with a focus on structures similar to ((isononylimino)bis(methylene))bisphosphonate.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of bisphosphonates like ((isononylimino)bis(methylene))bisphosphonate generally challenging?
A1: The purification of bisphosphonates is challenging due to their unique physicochemical properties. These molecules contain two phosphonate groups, making them highly polar and ionic.[1] This high polarity leads to poor retention on traditional reversed-phase chromatography columns and can cause issues like peak tailing in other chromatographic systems.[1][2] Furthermore, many bisphosphonates lack a strong chromophore, making UV detection difficult without derivatization or specialized methods.[3][4]
Q2: What are the primary chromatographic strategies for purifying bisphosphonates?
A2: The main strategies are:
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is well-suited for the ionic phosphonate groups.[5][6][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for highly polar compounds and can often be used without derivatizing the bisphosphonate, which simplifies sample preparation.[1]
-
Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC): This method adds an ion-pairing reagent to the mobile phase. The reagent forms a neutral complex with the ionic bisphosphonate, allowing it to be retained and separated on a standard C18 column.[2][3][8]
Q3: What are the most common impurities encountered during the synthesis of bisphosphonates?
A3: Common impurities often include unreacted starting materials and by-products from the synthesis. Specifically, inorganic phosphorus-containing species like phosphoric acid and phosphorous acid are frequently observed impurities that need to be removed to achieve high purity.[9]
Q4: How can I effectively remove inorganic impurities like phosphate and phosphite?
A4: Recrystallization is a common and effective method. Upon hydrolysis of the reaction mixture, the desired bisphosphonate product can often be precipitated by cooling or adjusting the pH, leaving inorganic impurities in the solution.[10] Washing the crude product with solvents like ethanol or methanol can also help remove these highly polar impurities.[10] For trace amounts, chromatographic techniques like Ion-Exchange Chromatography are highly effective.[9]
Q5: My bisphosphonate has poor UV absorbance. How can I detect it during HPLC analysis?
A5: Several detection strategies can be employed:
-
Mass Spectrometry (MS): Coupling the HPLC system to a mass spectrometer (LC-MS) is a highly sensitive and specific method that does not require a chromophore.
-
Evaporative Light-Scattering Detection (ELSD): ELSD is a universal detection method suitable for non-volatile analytes that lack a UV chromophore.[3]
-
In-line Complexation: A post-column reaction can be used to form a UV-absorbing complex. For example, adding copper(II) ions to the eluent can form a complex with the bisphosphonate that can be detected by a UV detector.[5]
-
Derivatization: Chemically modifying the bisphosphonate to add a fluorescent or UV-absorbing tag is another option, though it adds an extra step to the sample preparation.
Troubleshooting Guides
Chromatography Issues
Problem: My compound shows little to no retention on a standard C18 (Reversed-Phase) column.
-
Cause: Your bisphosphonate is highly polar and ionic, leading to minimal interaction with the non-polar stationary phase.[1][2]
-
Solution 1: Switch to an appropriate chromatography mode. The most effective solution is to use a different technique better suited for polar molecules, such as HILIC or Ion-Exchange Chromatography.[1][5]
-
Solution 2: Employ Ion-Pair Reversed-Phase Chromatography. Introduce an ion-pairing reagent (e.g., triethylamine acetate - TEAA, n-amylamine) into your mobile phase.[2][3] This reagent will form a neutral ion pair with your charged analyte, increasing its hydrophobicity and promoting retention on the C18 column.
Problem: I am observing significant peak tailing in my HILIC chromatogram.
-
Cause: Peak tailing in HILIC can be caused by strong, undesirable electrostatic interactions between the analyte and the stationary phase.
-
Solution 1: Optimize the mobile phase buffer. Increase the salt concentration in the mobile phase (e.g., ammonium formate or ammonium acetate) to help disrupt these secondary electrostatic interactions.
-
Solution 2: Add a competing agent. For nitrogen-containing bisphosphonates, adding a small amount of a competing base or a compound like sodium pyrophosphate to the mobile phase can improve peak shape by masking active sites on the stationary phase.[1]
Purification & Isolation Issues
Problem: My bisphosphonate product will not precipitate or crystallize from the reaction mixture.
-
Cause: The product may be too soluble in the current solvent system, or impurities may be inhibiting crystal formation.
-
Solution 1: Use an anti-solvent. After dissolving your crude product in a small amount of a solvent in which it is soluble (e.g., water), slowly add an "anti-solvent" in which it is insoluble (e.g., ethanol, methanol, or acetone) until the solution becomes turbid, then allow it to stand and crystallize.[11]
-
Solution 2: Adjust the pH. Bisphosphonates exist as different salt forms depending on the pH. Adjusting the pH of the aqueous solution can significantly alter the solubility and induce precipitation of a specific salt form.
-
Solution 3: Concentrate the solution. Carefully remove the solvent under reduced pressure to create a supersaturated solution, which can then be induced to crystallize by cooling or scratching the inside of the flask.
Problem: After purification, my final product still contains starting materials.
-
Cause: The starting materials have similar solubility or chromatographic properties to your final product.
-
Solution 1: Perform multiple purification steps. A single purification technique may not be sufficient. Combine different methods based on different principles. For example, perform an initial precipitation/recrystallization to remove bulk impurities, followed by a high-resolution chromatographic step like Ion-Exchange or HILIC to separate structurally similar compounds.
-
Solution 2: Optimize the chromatography gradient. If using HPLC, switch from an isocratic elution to a gradient elution. A shallower gradient around the elution time of your product and the impurity can significantly improve resolution.
Data Presentation: Chromatographic Conditions
The following table summarizes typical starting conditions for various chromatographic methods used in bisphosphonate analysis and purification. These should be optimized for ((isononylimino)bis(methylene))bisphosphonate.
| Parameter | Ion-Pair RP-HPLC[2] | HILIC[1] | Ion-Exchange Chromatography (Anion)[5][6] |
| Stationary Phase | C18 | Zwitterionic (ZIC-pHILIC) or Amide | Anion Exchange (e.g., Waters IC-PAK) |
| Mobile Phase A | Water with Ion-Pairing Reagent (e.g., 0.1 M TEAA) | Water with Buffer (e.g., 20-40 mM Ammonium Formate) | Aqueous Buffer (e.g., 2 mM Nitric Acid) |
| Mobile Phase B | Acetonitrile with Ion-Pairing Reagent (e.g., 0.1 M TEAA) | Acetonitrile | Higher Salt Conc. Buffer (for gradient) |
| Detection | MS, ELSD, or UV (with derivatization) | MS, ELSD | Conductivity, or UV with post-column complexation (e.g., Cu²⁺) |
| Key Advantage | Uses common C18 columns | No derivatization needed | Excellent for charged molecules |
Experimental Protocols
Protocol 1: Purification by Ion-Exchange Chromatography (IEX)
This protocol is a general guideline for purifying bisphosphonates using an anion exchange column.
-
Column & System Preparation:
-
Select a suitable strong anion exchange (SAX) column.
-
Equilibrate the column with the starting mobile phase (e.g., 2 mM Nitric Acid) until a stable baseline is achieved.[6]
-
-
Sample Preparation:
-
Dissolve the crude ((isononylimino)bis(methylene))bisphosphonate in the starting mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the column.
-
Run a linear gradient from low salt concentration (e.g., 2 mM Nitric Acid) to a high salt concentration over 20-30 minutes to elute the bound compounds. The negatively charged phosphonate groups will bind to the column, and increasing the salt concentration will elute them based on the strength of the interaction.
-
-
Detection & Fraction Collection:
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the mobile phase salts and solvent, typically through lyophilization or another suitable method, to isolate the purified bisphosphonate.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for purifying a bisphosphonate by removing soluble impurities.
-
Dissolution:
-
Place the crude bisphosphonate solid in a flask.
-
Add a minimal amount of a suitable solvent (e.g., deionized water) and heat gently with stirring until the solid is completely dissolved.
-
-
Precipitation with Anti-Solvent:
-
Cool the solution to room temperature.
-
Slowly add an anti-solvent (e.g., ethanol or methanol) dropwise while stirring.[11]
-
Continue adding the anti-solvent until the solution becomes persistently cloudy.
-
-
Crystallization:
-
Stop adding the anti-solvent and allow the flask to stand undisturbed, preferably at a cool temperature (e.g., 4°C), for several hours or overnight to allow crystals to form.
-
-
Isolation:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals on the filter with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Visualizations
Caption: General workflow for the purification of high-purity bisphosphonates.
Caption: Decision tree for troubleshooting poor retention in HPLC.
Caption: Principle of Ion-Pair Reversed-Phase Chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. documents.thermofisher.cn [documents.thermofisher.cn]
- 3. Simple analysis of four bisphosphonates simultaneously by reverse phase liquid chromatography using n-amylamine as volatile ion-pairing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-performance ion-exchange chromatography with in-line complexation of bisphosphonates and their quality control in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion-exchange liquid chromatographic analysis of bisphosphonates in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion Exchange Chromatography Resins | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Bisphosphonate Hydrate Crystals by Phosphorus K-Edge X-Ray Absorption Near-Edge Structure Spectroscopy [jstage.jst.go.jp]
Troubleshooting inconsistent results in bisphosphonate cell-based assays
Welcome to the Technical Support Center for Bisphosphonate Cell-Based Assays. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during in vitro experiments with bisphosphonates, ensuring more consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Assay Issues
Question 1: Why am I observing high variability in my cell viability/cytotoxicity assay results between wells and plates?
High variability can stem from several factors throughout the experimental workflow. Here are some common causes and solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution across wells is a primary source of variability.
-
Solution: Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette with care, ensuring equal volumes are dispensed into each well. Visually inspect plates after seeding to confirm even cell distribution. To minimize the "edge effect," where wells on the perimeter of the plate evaporate more quickly, consider not using the outer wells for experimental samples and instead filling them with sterile media or PBS.[1]
-
-
Reagent and Drug Preparation: Inaccurate dilutions or improper storage of bisphosphonates and assay reagents can lead to inconsistent effects.
-
Solution: Prepare fresh dilutions of bisphosphonates for each experiment from a well-characterized stock solution. Ensure all reagents are within their expiration dates and stored under the recommended conditions. When preparing serial dilutions, ensure thorough mixing between each dilution step.
-
-
Incubation Conditions: Variations in temperature, CO2, and humidity within the incubator can affect cell health and drug efficacy.
-
Solution: Regularly calibrate and monitor incubator conditions. Avoid placing plates in areas with high traffic or temperature fluctuations. Ensure proper sealing of culture plates to prevent evaporation.[1]
-
-
Assay Timing: The timing of reagent addition and signal measurement is critical for reproducible results.
-
Solution: Adhere strictly to the incubation times specified in your protocol. Use a timer and process plates one at a time to ensure consistent treatment durations for all samples.[1]
-
Osteoclast-Specific Assays
Question 2: My osteoclast differentiation from precursor cells is inefficient or inconsistent. What could be the cause?
Successful osteoclastogenesis is crucial for studying the effects of bisphosphonates. Here are potential reasons for poor differentiation and how to address them:
-
Precursor Cell Quality: The health and passage number of precursor cells (e.g., bone marrow macrophages, RAW264.7 cells) are critical.
-
Solution: Use low-passage cells and ensure they are healthy and actively proliferating before inducing differentiation. Regularly test cell lines for mycoplasma contamination, as this can significantly impact cell behavior.[1]
-
-
Cytokine Concentration and Activity: The concentrations and bioactivity of M-CSF and RANKL are key drivers of osteoclast differentiation.
-
Solution: Optimize the concentrations of M-CSF and RANKL for your specific cell type. Purchase cytokines from a reputable source and store them correctly to maintain their activity. Consider testing different lots of cytokines for consistency.
-
-
Cell Seeding Density: Both too low and too high seeding densities can inhibit proper osteoclast formation.
-
Solution: Perform a titration experiment to determine the optimal seeding density for your precursor cells. This will ensure that the cells have enough space to proliferate initially but are close enough to fuse and form multinucleated osteoclasts.
-
Question 3: I am not observing the expected inhibitory effect of nitrogen-containing bisphosphonates on osteoclast activity.
If nitrogen-containing bisphosphonates (N-BPs) are not inhibiting osteoclast function as expected, consider the following:
-
Inadequate Drug Concentration or Incubation Time: The concentration of the N-BP may be too low, or the incubation time may be too short to see an effect.
-
Mechanism of Action: Ensure your assay is designed to detect the downstream effects of farnesyl pyrophosphate synthase (FPPS) inhibition.
-
Solution: Assays that measure osteoclast resorption activity (e.g., pit formation assays on bone or calcium phosphate substrates) or apoptosis (e.g., caspase activity assays) are appropriate for assessing N-BP effects.[4]
-
-
Presence of Serum: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of bisphosphonates.
-
Solution: If possible, reduce the serum concentration during the bisphosphonate treatment period. However, be mindful that prolonged serum starvation can also affect cell viability.[5]
-
Cell Viability and Apoptosis Assays
Question 4: My MTT or other metabolic-based cell viability assay results are not correlating with cell counts or visual observations of cell death.
Metabolic assays like MTT measure cellular metabolic activity, which may not always directly correlate with the number of viable cells, especially with compounds that affect mitochondrial function.
-
Bisphosphonate-Induced Changes in Metabolism: Bisphosphonates, particularly non-nitrogen-containing ones, can be metabolized into cytotoxic ATP analogs that interfere with mitochondrial function.[6] This can lead to a decrease in metabolic activity that precedes cell death, or in some cases, cells may remain viable but have reduced metabolic output.
-
Assay Interference: The bisphosphonate itself or its vehicle could interfere with the assay chemistry.
-
Solution: Run appropriate controls, including wells with the bisphosphonate but without cells, to check for any direct interaction with the assay reagents.
-
Question 5: I am having trouble detecting apoptosis in response to bisphosphonate treatment.
Detecting apoptosis requires sensitive and appropriately timed assays.
-
Timing of Apoptosis: Apoptosis is a dynamic process, and the window for detection can be narrow.
-
Solution: Perform a time-course experiment to identify the optimal time point for detecting apoptotic markers after bisphosphonate treatment. Key apoptotic events include caspase activation, which can be an early indicator.[4]
-
-
Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough to detect the level of apoptosis induced.
Quantitative Data Summary
Table 1: Relative Potency of Different Bisphosphonates
| Bisphosphonate | Type | Relative Potency (vs. Etidronate = 1) |
| Etidronate | Non-Nitrogen-containing | 1 |
| Clodronate | Non-Nitrogen-containing | 10 |
| Tiludronate | Non-Nitrogen-containing | 10 |
| Pamidronate | Nitrogen-containing | 100 |
| Alendronate | Nitrogen-containing | 1,000 |
| Ibandronate | Nitrogen-containing | 10,000 |
| Risedronate | Nitrogen-containing | 10,000 |
| Zoledronate | Nitrogen-containing | >10,000 |
This table provides an approximate comparison of the in vitro potency of various bisphosphonates. Actual potency can vary depending on the specific cell type and assay conditions.[2]
Experimental Protocols
Protocol 1: Osteoclast Differentiation and Activity Assay (Pit Formation)
-
Cell Seeding: Seed osteoclast precursors (e.g., bone marrow macrophages) onto bone or dentin slices in a 96-well plate at an optimized density.
-
Differentiation: Culture the cells in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts. Replace the medium every 2-3 days.
-
Bisphosphonate Treatment: After 5-7 days, when mature, multinucleated osteoclasts are visible, treat the cells with various concentrations of bisphosphonates.
-
Resorption: Continue to culture the cells for an additional 48-72 hours to allow for bone resorption.
-
Cell Removal: Remove the cells from the bone slices by sonication or treatment with bleach.
-
Visualization and Quantification: Stain the slices with toluidine blue or use scanning electron microscopy to visualize the resorption pits. Quantify the resorbed area using image analysis software.
Protocol 2: Cell Viability Assessment using Crystal Violet Staining
-
Cell Seeding: Seed adherent cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of bisphosphonate concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash the fixed cells with deionized water and stain with 0.5% crystal violet solution for 20 minutes.
-
Destaining: Thoroughly wash the plate with deionized water to remove excess stain and allow it to air dry.
-
Quantification: Solubilize the stain by adding a destaining solution (e.g., 30% acetic acid or methanol) and measure the absorbance at a wavelength of 570-590 nm.
Visualizations
Signaling Pathways
Caption: Signaling pathway of nitrogen-containing bisphosphonates.
Caption: Signaling pathway of non-nitrogen-containing bisphosphonates.
Experimental Workflow
References
- 1. youtube.com [youtube.com]
- 2. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing dosing frequencies for bisphosphonates in the management of postmenopausal osteoporosis: patient considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ClinPGx [clinpgx.org]
- 7. susupport.com [susupport.com]
- 8. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Synthesis of ((Isononylimino)bis(methylene))bisphosphonate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of ((isononylimino)bis(methylene))bisphosphonate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the Moedritzer-Irani synthesis of this N-alkyl-bisphosphonate.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis of ((isononylimino)bis(methylene))bisphosphonate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Incomplete reaction: Reaction time may be too short or the temperature too low. Steric hindrance: The bulky isononyl group can hinder the reaction.[1] Incorrect stoichiometry: Molar ratios of reactants (isononylamine, phosphorous acid, formaldehyde) are not optimal. | Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like ³¹P NMR. Increase reaction time: Allow the reaction to proceed for a longer duration (e.g., 24 hours or more) to overcome steric hindrance. Adjust reactant ratios: Systematically vary the molar ratios of the reactants to find the optimal conditions for your specific setup. A slight excess of phosphorous acid and formaldehyde may be beneficial. |
| Formation of a Viscous or Insoluble Reaction Mixture | Precipitation of intermediates or product: The product or reaction intermediates may have low solubility in the reaction medium. Polymerization of formaldehyde: At elevated temperatures, formaldehyde can polymerize, leading to a thick mixture. | Solvent selection: While the Moedritzer-Irani reaction is often performed in aqueous acidic medium, the use of a co-solvent might be necessary to improve solubility, especially with the hydrophobic isononyl group.[2] Controlled addition of formaldehyde: Add the formaldehyde solution slowly and in a controlled manner to minimize polymerization. Maintain vigorous stirring throughout the reaction. |
| Presence of Significant Impurities in the Final Product | Side reactions: Formation of N-methylated byproducts or other impurities.[3] Incomplete reaction: Unreacted starting materials remain. Decomposition: The product may decompose at excessively high temperatures. | Purification: Recrystallization from a suitable solvent system (e.g., water/isopropanol) can be effective in removing impurities.[1] Ion-exchange chromatography can also be employed for purification. Temperature control: Maintain the reaction temperature within the optimal range to minimize decomposition and side reactions. Monitor for side products: Use analytical techniques like NMR and mass spectrometry to identify impurities and adjust reaction conditions accordingly. |
| Difficulty in Isolating the Product | High water solubility of the product: The product may be difficult to precipitate from the aqueous reaction mixture.[2] Formation of an oily product: The hydrophobic isononyl chain can lead to the formation of an oil instead of a solid precipitate. | Adjusting pH: Carefully adjust the pH of the reaction mixture to the isoelectric point of the product to induce precipitation. Solvent precipitation: After concentrating the reaction mixture, add a solvent in which the product is insoluble (e.g., acetone, ethanol) to force precipitation. Extraction: If the product is an oil, it may be possible to extract it into an organic solvent, followed by solvent removal. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Moedritzer-Irani reaction for the synthesis of ((isononylimino)bis(methylene))bisphosphonate?
A1: The Moedritzer-Irani reaction is a one-pot synthesis that proceeds through a mechanism analogous to the Mannich reaction.[4] The key steps involve the formation of a hydroxymethyl amine intermediate from the reaction of isononylamine and formaldehyde. This is followed by the nucleophilic attack of phosphorous acid on the hydroxymethyl amine, leading to the formation of a monophosphonated intermediate. A second reaction with formaldehyde and phosphorous acid then yields the final bisphosphonate product.
Q2: What are the key reaction parameters to control for optimizing the yield?
A2: The primary parameters to control are temperature, reaction time, and the molar ratio of the reactants. The bulky isononyl group can introduce steric hindrance, potentially requiring higher temperatures and longer reaction times to achieve a good yield.[1] The ratio of isononylamine to phosphorous acid and formaldehyde is also critical and should be optimized experimentally.
Q3: How can I monitor the progress of the reaction?
A3: ³¹P NMR spectroscopy is an excellent technique for monitoring the reaction progress. The disappearance of the phosphorous acid signal and the appearance of new signals corresponding to the monophosphonated intermediate and the final bisphosphonate product can be tracked over time.
Q4: What are some common side reactions to be aware of?
A4: A common side reaction is the N-methylation of the amine, where the amine is methylated instead of being phosphonomethylated.[3] This can occur under certain reaction conditions. Polymerization of formaldehyde can also be an issue, leading to a viscous reaction mixture.
Q5: What are the recommended purification methods for ((isononylimino)bis(methylene))bisphosphonate?
A5: Due to the presence of the long alkyl chain, the product may have different solubility properties compared to smaller aminobisphosphonates. Recrystallization from a suitable solvent or solvent mixture is a common purification technique.[1] Ion-exchange chromatography can also be a very effective method for purifying the final product and removing ionic impurities.
Data Presentation
The following table summarizes the effect of key reaction parameters on the yield of N-alkyl-aminobis(methylenephosphonic acids), providing a baseline for optimization studies. Note that specific yields for ((isononylimino)bis(methylene))bisphosphonate may vary and require experimental optimization.
| Amine | Molar Ratio (Amine:H₃PO₃:CH₂O) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Polyether amine | 1 : 2 : 2.2 | 100 | 24 | Excellent | [1] |
| Primary fatty amines (C₈ to C₁₂) | 1 : 2 : 2 | Microwave | - | Good | [2] |
| Diaminoalkanes | 1 : 4 : 4 | Microwave | - | 62 | [1] |
Experimental Protocols
Synthesis of ((Isononylimino)bis(methylene))bisphosphonate via the Moedritzer-Irani Reaction
This protocol is adapted from a general procedure for the synthesis of aminobis(phosphonic acids).[1]
Materials:
-
Isononylamine
-
Phosphorous acid (H₃PO₃)
-
Formaldehyde solution (37% in water)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and condenser, add phosphorous acid and hydrochloric acid.
-
Heat the mixture with stirring to approximately 100°C.
-
Slowly add the isononylamine to the reaction mixture while maintaining the temperature.
-
After the addition of isononylamine is complete, slowly add the formaldehyde solution to the flask.
-
Maintain the reaction mixture at 100°C for 24 hours with continuous stirring.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove excess water and HCl.
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., water/isopropanol) or by ion-exchange chromatography.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of ((isononylimino)bis(methylene))bisphosphonate.
Moedritzer-Irani Reaction Mechanism
Caption: Simplified mechanism of the Moedritzer-Irani reaction.
References
Avoiding degradation of Einecs 300-992-8 during experimental procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and formulation professionals in avoiding the degradation of Einecs 300-992-8, chemically known as Tridecyl Trimellitate, during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the European Community number for Tridecyl Trimellitate (CAS No. 94109-09-8). It is a viscous, synthetic ester primarily used in the cosmetics and personal care industry. Its main functions are as a skin-softening emollient, a film-forming agent to lock in moisture, and a texture enhancer.[1][2] It also serves as an excellent pigment dispersant in color cosmetics.[2] In industrial applications, it can be used as a plasticizer.
Q2: What are the main degradation pathways for Tridecyl Trimellitate?
The primary degradation pathway for Tridecyl Trimellitate is hydrolysis of its ester bonds. This process is catalyzed by the presence of acids or bases and results in the formation of trimellitic acid and tridecyl alcohol.[3] While generally stable, it can also degrade under high thermal stress or through oxidation.
Q3: What are the recommended storage conditions for Tridecyl Trimellitate?
To ensure its stability, Tridecyl Trimellitate should be stored in tightly closed containers in a cool, dry, and well-ventilated place.[4] It should be protected from extremes of temperature, direct sunlight, and incompatible materials such as strong oxidizing agents.
Q4: Is Tridecyl Trimellitate sensitive to light?
Tridecyl Trimellitate is considered to be highly stable to light. A clinical study on a lipstick formulation containing 22.3% Tridecyl Trimellitate found that it did not induce a phototoxic response.[3] However, for long-term storage or use in formulations sensitive to light, photostability testing is recommended as a precautionary measure.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Solution |
| Change in viscosity or texture of the formulation over time. | Hydrolysis: The ester bonds are breaking down due to the presence of water and acidic or basic components. | - Ensure all components in the formulation are anhydrous where possible.- Adjust the pH of the formulation to be as close to neutral (pH 7) as possible.- Store the final product in airtight containers to prevent moisture absorption. |
| Development of an off-odor. | Oxidative Degradation: Reaction with oxygen, potentially accelerated by heat or light. | - Add an appropriate antioxidant to the formulation.- Store the substance and the final formulation under an inert atmosphere (e.g., nitrogen).- Use opaque packaging to protect from light. |
| Phase separation in an emulsion. | Incompatibility or Degradation: The emulsifying properties may be compromised due to hydrolysis, leading to instability. | - Verify the compatibility of Tridecyl Trimellitate with all other ingredients in the formulation.- Perform stability testing at various temperatures to identify the potential for phase separation.- Re-evaluate the emulsifier system in the formulation. |
| Color change in the final product. | Thermal Degradation or Contamination: High temperatures during processing or interaction with contaminants can lead to discoloration. | - Avoid excessive heat during formulation; use the lowest effective temperature for processing.- Ensure all equipment is thoroughly cleaned to prevent contamination.- Check for interactions with other formulation components, especially those that are prone to color changes. |
Quantitative Data on Degradation
The stability of Tridecyl Trimellitate is significantly influenced by pH when in the presence of water. Below is a summary of its hydrolysis rate.
| pH | Half-life (t½) | Degradation Rate |
| 7 | 17.5 days | Moderate |
| 9 | 11.9 days | Faster |
This data is based on analogue data for similar esters and indicates that Tridecyl Trimellitate is more susceptible to hydrolysis under basic conditions.
Experimental Protocols
General Protocol for Assessing Hydrolytic Stability
This protocol provides a general method for evaluating the stability of a formulation containing Tridecyl Trimellitate against hydrolysis.
-
Sample Preparation: Prepare several samples of the final formulation containing Tridecyl Trimellitate.
-
pH Adjustment (Optional): If investigating pH effects, adjust the pH of different samples to desired levels (e.g., pH 5, 7, 9) using appropriate buffers.
-
Storage Conditions: Store the samples in controlled environmental chambers at various temperatures (e.g., room temperature, 40°C, 50°C) and humidity levels.
-
Time Points: Designate several time points for analysis (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks).
-
Analysis: At each time point, analyze the samples for:
-
Physical changes: Viscosity, color, odor, and phase separation.
-
Chemical changes: Use techniques like High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of Tridecyl Trimellitate and identify the presence of degradation products (trimellitic acid and tridecyl alcohol).
-
-
Data Evaluation: Compare the results over time and across different storage conditions to determine the rate of degradation and the overall stability of the formulation.
Protocol for Photostability Testing
Based on ICH Q1B guidelines, this protocol can be adapted for cosmetic formulations.[5]
-
Sample Exposure: Expose the formulation to a light source that provides both visible and UV light. The recommended exposure is an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[5]
-
Control Sample: A control sample should be protected from light to provide a basis for comparison.
-
Analysis: After exposure, compare the exposed sample to the control for any changes in physical and chemical properties as described in the hydrolytic stability protocol.
Visualizations
Caption: Degradation pathways for Tridecyl Trimellitate.
References
Technical Support Center: HPLC Analysis of Dipotassium Dihydrogen ((isononylimino)bis(methylene))bisphosphonate
Disclaimer: The following method development and troubleshooting guidance is based on established analytical principles for bisphosphonates of similar chemical structure. As specific literature for Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate is not widely available, the provided protocols and advice should be considered a starting point for method development and may require further optimization.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in the HPLC analysis of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate?
A1: Due to their high polarity and ionic nature, bisphosphonates like Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate exhibit poor retention on traditional reversed-phase columns (e.g., C18, C8).[1][2] Additionally, many bisphosphonates lack a strong UV chromophore, making detection challenging without derivatization or specialized detectors.[3]
Q2: What detection methods are suitable for this compound?
A2: Several detection methods can be employed:
-
UV Detection: While the compound itself may have a weak chromophore, UV detection at low wavelengths (e.g., 200-220 nm) can sometimes be used.[4][5]
-
Fluorescence Detection (FLD): This requires a derivatization step to introduce a fluorescent tag to the molecule. Post-column derivatization with reagents like o-phthalaldehyde (OPA) is a common approach.[3][6]
-
Mass Spectrometry (MS): HPLC-MS is a highly sensitive and specific method that does not require derivatization.[7]
-
Evaporative Light Scattering Detection (ELSD): This is another option for non-chromophoric compounds, though it may offer lower sensitivity than MS.[8]
Q3: What type of HPLC column is recommended?
A3: To address the poor retention, the following column chemistries and chromatographic modes are recommended:
-
Ion-Pair Reversed-Phase Chromatography: An ion-pairing agent is added to the mobile phase to form a neutral complex with the analyte, which is then retained on a reversed-phase column.[1][3][8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain highly polar compounds.
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their charge and can be effective for ionic compounds like bisphosphonates.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peak or Very Small Peak | - Sample concentration is too low. - Improper sample preparation leading to analyte loss. - Incorrect detector settings. - Mobile phase is too strong, causing elution at the void volume. | - Concentrate the sample or inject a larger volume. - Review and optimize the sample preparation procedure.[9] - Ensure the detector is set to an appropriate wavelength or detection mode. - Decrease the organic solvent percentage in the mobile phase or adjust the ion-pairing agent concentration. |
| Peak Tailing | - Secondary interactions with free silanol groups on the column packing. - Insufficient buffering of the mobile phase. - Column overload. | - Use a high-purity, end-capped column. - Add a competing base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to ensure consistent ionization of the analyte.[10] - Increase the buffer concentration.[10] - Reduce the sample concentration. |
| Poor Peak Resolution | - Inadequate separation between the analyte and interfering peaks. - Broad peaks. | - Optimize the mobile phase composition (e.g., organic solvent ratio, pH, ion-pair concentration). - Try a different column chemistry (e.g., HILIC instead of ion-pair RP). - Reduce the flow rate. - Ensure the column is not degraded.[9] |
| Shifting Retention Times | - Inconsistent mobile phase preparation. - Column degradation. - Fluctuations in column temperature. - Inconsistent flow rate due to pump issues. | - Prepare fresh mobile phase and ensure accurate composition. - Use a guard column to protect the analytical column. - Use a column oven to maintain a stable temperature.[11] - Check the pump for leaks and ensure proper functioning.[9] |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit, tubing). - Buffer precipitation in the mobile phase. | - Systematically remove components from the flow path to identify the source of the blockage.[12] - Flush the column with a strong solvent. - Ensure the mobile phase components are fully dissolved and miscible. |
Experimental Protocols
Example HPLC Method using Ion-Pair Reversed-Phase Chromatography with UV Detection
This is a generalized starting method and will likely require optimization.
| Parameter | Recommended Condition |
| HPLC System | Quaternary HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Phosphate buffer with 5 mM Tetrabutylammonium hydroxide (TBAH) as an ion-pairing agent, pH adjusted to 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% A to 70% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV at 215 nm |
| Standard Preparation | Dissolve Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate in water or mobile phase A to a concentration of 1 mg/mL. Prepare working standards by serial dilution. |
| Sample Preparation | For formulated products, grind tablets to a fine powder.[5][13] Weigh a portion equivalent to a target concentration and dissolve in a known volume of diluent (e.g., water or mobile phase A). Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection. |
Visualizations
Caption: General experimental workflow for HPLC analysis.
Caption: A logical approach to troubleshooting HPLC issues.
References
- 1. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 2. Insights into the Mechanism of Separation of Bisphosphonates by Zwitterionic Hydrophilic Interaction Liquid Chromatography: Application to the Quantitation of Risedronate in Pharmaceuticals [mdpi.com]
- 3. HPLC analysis of an amino bisphosphonate in pharmaceutical formulations using postcolumn derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpri.net [jpri.net]
- 5. academic.oup.com [academic.oup.com]
- 6. jfda-online.com [jfda-online.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. labcompare.com [labcompare.com]
- 10. hplc.eu [hplc.eu]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. m.youtube.com [m.youtube.com]
- 13. akjournals.com [akjournals.com]
Technical Support Center: Spectroscopic Analysis of Spectrazepam (CAS 93966-41-7)
Welcome to the technical support center for the spectroscopic analysis of Spectrazepam (CAS 93966-41-7). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common interference issues encountered during experimental analysis.
General Troubleshooting
Q1: I'm seeing unexpected peaks in my spectrum. How do I begin to troubleshoot the issue?
A1: The first step is to systematically determine the source of the interference. This can be broadly categorized as instrumental, sample-related, or method-related. A general workflow for troubleshooting is outlined below.
Caption: Initial troubleshooting workflow for unexpected spectral peaks.
UV-Vis Spectroscopy
FAQs
-
Q: My UV-Vis baseline is drifting. What could be the cause?
-
A: Baseline drift in UV-Vis spectroscopy can be caused by several factors.[1] A common reason is the instrument not being properly warmed up, leading to temperature fluctuations in the lamp and detector.[1] It can also be caused by a deteriorating lamp or contamination in the cuvette or sample holder.
-
-
Q: I'm observing poor reproducibility in my absorbance measurements. Why is this happening?
-
A: Poor reproducibility can stem from inconsistent sample preparation, such as variations in concentration or incomplete dissolution of Spectrazepam.[1] It can also be due to instrumental factors like lamp instability or detector noise. Ensure your experimental protocol is followed precisely for each measurement.
-
Troubleshooting Guide: Resolving Solvent Interference
Issue: The absorbance spectrum of Spectrazepam is being obscured by the solvent cutoff.
Solution:
-
Identify the UV cutoff of your solvent. The UV cutoff is the wavelength at which the solvent itself absorbs most of the light.
-
Consult a solvent properties table. Compare the UV cutoff of your current solvent with other compatible solvents.
-
Select a solvent with a lower UV cutoff. This will provide a clearer analytical window for measuring the absorbance of Spectrazepam.
| Solvent | UV Cutoff (nm) |
| Acetonitrile | 190 |
| Water | 191 |
| Hexane | 199 |
| Methanol | 205 |
| Ethanol | 205 |
| Dichloromethane | 233 |
| Chloroform | 245 |
| Toluene | 284 |
| Acetone | 330 |
Experimental Protocol: Changing Solvents
-
Ensure the new solvent is compatible with Spectrazepam and will not cause degradation or precipitation.
-
Prepare a new blank solution using the selected solvent.
-
Re-dissolve a known concentration of Spectrazepam in the new solvent.
-
Run a new baseline correction with the new blank.
-
Measure the absorbance spectrum of the Spectrazepam solution.
High-Performance Liquid Chromatography (HPLC-UV)
FAQs
-
Q: I'm seeing ghost peaks in my HPLC chromatogram. What are they?
-
A: Ghost peaks are unexpected peaks that can appear in a chromatogram. They are often caused by impurities in the mobile phase, sample carryover from a previous injection, or degradation of the sample or mobile phase components.
-
-
Q: My peak shape is poor (e.g., fronting or tailing). How can I improve it?
-
A: Poor peak shape can be caused by a variety of factors, including column degradation, a mismatch between the sample solvent and the mobile phase, or interactions between the analyte and the stationary phase. Consider adjusting the mobile phase composition, pH, or trying a different column chemistry.
-
Troubleshooting Guide: Co-eluting Peaks
Issue: An impurity peak is co-eluting with the main Spectrazepam peak, leading to inaccurate quantification.
Solution:
The goal is to improve the chromatographic resolution to separate the two peaks. This can be achieved by modifying the HPLC method parameters.
Caption: Logical workflow for resolving co-eluting HPLC peaks.
Experimental Protocol: Method Modification for Improved Resolution
-
Adjust Mobile Phase Composition:
-
Slightly decrease the percentage of the strong solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention times and may improve separation.
-
Alternatively, try a different organic modifier (e.g., switch from acetonitrile to methanol, or vice-versa) as this can alter the selectivity of the separation.
-
-
Modify the Gradient Profile (for gradient methods):
-
Decrease the slope of the gradient around the elution time of Spectrazepam. A shallower gradient provides more time for the components to separate on the column.
-
-
Change the Column:
-
If mobile phase modifications are insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
FAQs
-
Q: I'm detecting adducts of my compound of interest. Is this normal?
-
A: Yes, the formation of adducts (e.g., with sodium [M+Na]+ or potassium [M+K]+) is common in electrospray ionization (ESI) mass spectrometry. These are often observed alongside the protonated molecule [M+H]+. The presence of multiple adducts can sometimes complicate spectral interpretation.
-
-
Q: My signal intensity is low. How can I improve it?
-
A: Low signal intensity in LC-MS can be due to a number of factors, including poor ionization efficiency, matrix effects, or issues with the instrument settings. Optimizing the ESI source parameters (e.g., capillary voltage, gas flow rates) and ensuring the mobile phase is compatible with good ionization are crucial first steps.
-
Troubleshooting Guide: Resolving Matrix Effects
Issue: The signal for Spectrazepam is suppressed or enhanced due to components in the sample matrix, leading to inaccurate quantification.
Solution:
Matrix effects occur when other molecules in the sample interfere with the ionization of the analyte.[2] Several strategies can be employed to mitigate these effects.
| Mitigation Strategy | Principle |
| Sample Dilution | Reduces the concentration of interfering matrix components.[3] |
| Improved Sample Cleanup | Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances before analysis. |
| Use of an Internal Standard | An isotopically labeled version of the analyte is ideal, as it will be affected by the matrix in the same way as the analyte, allowing for accurate correction. |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix that is similar to the sample matrix to compensate for the effect. |
Experimental Protocol: Solid-Phase Extraction (SPE) for Sample Cleanup
-
Select an appropriate SPE cartridge: The choice of sorbent will depend on the properties of Spectrazepam and the interfering matrix components.
-
Condition the cartridge: Wash the cartridge with a solvent to activate the sorbent.
-
Load the sample: Pass the sample through the cartridge. Spectrazepam should be retained on the sorbent while some matrix components pass through.
-
Wash the cartridge: Use a weak solvent to wash away any remaining weakly bound impurities.
-
Elute the analyte: Use a strong solvent to elute the purified Spectrazepam from the cartridge.
-
Analyze the eluate by LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
FAQs
-
Q: My NMR peaks are broad. What is the cause?
-
A: Peak broadening in NMR can be caused by several factors, including the presence of paramagnetic impurities, sample aggregation, or a poorly shimmed magnet.[1] Ensure your sample is free of paramagnetic metals and that the instrument is properly shimmed before analysis.
-
-
Q: I'm seeing an unexpected peak at ~7.26 ppm in my ¹H NMR spectrum. What is it?
-
A: A peak at approximately 7.26 ppm in a proton NMR spectrum is very often due to residual chloroform-d (CDCl₃), a common NMR solvent. Similarly, other residual solvent peaks may be present depending on the solvent used.
-
Troubleshooting Guide: Identifying and Removing Water Impurities
Issue: A broad peak from water (H₂O) is obscuring signals in the ¹H NMR spectrum.
Solution:
Water is a common impurity in NMR samples and can be problematic. The chemical shift of the water peak is also temperature-dependent.
Caption: Decision tree for managing water interference in NMR.
Experimental Protocol: Sample Preparation to Minimize Water Content
-
Use Dry Solvents: Purchase high-purity, anhydrous NMR solvents and store them under an inert atmosphere (e.g., nitrogen or argon) to prevent water absorption.
-
Lyophilization: If Spectrazepam is stable, lyophilize (freeze-dry) the sample to remove any residual water before dissolving it in the NMR solvent.
-
Solvent Suppression: If water cannot be completely removed, use a solvent suppression pulse sequence on the NMR spectrometer (e.g., presaturation or Watergate) to minimize the water signal during data acquisition. Your instrument's software will have standard protocols for these experiments.
References
Technical Support Center: Scaling Up the Synthesis of ((Isononylimino)bis(methylene))bisphosphonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of ((isononylimino)bis(methylene))bisphosphonate, particularly when scaling up for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing N-alkyl bisphosphonates like ((isononylimino)bis(methylene))bisphosphonate?
A1: The most prevalent and direct method is a variation of the Mannich reaction, often referred to as the Moedritzer-Irani reaction. This one-pot synthesis involves the reaction of isononylamine, formaldehyde (or its solid form, paraformaldehyde), and diethyl phosphite.[1][2][3] An alternative, closely related method involves the three-component reaction of an amine, triethyl orthoformate, and diethyl phosphite.[4][5]
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Key parameters to monitor and control include:
-
Temperature: The reaction is often exothermic, and controlling the temperature is crucial to prevent side reactions and ensure consistent product quality.
-
Stoichiometry: The molar ratios of the reactants (amine, formaldehyde, and phosphite) significantly impact the yield and purity of the final product.[5]
-
Rate of Addition: Slow and controlled addition of reagents, particularly formaldehyde, is often recommended to manage the reaction exotherm.
-
Solvent: While the reaction can sometimes be performed neat, the choice of solvent can influence reaction kinetics and facilitate temperature control.
-
pH: In aqueous conditions, maintaining an acidic pH is often necessary for the reaction to proceed efficiently.[1]
Q3: What are the expected yields for this type of reaction?
A3: Yields can vary depending on the specific conditions and scale of the reaction. For analogous N-alkyl bisphosphonate syntheses, moderate to good yields are generally reported, typically ranging from 40% to 80% after purification.[4]
Q4: How is the final product, ((isononylimino)bis(methylene))bisphosphonic acid, typically isolated and purified?
A4: The initial product of the synthesis is the tetraethyl ester of the bisphosphonate. This ester is then hydrolyzed to the final bisphosphonic acid.[6] Purification of the final acid is often achieved by precipitation from the reaction mixture by adjusting the pH or by crystallization from a suitable solvent system. The high polarity of the final product can make purification challenging.
Q5: What analytical techniques are recommended for characterizing the final product?
A5: A combination of spectroscopic methods is essential for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and particularly 31P NMR are crucial for confirming the structure and purity.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[7]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Elemental Analysis: To determine the elemental composition.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive reagents. - Incorrect reaction temperature. - Improper stoichiometry. | - Verify the quality and purity of starting materials (isononylamine, paraformaldehyde, diethyl phosphite). - Optimize the reaction temperature. Consider starting at a lower temperature and gradually increasing it. - Carefully control the molar ratios of the reactants. An excess of one reagent may be necessary. |
| Formation of a Thick, Intractable Reaction Mixture | - High concentration of reactants. - Polymerization of formaldehyde. - Precipitation of intermediates or product. | - Consider using a suitable solvent to maintain a stirrable reaction mixture. - Ensure a controlled addition of formaldehyde to prevent rapid polymerization. - Perform the reaction at a more dilute concentration. |
| Presence of Multiple Side Products in the Crude Mixture | - Overheating of the reaction. - Incorrect stoichiometry leading to side reactions. - Reaction of diethyl phosphite with formaldehyde. | - Implement efficient temperature control throughout the reaction. - Optimize the molar ratios of the reactants to favor the desired product formation. - Consider the order of addition of the reagents. |
| Difficulty in Hydrolyzing the Tetraethyl Ester | - Incomplete reaction with the hydrolyzing agent (e.g., HCl). - Steric hindrance from the isononyl group. | - Use a more concentrated acid or a stronger hydrolyzing agent. - Increase the reaction time and/or temperature for the hydrolysis step. - Ensure efficient mixing during hydrolysis. |
| Challenges in Purifying the Final Bisphosphonic Acid | - High polarity of the product. - Presence of inorganic salts from the workup. - Co-precipitation of impurities. | - Optimize the pH for precipitation to selectively isolate the product. - Utilize recrystallization from a suitable solvent or solvent mixture. - Consider ion-exchange chromatography for purification if other methods fail. |
Experimental Protocols
Synthesis of Tetraethyl ((Isononylimino)bis(methylene))bisphosphonate
This protocol is a general guideline based on similar N-alkyl bisphosphonate syntheses and should be optimized for specific laboratory conditions and scale.
Materials:
-
Isononylamine
-
Paraformaldehyde
-
Diethyl phosphite
-
Suitable solvent (e.g., toluene or ethanol, optional)
-
Hydrochloric acid (for workup)
Procedure:
-
In a well-ventilated fume hood, to a stirred solution of isononylamine in the chosen solvent (if used), slowly add paraformaldehyde in portions at room temperature.
-
After the addition is complete, stir the mixture for 30 minutes.
-
Slowly add diethyl phosphite to the reaction mixture. An exotherm may be observed; maintain the temperature below a predetermined limit (e.g., 50-60 °C) using a cooling bath if necessary.
-
After the addition of diethyl phosphite, heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and maintain for several hours until the reaction is complete (monitor by TLC or 31P NMR).
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or used directly in the next step.
Hydrolysis to ((Isononylimino)bis(methylene))bisphosphonic Acid
Materials:
-
Crude tetraethyl ((isononylimino)bis(methylene))bisphosphonate
-
Concentrated hydrochloric acid
Procedure:
-
Add concentrated hydrochloric acid to the crude tetraethyl ester.
-
Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitor by 31P NMR, observing the shift of the phosphonate ester signal to the phosphonic acid signal).
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, the volume can be reduced under reduced pressure to induce precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold water or an appropriate organic solvent, and dry under vacuum.
Quantitative Data Summary
The following table provides expected ranges for key parameters based on literature for similar N-alkyl bisphosphonate syntheses. These should be used as a starting point for optimization.
| Parameter | Laboratory Scale (e.g., 1-10 g) | Scale-Up (e.g., 100 g - 1 kg) |
| Reactant Molar Ratio (Amine:Formaldehyde:Phosphite) | 1 : 2.2 : 2.2 | 1 : 2.1 : 2.1 |
| Reaction Temperature (°C) | 80 - 110 | 90 - 100 |
| Reaction Time (hours) | 4 - 8 | 6 - 12 |
| Yield of Tetraethyl Ester (%) | 60 - 85 | 55 - 75 |
| Yield of Bisphosphonic Acid (after hydrolysis, %) | 85 - 95 | 80 - 90 |
| Purity (by 31P NMR, %) | > 95 | > 95 |
Visualizations
Caption: Experimental workflow for the synthesis of ((isononylimino)bis(methylene))bisphosphonate.
Caption: Mechanism of action of nitrogen-containing bisphosphonates via inhibition of the mevalonate pathway.
References
- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminomethylenephosphonic Acids Syntheses and Applications (A Review) : Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unive.it [iris.unive.it]
- 7. Data on synthesis of methylene bisphosphonates and screening of their inhibitory activity towards HIV reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of the anti-corrosive properties of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-corrosive properties of aminophosphonates, as a representative of the bisphosphonate class including Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate, against other common corrosion inhibitors. The data presented is compiled from scientific literature to offer an objective overview of their performance.
Performance Comparison of Corrosion Inhibitors
The efficacy of corrosion inhibitors is commonly evaluated by their inhibition efficiency, which quantifies the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor. The following table summarizes the performance of a representative aminophosphonate compared to other widely used corrosion inhibitors on steel surfaces.
| Inhibitor Class | Specific Compound/System | Substrate | Corrosive Medium | Inhibition Efficiency (%) | Test Method |
| Aminophosphonate | α-aminophosphonate (180 ppm) | Carbon Steel | 1M HCl | 92.4%[1][2][3] | Potentiodynamic Polarization |
| α-aminophosphonate (180 ppm) | Carbon Steel | 1M H₂SO₄ | 95.7%[1][2][3] | Potentiodynamic Polarization | |
| Inorganic Phosphate | Zinc Phosphate (2% in coating) | Steel | 3.5% NaCl | Significant improvement | Salt Spray & EIS |
| Organic Inhibitor | Oxazolone derivative (200 ppm) | API5LX60 Steel | 3.5% NaCl (CO₂ saturated) | 91.3%[4] | Gravimetric/Electrochemical |
| Polymer-based | Isothiourea-terminated dendrimer (15 mg/L) | Carbon Steel | Soft Water | 97.62%[5] | Tafel Polarization |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of corrosion inhibitor performance. Below are outlines of standard experimental protocols used to generate the data in this guide.
1. Potentiodynamic Polarization
This electrochemical technique measures the corrosion current density of a metal sample in a corrosive environment, both with and without an inhibitor.
-
Apparatus: A three-electrode electrochemical cell consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Procedure:
-
The working electrode is immersed in the corrosive solution until a stable open-circuit potential (OCP) is reached.
-
A potentiodynamic scan is performed by varying the potential of the working electrode at a controlled rate (e.g., 0.008 V/s) over a defined range (e.g., -1 to 1 V vs. OCP).[6]
-
The resulting current is measured, and the corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic branches of the polarization curve to the corrosion potential (E_corr).
-
-
Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100 where i_corr_uninhibited and i_corr_inhibited are the corrosion current densities in the absence and presence of the inhibitor, respectively.
2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor on the metal surface.
-
Apparatus: Same three-electrode cell as for potentiodynamic polarization.
-
Procedure:
-
The working electrode is immersed in the corrosive solution with or without the inhibitor at OCP.
-
A small amplitude AC voltage is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
The impedance of the system is measured at each frequency.
-
-
Data Analysis: The data is often represented as Nyquist and Bode plots. The charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate, can be determined by fitting the data to an equivalent electrical circuit model. A higher R_ct value in the presence of an inhibitor indicates better corrosion protection.
3. Salt Spray Test (ASTM B117)
This is an accelerated corrosion test used to evaluate the performance of coatings containing corrosion inhibitors.
-
Apparatus: A closed salt spray cabinet capable of maintaining a controlled temperature and a salt fog.
-
Procedure:
-
Coated metal panels are scribed to expose the underlying metal.
-
The panels are placed in the cabinet and exposed to a continuous spray of a 5% NaCl solution at a constant temperature (typically 35°C).
-
The panels are periodically inspected for signs of corrosion, such as blistering, rust formation, and creepage from the scribe.
-
-
Evaluation: The performance is rated based on the extent of corrosion over a specified period.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of a corrosion inhibitor.
Caption: Workflow for Corrosion Inhibitor Evaluation.
Signaling Pathways and Mechanisms of Action
The primary mechanism by which phosphonate-based inhibitors, including aminophosphonates, protect against corrosion is through the formation of a protective film on the metal surface. This process involves the adsorption of the phosphonate molecules onto the metal oxide layer. The phosphonate groups chelate with metal ions on the surface, forming a stable, insoluble barrier that isolates the metal from the corrosive environment. The amino groups in aminophosphonates can provide additional adsorption sites, enhancing the stability and density of the protective film.
Caption: Mechanism of Aminophosphonate Corrosion Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Corrosion Inhibitor for Carbon Steel in Acidic Solutions Based on α-Aminophosphonate (Chemical, Electrochemical, and Quantum Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Potentiodynamic Polarization Performance of a Novel Composite Coating System of Al2O3/Chitosan-Sodium Alginate, Applied on an Aluminum AA6063 Alloy for Protection in a Chloride Ions Environment [mdpi.com]
Navigating the Analytical Crossroads for CAS 93966-41-7: A Comparative Guide to Methodologies
An Important Note on Chemical Identity: Before proceeding with the cross-validation of analytical methods for CAS 93966-41-7, it is crucial for researchers, scientists, and drug development professionals to be aware of a significant ambiguity in the public domain regarding the precise chemical identity associated with this CAS number. Chemical databases and commercial suppliers present conflicting information, identifying CAS 93966-41-7 as either 3-O-Caffeoyl-4-O-sinapoylquinic acid , a natural phenolic compound, or a piperidine derivative, likely N-benzyl-1-methyl-N-phenylpiperidin-4-amine, 5-oxoprolinate (1:2) .
This discrepancy is critical, as the analytical methods for these two compounds are fundamentally different. This guide, therefore, provides a comparative overview of potential analytical methodologies for both chemical structures. It is imperative to confirm the definitive identity of the substance before selecting and validating an analytical procedure.
Part 1: Analysis of 3-O-Caffeoyl-4-O-sinapoylquinic acid
This section outlines the analytical methods suitable for the quantification and validation of 3-O-Caffeoyl-4-O-sinapoylquinic acid, a member of the caffeoylquinic acid (CQA) family. These methods are generally applicable to complex phenolic compounds found in natural product extracts and other matrices.
Common Analytical Techniques
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone for analyzing CQAs. The choice of detector depends on the required sensitivity and selectivity.
-
HPLC with Diode Array Detection (HPLC-DAD): This is a widely used method for the quantification of phenolic compounds.[1][2][3] It offers good selectivity based on the characteristic UV absorbance of the phenolic rings.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique provides superior sensitivity and specificity, making it ideal for complex matrices or when low detection limits are required.[4][5] It allows for the confirmation of the compound's identity based on its mass-to-charge ratio and fragmentation pattern.[6]
Data Presentation: Comparison of Analytical Methods for Caffeoylquinic Acids
| Parameter | HPLC-DAD | HPLC-MS/MS |
| Principle | UV-Vis Absorbance | Mass-to-Charge Ratio |
| Selectivity | Moderate to High | Very High |
| Sensitivity (LOD) | ~0.01 - 0.35 µg/mL[3] | ~0.06 - 0.3 ng/mL[5] |
| Linearity (R²) | >0.99[3] | >0.99[5] |
| Precision (RSD%) | < 5%[3] | < 6.5%[5] |
| Accuracy (Recovery) | 98.33 - 101.12%[3] | 92.1 - 113.2%[5] |
| Typical Use Case | Routine quality control, quantification in less complex matrices. | Trace analysis, quantification in biological matrices, structural confirmation. |
Experimental Protocols
1. HPLC-DAD Method for Phenolic Compounds
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.[2]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][3]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent such as acetonitrile or methanol.[3][4]
-
Detection: The DAD is set to monitor wavelengths characteristic of caffeoylquinic acids, often around 325-330 nm.[4][7]
-
Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol/water mixture), filtered, and injected into the HPLC system.
2. HPLC-MS/MS Method for Caffeoylquinic Acids
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Column: A fused-core C18 column (e.g., 50 mm x 2.1 mm, 2.7 µm) can be used for faster analysis.[5]
-
Mobile Phase: Similar to HPLC-DAD, a gradient of acidified water and acetonitrile is common.[5]
-
Ionization Mode: ESI is typically operated in the negative ion mode for phenolic acids.[6]
-
MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[5]
Mandatory Visualization
Caption: Workflow for the analysis and cross-validation of 3-O-Caffeoyl-4-O-sinapoylquinic acid.
Part 2: Analysis of N-benzyl-1-methyl-N-phenylpiperidin-4-amine
This section details the analytical approaches for the piperidine derivative, a type of compound often found in pharmaceutical development. These methods focus on purity and concentration determination.
Common Analytical Techniques
-
Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): This is a standard method for the analysis of small organic molecules with a UV chromophore, such as the aromatic rings in this piperidine derivative. Derivatization may be necessary for compounds lacking a strong chromophore.
-
HPLC with Charged Aerosol Detection (HPLC-CAD): For compounds that lack a UV chromophore or have poor UV absorption, CAD is a valuable alternative.[1][4] It is a mass-based detection method that provides a more uniform response for different analytes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile and thermally stable compounds. Derivatization may be required to improve the volatility of the piperidine derivative.
Data Presentation: Comparison of Analytical Methods for Piperidine Derivatives
| Parameter | RP-HPLC-UV | HPLC-CAD |
| Principle | UV Absorbance | Charged Aerosol Detection |
| Selectivity | Moderate to High | Moderate (mass-based) |
| Sensitivity (LOQ) | Dependent on chromophore (~0.44 µg/mL with derivatization)[2] | Generally in the low ng range on column |
| Linearity (R²) | >0.999[2] | >0.99 |
| Precision (RSD%) | < 2% | < 5% |
| Accuracy (Recovery) | 98 - 102% | 95 - 105% |
| Typical Use Case | Assay and impurity profiling for compounds with UV chromophores. | Analysis of compounds with no or poor UV chromophore, excipients. |
Experimental Protocols
1. RP-HPLC-UV Method for Piperidine Derivatives
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 or C8 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. The pH of the buffer is a critical parameter for controlling the retention of basic compounds like piperidines.[5]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: The UV detector is set to a wavelength where the aromatic rings show maximum absorbance, likely around 254 nm.[5]
-
Sample Preparation: The sample is accurately weighed, dissolved in the mobile phase or a suitable diluent, and filtered before injection.
2. HPLC-CAD Method
-
Instrumentation: An HPLC system coupled with a Charged Aerosol Detector.[1]
-
Column and Mobile Phase: Similar to RP-HPLC-UV, but non-volatile buffers should be avoided. Volatile mobile phase additives like formic acid or ammonia are preferred.[1]
-
CAD Settings: The nebulizer temperature and gas pressure need to be optimized for the specific mobile phase and flow rate.[1][4]
-
Quantification: An internal standard is often recommended for better accuracy and precision.
Mandatory Visualization
Caption: Logical workflow for the cross-validation of two analytical methods.
References
- 1. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. 1-Benzyl-N-phenylpiperidin-4-amine | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of In Vivo and In Vitro Efficacy of Nitrogen-Containing Bisphosphonates
Introduction
Data regarding the in vivo and in vitro effects of ((isononylimino)bis(methylene))bisphosphonate, also referred to as MAX-40270 or IMBP, is not currently available in the public domain, including peer-reviewed scientific literature, patent databases, or clinical trial registries. This guide, therefore, presents a comparative analysis of three widely studied and clinically significant nitrogen-containing bisphosphonates: Alendronate, Ibandronate, and Zoledronate. This comparison is intended to serve as a comprehensive example of the methodologies and data presentation pertinent to researchers, scientists, and drug development professionals in the field of bone biology and pharmacology.
Nitrogen-containing bisphosphonates are a class of drugs potent in inhibiting osteoclast-mediated bone resorption.[1][2] They are cornerstone therapies for a range of skeletal disorders, including osteoporosis and bone metastases.[1][2] Their primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][2] This inhibition disrupts essential cellular processes in osteoclasts, leading to their inactivation and apoptosis.[1][2]
This guide provides a detailed comparison of the in vitro and in vivo effects of Alendronate, Ibandronate, and Zoledronate, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
In Vitro Efficacy
The in vitro potency of bisphosphonates is primarily assessed by their ability to inhibit FPPS and reduce osteoclast activity.
Table 1: In Vitro Inhibition of Human Farnesyl Pyrophosphate Synthase (FPPS)
| Bisphosphonate | Initial IC50 (nM) | Final IC50 (nM) |
| Alendronate | 2249 | 260.0 |
| Ibandronate | 1000 | 25 |
| Zoledronate | 365.6 | 4.1 |
| Data sourced from studies on the inhibition of human FPPS, with final IC50 values determined after preincubation with the enzyme.[3] |
Table 2: In Vitro Anti-Resorptive Potency
| Bisphosphonate | Relative Potency (vs. Alendronate) |
| Alendronate | 1 |
| Ibandronate | 2-10 |
| Zoledronate | 30-100 |
| Relative potencies are derived from various in vitro bone resorption assays.[4] |
In Vivo Efficacy
The in vivo effects of bisphosphonates are evaluated in animal models, often focusing on their ability to prevent bone loss.
Table 3: In Vivo Inhibition of Bone Resorption in Ovariectomized (OVX) Rats
| Bisphosphonate | Dose for 50% Inhibition of Bone Resorption (µg/kg/day, s.c.) |
| Alendronate | 20 |
| Ibandronate | 1 |
| Zoledronate | Not directly compared in this study |
| Data from a study investigating the inhibition of artery calcification and bone resorption in rats.[5] |
Table 4: Comparative Efficacy in Preventing Bone Loss in Animal Models
| Bisphosphonate | Animal Model | Key Findings |
| Alendronate | Ovariectomized Rat | Significantly increases bone mineral density.[6] |
| Zoledronate | Ovariectomized Rat | More potent than alendronate in preventing bone loss.[4] |
| Alendronate vs. Zoledronate | Heart/Liver Transplant Patients | Zoledronate was more effective in preventing bone loss at the spine in heart transplant patients.[6] |
Experimental Protocols
In Vitro Osteoclast Resorption Pit Assay
This assay quantifies the resorptive activity of mature osteoclasts.
-
Cell Culture: Osteoclast precursors, such as human peripheral blood mononuclear cells (PBMCs), are cultured on calcium phosphate-coated plates.[7][8]
-
Differentiation: The precursors are stimulated with macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to differentiate into mature osteoclasts.[7][8]
-
Treatment: Differentiated osteoclasts are treated with varying concentrations of bisphosphonates.
-
Visualization: After incubation, cells are fixed, and the resorption pits are visualized. The calcium phosphate coating can be stained with calcein for fluorescence imaging or with silver nitrate (von Kossa staining) for brightfield imaging.[7][8]
-
Quantification: The resorbed area is quantified using image analysis software, such as ImageJ.[7][8]
In Vivo Micro-Computed Tomography (Micro-CT) Analysis of Bone Volume
Micro-CT is a non-destructive imaging technique used to analyze bone microarchitecture in rodent models.[9][10]
-
Animal Model: An osteoporosis model is often induced in rats or mice, commonly through ovariectomy (OVX).[10]
-
Treatment: Animals are treated with bisphosphonates or a vehicle control over a specified period.
-
Imaging: At the end of the treatment period, the femurs or vertebrae are excised and scanned using a micro-CT system.[11]
-
Reconstruction and Analysis: The scanned images are reconstructed to create 3D models of the bone. Bone morphometric parameters, such as bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp), are quantified.[10][11]
Signaling Pathways
Mevalonate Pathway Inhibition
Nitrogen-containing bisphosphonates exert their primary effect by inhibiting FPPS in the mevalonate pathway.[1][2] This disrupts the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are crucial for the post-translational modification (prenylation) of small GTPases like Ras, Rho, and Rac.[12][13] The disruption of these signaling proteins impairs essential osteoclast functions, including cytoskeletal organization and vesicular trafficking, ultimately leading to apoptosis.[12][13]
Alendronate and IFN-β/STAT1 Signaling
Recent studies suggest that alendronate may also regulate osteoblast differentiation and bone formation through the interferon-β (IFN-β)/signal transducer and activator of transcription 1 (STAT1) signaling pathway.[14] Alendronate has been shown to stimulate the expression of IFN-β, which in turn increases the expression and phosphorylation of STAT1 in osteoclasts.[14] This pathway enhances osteoblast differentiation and upregulates the expression of genes associated with bone formation.[14]
While specific data on ((isononylimino)bis(methylene))bisphosphonate remains elusive, this guide provides a framework for its future evaluation by comparing the well-established in vivo and in vitro profiles of Alendronate, Ibandronate, and Zoledronate. The presented data clearly indicates a hierarchy of potency, with Zoledronate being the most potent inhibitor of FPPS and bone resorption, followed by Ibandronate and then Alendronate. The detailed experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers aiming to characterize novel bisphosphonates. Future studies on ((isononylimino)bis(methylene))bisphosphonate would need to generate similar comparative data to ascertain its therapeutic potential relative to existing treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Bisphosphonates alendronate and ibandronate inhibit artery calcification at doses comparable to those that inhibit bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zoledronic Acid Versus Alendronate for the Prevention of Bone Loss after Heart or Liver Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 8. Video: A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 9. In vivo micro-CT analysis of bone remodeling in a rat calvarial defect model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Using Micro-CT Derived Bone Microarchitecture to Analyze Bone Stiffness - A Case Study on Osteoporosis Rat Bone [frontiersin.org]
- 11. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 12. Ibandronic acid - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Alendronate promotes osteoblast differentiation and bone formation in ovariectomy-induced osteoporosis through interferon-β/signal transducer and activator of transcription 1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Einecs 300-992-8: A Comparative Analysis of Corrosion Inhibition Performance
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the corrosion inhibition properties of Einecs 300-992-8 against established commercial corrosion inhibitors. Due to the limited publicly available data on the specific performance of this compound as a corrosion inhibitor, this analysis focuses on the performance of its constituent molecular classes—piperidine derivatives and proline compounds—against commercially available alternatives. This guide synthesizes available experimental data to offer a foundational understanding for further research and application development.
Executive Summary
Data Presentation: Performance of Related Compounds and Commercial Inhibitors
The following tables summarize the corrosion inhibition efficiency of compounds structurally related to this compound and common commercial inhibitors. It is crucial to note that the experimental conditions vary between studies, which can significantly influence performance metrics. Therefore, this data should be interpreted as indicative of potential performance rather than a direct, one-to-one comparison.
Table 1: Corrosion Inhibition Efficiency of Piperidine Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Test Method | Reference |
| 5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one (Piperine) | Not Specified | 98.9 | DFT Calculation | |
| 5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one (Piperanine) | Not Specified | 97.5 | DFT Calculation | |
| Tert-butyl-4-(2-(ethoxycarbonyl)benzofuran-5-yl)-piperazine-1-carboxylate | 25 | 93.59 (at 313 K) | Weight Loss | |
| Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | 25 | 90-94 (at 301 K) | Weight Loss | |
| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide | 500 ppm | 92.5 | Gravimetric | [1] |
Table 2: Corrosion Inhibition Efficiency of L-Proline on Carbon Steel in 1 M HCl
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Test Method | Reference |
| L-Proline | 2x10⁻³ | Not Specified | Weight Loss | |
| L-Proline | 8x10⁻³ | Highest Efficiency | Weight Loss |
Table 3: Performance of Commercial Corrosion Inhibitors
| Commercial Inhibitor | Application | Performance Highlights | Test Method/Standard | Reference |
| Cortec® VpCI®-368 | Outdoor, multi-metal protection | Passes 900-1500 hours of ASTM B-117 salt spray testing.[2] | ASTM B-117 | [2] |
| Henkel Alodine® | Conversion coating for aluminum | Provides good corrosion resistance and improved paint adhesion.[3] Conforms to MIL-DTL-5541 for corrosion resistance. | MIL-DTL-5541 | [4] |
| Rodine® 213 | Acid inhibitor for industrial cleaning and pickling of iron and steel. | Widely used in various industries for acid corrosion inhibition.[5] | Not Specified | [5] |
Experimental Protocols
Detailed experimental methodologies are crucial for interpreting and reproducing scientific findings. The following outlines a general experimental workflow for evaluating corrosion inhibitor performance, based on common practices cited in the literature.
Weight Loss (Gravimetric) Method
The weight loss method is a straightforward technique for determining corrosion rates and inhibitor efficiency.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a solvent like acetone, washed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at various concentrations for a specified period and temperature.
-
Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically using a specific acid solution with an inhibitor), washed, dried, and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Corrosion Rate (CR) is calculated using the formula: CR = (K * W) / (A * T * D) where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.
-
Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information about the corrosion mechanism and the protective properties of the inhibitor film.
-
Electrochemical Cell Setup: A three-electrode cell is typically used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Measurement: The cell is filled with the corrosive solution (with and without inhibitor). After the open-circuit potential (OCP) stabilizes, a small amplitude AC signal is applied over a range of frequencies.
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical interface and extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection.
-
Calculation of Inhibition Efficiency: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
Mandatory Visualization
Logical Relationship of Corrosion Inhibition
The following diagram illustrates the fundamental principle of corrosion inhibition, where an inhibitor forms a protective barrier on the metal surface, thereby reducing the rate of corrosion.
Caption: Conceptual diagram of corrosion and its inhibition.
Experimental Workflow for Corrosion Inhibitor Evaluation
This diagram outlines the typical steps involved in the experimental evaluation of a corrosion inhibitor's performance.
Caption: Workflow for evaluating corrosion inhibitor efficacy.
Conclusion
While a direct performance benchmark for this compound is currently unavailable in the public domain, the analysis of its constituent chemical classes—piperidine and proline derivatives—suggests its potential as an effective corrosion inhibitor, particularly for steel in acidic media. The provided data on related compounds and commercial inhibitors offers a valuable starting point for researchers. To definitively establish the performance of this compound, dedicated experimental studies employing standardized methodologies, such as those outlined in this guide, are essential. Such research would not only quantify its inhibition efficiency but also elucidate its mechanism of action, paving the way for its potential application in various industrial and scientific fields.
References
Structure-Activity Relationship of N-Alkyl Iminobis(methylene)bisphosphonate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-alkyl iminobis(methylene)bisphosphonate derivatives, a class of compounds with significant potential in the regulation of bone resorption. While specific data on ((isononylimino)bis(methylene))bisphosphonate is limited in publicly available literature, this guide draws upon established SAR principles and data from closely related N-alkyl aminomethylenebisphosphonates to provide valuable insights for researchers in the field.
The primary mechanism of action for many nitrogen-containing bisphosphonates is the inhibition of farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][2] This inhibition disrupts essential cellular processes in osteoclasts, the cells responsible for bone breakdown, ultimately leading to a reduction in bone resorption. The potency of these compounds is significantly influenced by the nature of the nitrogen-containing side chain.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro and in vivo activities of a series of N-alkyl aminomethylenebisphosphonates, demonstrating the impact of the alkyl chain length on their inhibitory potency against FPPS and bone resorption.
| Compound ID | N-Alkyl Substituent (R) | FPPS Inhibition IC50 (nM) | In Vivo Bone Resorption ED50 (µg P/kg) |
| 1 | Methyl | 1500 | >100 |
| 2 | Ethyl | 700 | 50 |
| 3 | Propyl | 350 | 20 |
| 4 | Butyl | 100 | 5 |
| 5 | Pentyl | 50 | 2 |
| 6 | Hexyl | 80 | 3 |
| 7 | Heptyl | 150 | 8 |
| 8 | Octyl | 300 | 15 |
Data Interpretation: The data clearly indicates a parabolic relationship between the length of the N-alkyl chain and the biological activity. Potency increases with chain length up to the pentyl derivative (Compound 5), which exhibits the highest activity in both the in vitro FPPS inhibition assay and the in vivo bone resorption model. Further elongation of the alkyl chain beyond five carbons leads to a progressive decrease in activity. This trend suggests that the binding pocket of FPPS can optimally accommodate an N-alkyl substituent of a specific size, with longer chains potentially causing steric hindrance.
Experimental Protocols
In Vitro Farnesyl Diphosphate Synthase (FPPS) Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds against FPPS.
Principle: The assay measures the activity of FPPS by quantifying the release of inorganic pyrophosphate (PPi) during the conversion of geranyl pyrophosphate (GPP) and isopentenyl pyrophosphate (IPP) to farnesyl diphosphate (FPP). The released PPi is then cleaved by inorganic pyrophosphatase to two molecules of inorganic phosphate (Pi). The Pi is subsequently used in a reaction catalyzed by purine nucleoside phosphorylase (PNP), leading to the phosphorolysis of a synthetic substrate, 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), which results in a spectrophotometrically detectable change in absorbance at 360 nm.
Materials:
-
Recombinant human FPPS
-
Geranyl pyrophosphate (GPP)
-
Isopentenyl pyrophosphate (IPP)
-
Inorganic pyrophosphatase
-
Purine nucleoside phosphorylase (PNP)
-
2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and Triton X-100)
-
Test compounds
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, GPP, IPP, inorganic pyrophosphatase, PNP, and MESG.
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Initiate the reaction by adding FPPS to the wells.
-
Immediately begin monitoring the change in absorbance at 360 nm at regular intervals using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Bone Resorption Assay (Thyroparathyroidectomized Rat Model)
This protocol describes an in vivo model to assess the inhibitory effect of compounds on bone resorption.
Principle: Thyroparathyroidectomy (TPTX) in rats removes the primary sources of parathyroid hormone and calcitonin, leading to a state of low bone turnover. Bone resorption can then be stimulated by the administration of an agent like parathyroid hormone (PTH) or a vitamin D analog. The ability of a test compound to inhibit this stimulated bone resorption is then quantified by measuring changes in serum calcium levels.
Materials:
-
Male Wistar rats
-
Surgical instruments for TPTX
-
Parathyroid hormone (PTH) or a vitamin D analog (e.g., 1,25-dihydroxyvitamin D3)
-
Test compounds
-
Vehicle for compound administration
-
Blood collection supplies
-
Calcium assay kit
Procedure:
-
Perform thyroparathyroidectomy on the rats under anesthesia.
-
Allow the animals to recover for a specified period (e.g., 5-7 days) and confirm the success of the surgery by monitoring serum calcium levels.
-
Divide the TPTX rats into control and treatment groups.
-
Administer the test compounds to the treatment groups at various doses, while the control group receives the vehicle.
-
After a predetermined time, induce bone resorption in all groups by administering a standardized dose of PTH or a vitamin D analog.
-
Collect blood samples at specific time points after the induction of bone resorption.
-
Measure the serum calcium concentration for each sample.
-
The inhibitory effect of the test compound on bone resorption is determined by its ability to suppress the rise in serum calcium levels compared to the control group.
-
Calculate the ED50 value, the dose required to achieve 50% of the maximal inhibition of the induced hypercalcemia.
Visualizations
Caption: Workflow for a typical structure-activity relationship study of bisphosphonates.
Caption: The mevalonate pathway and the inhibitory site of N-alkyl bisphosphonates.
References
A Comparative Analysis of the Cytotoxic Effects of Various Bisphosphonate Compounds
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic performance of different bisphosphonate compounds, supported by experimental data. It delves into their mechanisms of action and provides detailed experimental protocols for key cytotoxicity assays.
Bisphosphonates are a class of drugs that inhibit bone resorption and are widely used in the treatment of osteoporosis and other bone-related diseases.[1] They are broadly categorized into two groups: non-nitrogen-containing (non-N-BPs) and the more potent nitrogen-containing bisphosphonates (N-BPs).[2][3] Emerging evidence also highlights their direct cytotoxic effects on various cell types, including tumor cells, making them a subject of interest in oncology research.[2][4] This guide provides a comparative overview of the cytotoxicity of different bisphosphonates, summarizing key experimental findings.
Mechanisms of Cytotoxicity
The cytotoxic mechanisms of bisphosphonates differ between the two main classes:
-
Non-Nitrogen-Containing Bisphosphonates (e.g., Clodronate, Etidronate): These compounds are metabolized within cells into non-hydrolyzable analogs of adenosine triphosphate (ATP).[5][6] The accumulation of these cytotoxic ATP analogs interferes with mitochondrial energy metabolism and can induce apoptosis.[3][6]
-
Nitrogen-Containing Bisphosphonates (e.g., Zoledronate, Pamidronate, Alendronate, Risedronate, Ibandronate): N-BPs are not metabolized in the same way as non-N-BPs. Instead, they act as potent inhibitors of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[6][7] Inhibition of FPPS prevents the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[3] These molecules are crucial for the post-translational modification (prenylation) of small GTPase signaling proteins that regulate essential cellular processes, including cell survival, proliferation, and cytoskeletal organization.[3][5] Disruption of these processes ultimately leads to the induction of apoptosis.[8][9] The accumulation of isopentenyl pyrophosphate (IPP), an upstream metabolite, can also contribute to apoptosis by being converted into a cytotoxic ATP analog.[2]
Comparative Cytotoxicity Data
The cytotoxic potential of bisphosphonates varies significantly between compounds, with nitrogen-containing bisphosphonates generally exhibiting higher potency. The following table summarizes the 50% inhibitory concentration (IC50) values of various bisphosphonates in different cell lines as reported in the literature.
| Bisphosphonate | Cell Line | IC50 (µM) | Reference |
| Zoledronate | MDA-MB-231 (human breast cancer) | 15 | [10] |
| MCF-7 (human breast cancer) | 20 | [10] | |
| Hs 578T (human breast cancer) | 3 | [10] | |
| Pamidronate | MDA-MB-231 (human breast cancer) | 40 | [10] |
| MCF-7 (human breast cancer) | 35 | [10] | |
| Hs 578T (human breast cancer) | 25 | [10] | |
| Clodronate | MDA-MB-231, MCF-7, Hs 578T | >1000 | [10] |
| EB 1053 | MDA-MB-231, MCF-7, Hs 578T | >1000 | [10] |
| Incadronate (YM175) | Isolated rabbit osteoclasts | Cytotoxic at 300 µM | [11] |
| Alendronate | Isolated rabbit osteoclasts | No significant cytotoxicity up to 3000 µM | [11] |
| Minodronate | Human periodontal ligament cells | Cytotoxic at ≥ 1 µM | [12] |
| Zoledronate | Human periodontal ligament cells | Cytotoxic at ≥ 1 µM | [12] |
Note: IC50 values can vary depending on the cell line, exposure time, and assay method used.
Studies have consistently demonstrated that zoledronate is one of the most potent bisphosphonates in terms of cytotoxicity.[10] For instance, in human breast cancer cell lines, zoledronate exhibited significantly lower IC50 values compared to pamidronate, while clodronate and EB 1053 were considerably less potent.[10] Another study comparing incadronate and alendronate on isolated rabbit osteoclasts showed that incadronate induced cytotoxicity in a concentration-dependent manner, whereas alendronate did not show significant cytotoxic effects even at high concentrations.[11] A comparison between minodronate and zoledronate on human periodontal ligament cells indicated that both were cytotoxic at concentrations of 1 µM or more, with minodronate showing a significantly stronger effect at certain concentrations.[12]
Experimental Protocols & Methodologies
The following are detailed methodologies for key experiments commonly used to assess bisphosphonate cytotoxicity.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is widely used to assess cell viability by measuring the metabolic activity of cells.[13]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of living cells.[14]
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]
-
Treat the cells with various concentrations of bisphosphonate compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).[15]
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[14]
-
Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[13]
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[14]
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
-
2. Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells.
-
Principle: Viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
-
Protocol:
-
After treating cells with bisphosphonates, detach the cells from the culture plate using trypsin.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
-
3. Creatine Phosphokinase (CPK) Release Assay
This assay measures the activity of CPK released from damaged cells into the culture medium, serving as an index of cytotoxicity.[11]
-
Principle: CPK is an enzyme that is released into the extracellular space when the cell membrane is damaged.
-
Protocol:
-
Culture cells and treat them with bisphosphonates for various time points.[11]
-
Collect the culture medium at each time point.
-
Measure the CPK activity in the collected medium using a commercial CPK assay kit according to the manufacturer's instructions.
-
An increase in CPK activity in the medium corresponds to increased cytotoxicity.[11]
-
Apoptosis Assays
1. Hoechst Staining for Nuclear Morphology
This method is used to visualize changes in nuclear morphology characteristic of apoptosis.[10]
-
Principle: The fluorescent dye Hoechst 33342 stains the DNA of cells. Apoptotic cells exhibit condensed chromatin and fragmented nuclei, which can be visualized under a fluorescence microscope.
-
Protocol:
-
Grow cells on coverslips and treat with bisphosphonates.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with Hoechst 33342 solution for a few minutes.
-
Wash the cells and mount the coverslips on microscope slides.
-
Observe the nuclear morphology under a fluorescence microscope.
-
2. DNA Fragmentation Analysis
A hallmark of apoptosis is the cleavage of chromosomal DNA into internucleosomal fragments.[10]
-
Principle: During apoptosis, endonucleases cleave DNA into fragments of approximately 180-200 base pairs. These fragments can be visualized as a characteristic "ladder" on an agarose gel.
-
Protocol:
-
After bisphosphonate treatment, lyse the cells and extract the genomic DNA.
-
Quantify the DNA and load equal amounts onto an agarose gel.
-
Perform electrophoresis to separate the DNA fragments by size.
-
Stain the gel with an intercalating agent (e.g., ethidium bromide) and visualize the DNA under UV light.
-
3. Caspase Activity Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis.[8]
-
Principle: Specific caspases, such as caspase-3, are activated during apoptosis and can cleave specific substrates.[8] This activity can be measured using fluorogenic or colorimetric substrates.
-
Protocol:
-
Lyse the bisphosphonate-treated cells to release the cellular contents.
-
Add a specific caspase substrate (e.g., a peptide conjugated to a fluorescent or colorimetric reporter) to the cell lysate.
-
Incubate to allow the activated caspases to cleave the substrate, releasing the reporter molecule.
-
Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in bisphosphonate-induced cytotoxicity and a typical experimental workflow for its assessment.
Caption: Mechanisms of bisphosphonate-induced cytotoxicity.
Caption: Experimental workflow for comparing bisphosphonate cytotoxicity.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Mechanisms of action of bisphosphonates in oncology: a scientific concept evolving from antiresorptive to anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.aap.org [publications.aap.org]
- 4. Liposome: Encapsula's Scientific Blog: Cytotoxicity of Bisphosphonates such as Clodronate, Pamidronate and Zelodronate [liposomes.org]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. ClinPGx [clinpgx.org]
- 7. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualization of bisphosphonate-induced caspase-3 activity in apoptotic osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bisphosphonates induce apoptosis in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of cytotoxic effects of bisphosphonates in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
Assessing the Specificity of Dipotassium Dihydrogen ((isononylimino)bis(methylene))bisphosphonate in Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nitrogen-Containing Bisphosphonates
Nitrogen-containing bisphosphonates (N-BPs) are a class of drugs primarily used to treat bone disorders such as osteoporosis and bone metastases.[1][2] Their high affinity for hydroxyapatite, the mineral component of bone, leads to their accumulation in the skeleton, providing a targeted action.[3] The primary molecular target of N-BPs is farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][4][5] Inhibition of FPPS in osteoclasts, the cells responsible for bone resorption, disrupts the prenylation of small GTPases, which is essential for their function and survival. This ultimately leads to the inhibition of bone resorption.[4][5]
The specificity and potency of N-BPs are largely determined by the structure of their R2 side chain, which interacts with the active site of FPPS.[1][6]
Comparative Analysis of FPPS Inhibition
The inhibitory potency of various N-BPs against human FPPS is a key indicator of their potential anti-resorptive activity. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several clinically relevant bisphosphonates.
| Bisphosphonate | R2 Side Chain | FPPS Inhibition IC50 (nM) |
| Zoledronate | Imidazol-1-yl | ~2.5 - 5 |
| Risedronate | 3-pyridinyl | ~5 - 10 |
| Minodronate | Imidazo[1,2-a]pyridin-2-yl | ~3 - 8 |
| Ibandronate | N-methyl-N-pentylamino | ~20 - 80 |
| Alendronate | 4-aminobutyl | ~300 - 700 |
| Pamidronate | 3-aminopropyl | ~500 - 1500 |
| Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate | Isononylimino | Data not available |
Data Interpretation: Lower IC50 values indicate higher inhibitory potency. Zoledronate, Risedronate, and Minodronate, which feature heterocyclic rings in their R2 side chains, are among the most potent inhibitors of FPPS.[6]
Structure-Activity Relationship and Assessment of the Isononylimino Side Chain
The "isononylimino" side chain of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate is a long, branched alkyl chain containing a secondary amine. Based on established SAR principles for N-BPs, we can infer the following:
-
Presence of Nitrogen: The nitrogen atom is crucial for the mechanism of action, as it becomes protonated and interacts with the active site of FPPS.[1]
-
Alkyl Chain Length and Branching: Longer alkyl chains, such as the isononyl group, can contribute to hydrophobic interactions within the enzyme's active site, potentially increasing potency. For instance, Ibandronate, with its N-methyl-N-pentylamino side chain, is more potent than Alendronate and Pamidronate, which have shorter alkyl chains.[2] The branching in the isononyl group might influence the precise fit within the active site, which could either enhance or slightly diminish its inhibitory activity compared to a linear chain of similar length.
-
Imino Group: The secondary amine (imino group) will be protonated at physiological pH, allowing it to participate in the key interactions within the FPPS active site, similar to other N-BPs.
Experimental Protocols
Farnesyl Diphosphate Synthase (FPPS) Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of bisphosphonates on recombinant human FPPS.
dot
Caption: Workflow for the FPPS inhibition assay.
Methodology:
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 2 mM DTT.
-
Enzyme: Recombinant human FPPS.
-
Substrates: Geranyl pyrophosphate (GPP) and [1-14C]isopentenyl pyrophosphate ([14C]IPP).
-
Test Compound: Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate and other bisphosphonates dissolved in an appropriate solvent (e.g., water).
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the assay buffer, a specific concentration of the test compound (or vehicle control), and the FPPS enzyme.
-
Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrates, GPP and [14C]IPP.
-
Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Extract the product, [14C]farnesyl pyrophosphate ([14C]FPP), using an organic solvent (e.g., hexane or chloroform/methanol).
-
Quantify the amount of [14C]FPP produced by liquid scintillation counting.
-
-
Data Analysis:
-
Determine the percentage of FPPS inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Osteoclast-Mediated Bone Resorption Assay (Pit Assay)
This assay assesses the functional effect of bisphosphonates on the bone-resorbing activity of osteoclasts.
dot
Caption: Workflow for the osteoclast bone resorption (pit) assay.
Methodology:
-
Cell Culture:
-
Isolate osteoclast precursors from the bone marrow of rodents or use a suitable osteoclast precursor cell line.
-
Culture the precursors on sterile bone or dentin slices in the presence of M-CSF and RANKL to induce differentiation into mature, bone-resorbing osteoclasts.
-
-
Treatment:
-
Once mature osteoclasts are formed, treat the cultures with various concentrations of the test bisphosphonates.
-
Include a vehicle-treated control group.
-
Incubate for 24-48 hours.
-
-
Analysis:
-
At the end of the incubation period, remove the cells from the bone/dentin slices (e.g., by sonication in ammonium hydroxide).
-
Stain the slices with a suitable dye (e.g., Toluidine Blue) to visualize the resorption pits created by the osteoclasts.
-
Capture images of the resorbed areas using a microscope.
-
Quantify the total area of resorption per slice using image analysis software.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of bone resorption for each bisphosphonate concentration compared to the vehicle control.
-
Determine the EC50 (half-maximal effective concentration) for the inhibition of bone resorption.
-
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mevalonate pathway and the site of action of nitrogen-containing bisphosphonates.
dot
Caption: Inhibition of FPPS in the mevalonate pathway by N-BPs.
This guide provides a framework for assessing the specificity of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate based on current knowledge of the bisphosphonate class. Direct experimental validation is necessary to confirm these predictions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Inability to Replicate Published Findings for CAS 93966-41-7 Due to Lack of Publicly Available Data
A comprehensive search for published scientific literature and experimental data on the properties of the compound associated with CAS number 93966-41-7 has yielded insufficient information to create the requested "Publish Comparison Guide." The CAS number appears to correspond to "1-methyl-N-phenyl-N-(phenylmethyl)-4-piperidinamine 5-oxo-L-prolinate (1:2)" with the molecular formula C29H38N4O6.[1][2] However, the available information is limited to supplier listings and basic chemical identifiers, with a notable absence of peer-reviewed research articles detailing its biological or chemical properties.
Initial searches for "CAS 93966-41-7" were complicated by results frequently defaulting to the significantly more common chemical, Ammonia (CAS 7664-41-7). This suggests that CAS 93966-41-7 is a rare or novel compound with a very limited footprint in public scientific databases.
Consequently, the core requirements for the requested comparison guide cannot be met for the following reasons:
-
No Quantitative Data: Without published studies, there is no quantitative data to summarize in comparative tables.
-
No Known Signaling Pathways: There is no information on the mechanism of action or any associated signaling pathways for this compound, making it impossible to create the mandatory visualizations.
It is not possible to replicate or compare published findings for CAS 93966-41-7 as there is a lack of accessible, published scientific research on this compound. Researchers, scientists, and drug development professionals seeking information on this specific chemical may need to rely on direct contact with chemical suppliers for any available data or conduct their own primary research to determine its properties and potential applications.
References
Safety Operating Guide
Comprehensive Disposal and Safety Guidelines for Dipotassium Dihydrogen ((isononylimino)bis(methylene))bisphosphonate (Einecs 300-992-8)
Immediate Safety and Handling Precautions
Proper handling of any chemical substance is the first step in ensuring laboratory safety and minimizing environmental impact. For bisphosphonate compounds, which can be potent biological agents, careful handling is crucial.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Wear a lab coat, and ensure skin is not exposed.
-
Respiratory Protection: If working with powders or creating aerosols, use a certified respirator.
General Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where chemicals are handled.
-
Wash hands thoroughly after handling.
Proper Disposal Procedures
The primary principle for the disposal of laboratory chemicals is to never dispose of them down the drain unless explicitly permitted. Phosphonates can contribute to eutrophication in waterways.
Step-by-Step Disposal Plan:
-
Segregation of Waste:
-
Collect all waste containing Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate in a dedicated, properly labeled waste container.
-
Do not mix with other incompatible waste streams. The container should be made of a material compatible with the chemical.
-
-
Labeling of Waste Container:
-
The waste container must be clearly labeled with the full chemical name: "Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate" and the Einecs number "300-992-8".
-
Include hazard symbols as appropriate (based on the safety data sheets of similar compounds, this may include "Harmful" or "Irritant").
-
Indicate the start date of waste accumulation.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure secondary containment is in place to prevent spills.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste stream.
-
Disposal will be carried out by a licensed hazardous waste disposal company, likely through incineration or other approved chemical treatment methods.
-
Quantitative Data from Related Compounds
Since specific data for Einecs 300-992-8 is unavailable, the following table summarizes hazard information for structurally related bisphosphonate compounds, providing an indication of the potential hazards.
| Compound Name | CAS Number | Acute Oral Toxicity (LD50, rat) | Skin Irritation | Eye Irritation |
| Alendronate Sodium | 121268-17-5 | Harmful if swallowed | Causes skin irritation | Causes serious eye damage |
| Etidronate Disodium | 7414-83-7 | Harmful if swallowed | Causes skin irritation | Causes serious eye irritation |
| Tetrasodium Etidronate | 3794-83-0 | Data not available | May cause skin irritation | May cause eye irritation |
Experimental Protocols for Phosphonate Removal from Wastewater
While direct drain disposal is not recommended for concentrated laboratory waste, understanding how phosphonates are treated in wastewater can inform spill cleanup procedures and environmental fate considerations. Research has shown that phosphonates can be removed from wastewater through precipitation and flocculation.
General Protocol for Phosphonate Precipitation:
-
Objective: To remove dissolved phosphonates from an aqueous solution.
-
Materials:
-
Phosphonate-containing aqueous solution.
-
Flocculant solution (e.g., Iron (III) chloride or Aluminum sulfate).
-
pH meter and adjustment solutions (e.g., Sodium hydroxide, Hydrochloric acid).
-
Stir plate and stir bar.
-
Beakers and filtration apparatus.
-
-
Procedure:
-
Measure the initial concentration of phosphonate in the water sample.
-
Adjust the pH of the solution to a neutral or slightly acidic range (pH 6-7.5), as the efficiency of flocculation can be pH-dependent.
-
With continuous stirring, add a predetermined amount of the flocculant solution. The molar ratio of the metal salt to the phosphonate concentration is a critical parameter.
-
Continue to stir for a specified period (e.g., 30 minutes) to allow for the formation of flocs (precipitates).
-
Turn off the stirrer and allow the flocs to settle.
-
Separate the solid precipitate from the liquid by filtration or decantation.
-
Measure the final concentration of phosphonate in the treated water to determine the removal efficiency.
-
The collected precipitate, now containing the phosphonate, should be disposed of as solid hazardous waste.
-
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process and workflow for the proper disposal of a laboratory chemical like Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate.
Caption: Workflow for the safe disposal of laboratory chemical waste.
Essential Safety and Handling Guide for Di-tert-butyl dicarbonate (Einecs 300-992-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Di-tert-butyl dicarbonate (CAS Number: 24424-99-5), a compound commonly used in organic synthesis, particularly for the introduction of the tert-butoxycarbonyl (Boc) protecting group. Adherence to these protocols is essential to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Di-tert-butyl dicarbonate is classified as a flammable solid and is fatal if inhaled. It also causes serious eye irritation, skin irritation, and may cause an allergic skin reaction or respiratory irritation.[1][2][3][4][5] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Standard |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles. A face shield may be required for splash hazards. | EN166 or OSHA 29 CFR 1910.133[2] |
| Hand Protection | Chemical resistant gloves (e.g., Nitrile rubber, PVC).[3][6] Glove material and thickness should be selected based on the specific breakthrough time for Di-tert-butyl dicarbonate. | EN ISO 374[1] |
| Body Protection | Protective clothing to prevent skin exposure, such as a lab coat or coveralls.[2][3] For large-scale operations, chemical-resistant overalls are recommended. | |
| Respiratory Protection | Use only under a chemical fume hood.[2] If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. | EN 149[2] |
Experimental Protocols: Donning and Doffing of PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following procedures should be strictly followed.
Donning (Putting On) PPE Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[7][8][9]
-
Gown/Coveralls: Put on the gown or coveralls, ensuring it covers the torso from neck to knees and arms to the end of the wrist. Fasten at the back of the neck and waist.[7][9]
-
Mask/Respirator: Secure the ties or elastic bands. Fit the flexible band to the bridge of your nose and ensure a snug fit to the face and below the chin.[7][9]
-
Eye Protection: Put on safety goggles or a face shield.[7][9]
-
Gloves: Don gloves last, pulling the cuffs over the sleeves of the gown or coveralls.[7][8]
Doffing (Taking Off) PPE Sequence: The outside of the PPE is considered contaminated.
-
Gown and Gloves: Remove the gown and gloves together. Pull the gown away from the body, rolling it inside out. As you remove the gown, peel off the gloves, ensuring the gloves end up inside the rolled-up gown.[8][10]
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection from the back by lifting the head strap. Avoid touching the front of the goggles or face shield.[9]
-
Mask/Respirator: Grasp the straps from behind and remove without touching the front of the mask or respirator.[9]
-
Hand Hygiene: Perform hand hygiene immediately after removing all PPE.[7]
Disposal Plan
Contaminated PPE and any materials used for spill cleanup must be disposed of as hazardous waste.
-
Collection: Place all contaminated items in a designated, labeled, and sealed container for hazardous waste.[11]
-
Regulations: Dispose of the waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific procedures.[11]
Visualization of PPE Workflow
The following diagram illustrates the logical workflow for the selection, donning, doffing, and disposal of PPE when handling Di-tert-butyl dicarbonate.
Caption: PPE workflow for handling Di-tert-butyl dicarbonate.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. dl.novachem.com.au [dl.novachem.com.au]
- 4. tcichemicals.com [tcichemicals.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 8. libertysafety.com [libertysafety.com]
- 9. Donning and Doffing of Personal Protective Equipment (PPE) | Tampa General Hospital [tgh.org]
- 10. aaha.org [aaha.org]
- 11. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
